molecular formula C13H26N2O2 B8573948 Tridecanediamide CAS No. 89790-14-7

Tridecanediamide

Cat. No.: B8573948
CAS No.: 89790-14-7
M. Wt: 242.36 g/mol
InChI Key: DDEBWWCPUIFRJG-UHFFFAOYSA-N
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Description

Tridecanediamide is a useful research compound. Its molecular formula is C13H26N2O2 and its molecular weight is 242.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tridecanediamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tridecanediamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

89790-14-7

Molecular Formula

C13H26N2O2

Molecular Weight

242.36 g/mol

IUPAC Name

tridecanediamide

InChI

InChI=1S/C13H26N2O2/c14-12(16)10-8-6-4-2-1-3-5-7-9-11-13(15)17/h1-11H2,(H2,14,16)(H2,15,17)

InChI Key

DDEBWWCPUIFRJG-UHFFFAOYSA-N

Canonical SMILES

C(CCCCCC(=O)N)CCCCCC(=O)N

Origin of Product

United States

Foundational & Exploratory

Tridecanediamide CAS number 89790-14-7 properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Tridecanediamide (CAS 89790-14-7) [1]

Executive Summary

Tridecanediamide (CAS 89790-14-7), chemically defined as the diamide of tridecanedioic acid (brassylic acid), represents a critical class of long-chain aliphatic nitrogenous compounds. While often overshadowed by its shorter homologs (sebacamide, dodecanediamide), this C13 molecule occupies a unique niche in green chemistry and pharmaceutical material science due to its derivation from renewable vegetable oils (erucic acid) and its specific odd-carbon chain properties.

For drug development professionals, Tridecanediamide is not a therapeutic agent per se, but a high-value intermediate and functional scaffold . Its 13-carbon backbone offers a precise "hydrophobic spacer" used to modulate the lipophilicity (LogP) of drug conjugates, linkers in PROTACs (Proteolysis Targeting Chimeras), and as a monomer for biocompatible polyamides (Nylon-13,13).

Part 1: Physicochemical Profile[4]

The "odd-even" effect in aliphatic chains significantly influences the solid-state properties of tridecanediamide. Unlike even-numbered chains which pack efficiently, the C13 structure introduces a crystal lattice variation that impacts melting point and solubility—critical factors for formulation stability.

Table 1: Core Chemical Specifications
PropertySpecificationTechnical Insight
Chemical Name TridecanediamideAlso known as 1,13-Tridecanediamide or Brassylic acid diamide.
CAS Number 89790-14-7Unique identifier for the diamide form.[1][2]
Molecular Formula C₁₃H₂₆N₂O₂Linear aliphatic backbone with terminal primary amide groups.
Molecular Weight 242.36 g/mol Optimal range for linker moieties in drug conjugates.
Melting Point ~172–178°C (Predicted*)Note: Pure diamides melt higher than parent acids (Brassylic acid MP: 112°C). The C13 odd-chain usually exhibits a slightly lower MP than C12/C14 homologs due to packing density.
Solubility Low in Water; High in DMSO, DMFAmide hydrogen bonding necessitates polar aprotic solvents for processing.
LogP (Calc.) ~1.8 – 2.2Balanced hydrophobicity; useful for tuning membrane permeability of conjugates.

Expert Note on Stability: The primary amide groups (-CONH2) are chemically stable at neutral pH but can undergo hydrolysis to the carboxylic acid under strong acidic/basic conditions or enzymatic attack (amidases), a feature exploitable for biodegradable polymer applications.

Part 2: Synthesis & Manufacturing Protocols

The synthesis of Tridecanediamide is a classic example of sustainable chemical processing . It is rarely made from petrochemicals; instead, it is derived from the oxidative cleavage of Erucic acid , a major component of rapeseed and crambe oils.

Mechanism: The "Green" Pathway
  • Ozonolysis: Erucic acid (C22 monounsaturated) is cleaved at the C13 position using ozone (O3) to yield Brassylic acid (C13 diacid) and Pelargonic acid (C9 monoacid).

  • Esterification: Brassylic acid is converted to Dimethyl Brassylate to lower the melting point and increase reactivity.

  • Ammonolysis: The diester reacts with ammonia (NH3) to form the diamide.

Visualizing the Workflow

SynthesisPathway Erucic Erucic Acid (C22:1, Vegetable Oil) Ozonolysis Oxidative Cleavage (O3 / O2) Erucic->Ozonolysis Brassylic Brassylic Acid (C13 Diacid) Ozonolysis->Brassylic Esterification Esterification (MeOH, H+) Brassylic->Esterification Diester Dimethyl Brassylate Esterification->Diester Ammonolysis Ammonolysis (NH3, Pressure) Diester->Ammonolysis Target Tridecanediamide (CAS 89790-14-7) Ammonolysis->Target

Figure 1: Sustainable synthesis pathway from renewable Erucic Acid to Tridecanediamide.

Experimental Protocol: Laboratory Scale Synthesis (Ammonolysis)

Validating the conversion of Dimethyl Brassylate to Tridecanediamide.

  • Reagents: Dimethyl brassylate (10 mmol), Methanolic Ammonia (7N, excess).

  • Setup: Sealed pressure tube or autoclave (to contain NH3 gas).

  • Reaction:

    • Dissolve dimethyl brassylate in minimal methanol.

    • Add 10 equivalents of methanolic ammonia.

    • Heat to 80–100°C for 12–24 hours. (Amidation of esters is slower than acid chlorides but avoids corrosive byproducts).

  • Workup:

    • Cool to room temperature.[3] The diamide product often precipitates due to low solubility in cold methanol.

    • Filter the white solid.

    • Recrystallization: Purify using hot ethanol or DMF/Water mixture to remove mono-amide impurities.

  • Validation: Check IR for the disappearance of the Ester C=O stretch (1735 cm⁻¹) and appearance of the Amide I/II doublet (1650/1600 cm⁻¹).

Part 3: Applications in Drug Development

While not an Active Pharmaceutical Ingredient (API), Tridecanediamide serves as a high-utility molecular tool .

Linker Chemistry in PROTACs and Conjugates

In the design of PROTACs (bifunctional molecules that degrade target proteins), the linker length and lipophilicity are decisive for cell permeability and ternary complex formation.

  • The C13 Advantage: Standard alkyl linkers (C2–C8) are often too short or hydrophilic. The C13 chain of tridecanediamide provides a long, hydrophobic spacer (~16–20 Å extended length).

  • Mechanism: Incorporating this scaffold helps "mask" polar warheads, improving the molecule's passive diffusion across cell membranes.

Pharmaceutical Polymers (Nylon-13,13)

Tridecanediamide is the precursor to Nylon-13,13 (via dehydration to the nitrile or direct polymerization).

  • Bio-compatibility: Unlike shorter nylons, Nylon-13,13 absorbs very little water (<1%), making it dimensionally stable and resistant to bacterial growth.

  • Use Case: Ideal for medical tubing, catheters, and surgical sutures where flexibility and moisture resistance are paramount.

Lipid Formulations (LNP Excipients)

Similar to Erucamide (a known slip agent), long-chain diamides can be used in Lipid Nanoparticle (LNP) formulations to modulate the phase transition temperature (Tm) of the lipid bilayer. The diamide headgroup interacts strongly with phospholipid headgroups via hydrogen bonding, potentially stabilizing the vesicle during storage.

Visualizing the Pharmacological Utility

DrugApplication Core Tridecanediamide Scaffold (C13 Hydrophobic Chain) App1 PROTAC Linkers Core->App1 App2 Medical Polymers (Nylon-13,13) Core->App2 App3 LNP Stabilizers Core->App3 Mech1 Optimizes LogP for Membrane Permeability App1->Mech1 Mech2 Low Moisture Absorption & Biocompatibility App2->Mech2 Mech3 Modulates Bilayer Fluidity (Tm) App3->Mech3

Figure 2: Strategic applications of the Tridecanediamide scaffold in pharmaceutical sciences.

Part 4: Analytical Characterization

To ensure the integrity of CAS 89790-14-7 in your workflow, rely on these spectroscopic signatures:

  • FT-IR Spectroscopy:

    • 3350 & 3180 cm⁻¹: N-H stretching (Primary amide doublet).

    • 1650 cm⁻¹: Amide I band (C=O stretch).

    • 1600 cm⁻¹: Amide II band (N-H bending).

    • 2920 & 2850 cm⁻¹: Strong C-H stretching (Long aliphatic C13 chain).

  • 1H-NMR (DMSO-d6):

    • δ 7.2 & 6.7 ppm: Broad singlets (NH2 protons).

    • δ 2.0 ppm: Triplet (α-CH2, adjacent to Carbonyl).

    • δ 1.5 ppm: Multiplet (β-CH2).

    • δ 1.2 ppm: Large singlet/multiplet (Bulk methylene chain protons).

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 69446, Brassylic acid (Parent Acid). Retrieved from [Link]]

  • Ataman Chemicals. Tridecanedioic Acid (Brassylic Acid) Technical Data & Applications. Retrieved from ]">https://www.atamanchemicals.com

  • ChemicalBook. Tridecanediamide (CAS 89790-14-7) Product Description and Suppliers.[1][4] Retrieved from ][4]">https://www.chemicalbook.com[4]

  • Verghese, J. (2025). Synthesis and characterization of novel polyamides based on tridecanedioic acid. ResearchGate. Retrieved from ]">https://www.researchgate.net

  • National Institutes of Health (NIH). The Amide Functional Group: Properties, Synthesis, and Nomenclature in Drug Design. PMC. Retrieved from [Link]]

Sources

Technical Guide: Odd-Even Effect in Long-Chain Aliphatic Diamides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a deep technical analysis of the odd-even effect (also known as the parity effect) in long-chain aliphatic diamides. This phenomenon, where physical properties such as melting point, solubility, and crystal density oscillate depending on whether the number of carbon atoms in the chain is odd or even, is a critical consideration in crystal engineering , solid-state formulation , and drug delivery systems .

For researchers and drug developers, understanding this effect allows for the rational design of molecules with targeted bioavailability and mechanical stability. By manipulating the carbon chain length by a single methylene unit, one can significantly modulate solubility and melting behavior without altering the core pharmacophore.

Part 1: Molecular Mechanics & Crystal Engineering

The odd-even effect is not merely a quirk of data; it is a direct macroscopic manifestation of molecular symmetry and packing efficiency.

The Packing Mechanism

The fundamental driver of this effect is the orientation of the terminal amide groups relative to the aliphatic chain axis.

  • Even-Numbered Chains (

    
    ): 
    In an all-trans (fully extended) conformation, the two terminal amide groups are oriented anti-parallel  to each other. This geometry is highly favorable for the formation of infinite, planar hydrogen-bonding networks (sheets). The molecules pack efficiently, maximizing van der Waals interactions between the methylene chains and hydrogen bonds between the amide heads.
    
    • Result: High lattice energy, higher melting point, lower solubility.

  • Odd-Numbered Chains (

    
    ): 
    In an all-trans conformation, the terminal amide groups would be oriented parallel  to each other. To form the necessary intermolecular hydrogen bonds, the molecule must often adopt a twisted conformation (introducing gauche defects) or pack in a less dense, "expanded" lattice structure to align the donor/acceptor sites.
    
    • Result: Lower lattice energy, lower melting point, higher solubility.

Visualization of the Causal Pathway

The following diagram illustrates the mechanistic flow from molecular structure to macroscopic property.

OddEvenEffect Fig 1: Mechanistic pathway of the Odd-Even Effect in Diamides ChainLength Aliphatic Chain Length (n) Parity Parity Check (Odd vs Even) ChainLength->Parity EvenConf Even (n=2,4,6...) All-Trans Conformation Parity->EvenConf If Even OddConf Odd (n=3,5,7...) Twisted / Strained Conformation Parity->OddConf If Odd EvenTerm Terminal Groups: Anti-Parallel Orientation EvenConf->EvenTerm EvenPack Efficient Packing (Planar H-Bond Sheets) EvenTerm->EvenPack EvenProp High Mp, High Density Lower Solubility EvenPack->EvenProp OddTerm Terminal Groups: Parallel Orientation OddConf->OddTerm OddPack Sub-Optimal Packing (Twisted / Expanded Lattice) OddTerm->OddPack OddProp Lower Mp, Lower Density Higher Solubility OddPack->OddProp

Part 2: Physicochemical Manifestations[1][2][3][4]

Melting Point and Solubility Data

The "zig-zag" pattern is most evident in melting points (


). Even-numbered diamides typically exhibit a 

significantly higher than their odd-numbered neighbors. Conversely, solubility often follows an inverse trend: the less stable crystal lattice of odd-numbered diamides requires less energy to break, facilitating solvation.

Table 1: Comparative Trends in Aliphatic Diamide Series Note: Values are representative of homologous series trends (e.g., derived from dicarboxylic acid diamides).

Chain Length (

)
ParityCrystal Packing ModeMelting Point TrendSolubility Profile (Water/Polar)
C4 (Succinamide) EvenHigh Symmetry, DenseHigh (Peak)Low
C5 (Glutaramide) OddTwisted / StrainedLow (Valley)High
C6 (Adipamide) EvenHigh Symmetry, DenseHigh (Peak)Low
C7 (Pimelamide) OddTwisted / StrainedLow (Valley)High
C8 (Suberamide) EvenHigh Symmetry, DenseHigh (Peak)Low

Critical Insight: For drug delivery applications, selecting a linker with an odd number of carbons (e.g., glutaric vs succinic) can significantly enhance the aqueous solubility of a prodrug or supramolecular assembly without changing the functional groups.

Part 3: Experimental Workflows

Synthesis Protocol: Direct Thermal Condensation

To study this effect, high purity is required. The following protocol uses a solvent-free "green" approach that avoids complex purification steps often required by acid chloride routes, suitable for generating gram-scale quantities of primary diamides.

Objective: Synthesis of aliphatic diamides (e.g., Adipamide vs Pimelamide).

Reagents:

  • Dicarboxylic acid of choice (e.g., Adipic acid, Pimelic acid)

  • Urea (as the ammonia source) or Ammonium Carbonate

  • Catalyst: Boric acid (optional, promotes amidation)

Step-by-Step Methodology:

  • Stoichiometric Mixing:

    • Mix the dicarboxylic acid (1.0 eq) with Urea (2.2 eq) in a mortar and pestle. Grind to a fine, homogeneous powder.

    • Why: Solid-state mixing ensures intimate contact and uniform reaction onset.

  • Thermal Reaction:

    • Place the powder in a round-bottom flask equipped with a wide-bore air condenser (to allow

      
       and 
      
      
      
      escape while refluxing initial sublimates).
    • Heat the mixture in an oil bath to 160–170°C .

    • Observation: The mixture will melt. Evolution of gas (

      
      , 
      
      
      
      ) indicates the reaction is proceeding.
    • Maintain temperature for 2–4 hours until gas evolution ceases and the melt solidifies (or becomes highly viscous).

  • Purification (Self-Validating Step):

    • Cool the crude solid to room temperature.

    • Wash 1: Triturate with hot water (approx. 80°C).

      • Logic: Unreacted urea and ammonium salts are highly soluble; long-chain diamides are sparingly soluble.

    • Wash 2: Rinse with cold methanol/ethanol.

    • Recrystallization: Recrystallize from boiling water or ethanol/water mixture.

    • Validation: A sharp melting point (range < 2°C) confirms purity. If the range is broad, repeat recrystallization.

Characterization Workflow
  • DSC (Differential Scanning Calorimetry):

    • Run a heat-cool-heat cycle.

    • Key Metric: Record the peak melting temperature (

      
      ) and Enthalpy of Fusion (
      
      
      
      ). Even chains should show higher
      
      
      due to stronger lattice cohesive energy.
  • PXRD (Powder X-Ray Diffraction):

    • Compare diffraction patterns.[1][2] Even chains typically show sharp, high-intensity peaks corresponding to well-ordered lamellar spacing. Odd chains may show broader peaks or different d-spacings indicating a different unit cell (e.g., triclinic vs monoclinic).

Part 4: Implications for Drug Development

Solubility Tuning

In the design of prodrugs or linker systems (e.g., PROTACs), the choice of aliphatic chain length is often treated as arbitrary. However, the odd-even effect dictates that:

  • For maximum stability/crystallinity: Choose Even chain lengths (C4, C6, C8). Ideal for solid dosage forms where shelf-life is paramount.

  • For maximum solubility/dissolution rate: Choose Odd chain lengths (C5, C7, C9). Ideal for increasing the bioavailability of poorly soluble moieties.

Supramolecular Gels

Long-chain diamides are excellent low-molecular-weight gelators (LMWGs).

  • Even diamides tend to form strong, opaque gels or precipitates due to excessive crystallization.

  • Odd diamides often form translucent, flexible gels because the "frustrated" packing prevents macroscopic crystallization, favoring the formation of high-aspect-ratio fibers that trap solvent.

References

  • Odd–even effect in melting properties of 12 alkane-α,ω-diamides. Source: ResearchGate URL:[1][Link]

  • An odd–even effect on solubility of dicarboxylic acids in organic solvents. Source: The Journal of Chemical Thermodynamics (via SciSpace) URL:[Link]

  • The Odd–Even Behaviour of Dicarboxylic Acids Solubility in the Atmospheric Aerosols. Source: Water, Air, & Soil Pollution URL:[Link]

  • Structure and Crystallization of Even–Odd Nylons Derived from Pimelic Acid. Source: MDPI (Polymers) URL:[Link]

  • Dynamic Odd-Even Effect in Liquid n-Alkanes Near Their Melting Points. Source: PubMed (Angewandte Chemie) URL:[Link]

Sources

Crystal Engineering of Long-Chain Amides: Tridecanediamide vs. Nylon 13,13

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the comparative crystallographic and physicochemical properties of Tridecanediamide (the primary diamide model) and Nylon 13,13 (the long-chain odd-odd polyamide).

Content Type: Technical Whitepaper Author Role: Senior Application Scientist Focus: Structure-Property Relationships, Crystallography, and Ferroelectric Potential

Executive Summary

In the development of advanced dielectric materials and bio-sourced polymers, the distinction between Odd-Odd Nylons (like Nylon 13,13) and their low-molecular-weight analogues (like Tridecanediamide) is critical. While both share the C13 aliphatic backbone ("brassylic" segment), their hydrogen-bonding topologies differ fundamentally.

  • Nylon 13,13 acts as a ferroelectric polymer .[1] Its "odd-odd" carbon count permits a parallel chain packing arrangement that preserves a net dipole moment, unlike the antiparallel cancellation seen in Nylon 6,6.

  • Tridecanediamide serves as a primary amide model . It crystallizes via distinct supramolecular synthons (ladders/ribbons) rather than the infinite sheets of the polymer, providing insight into the "unconstrained" packing of the C13 chain.

This guide analyzes the crystallographic divergence between these two systems, offering protocols for their synthesis and characterization.

Chemical Architecture & Synthesis Logic

To understand the crystal lattice, one must first deconstruct the molecular symmetry.

  • Tridecanediamide (

    
    ):  A discrete molecule. The terminal primary amide groups (
    
    
    
    ) possess two H-bond donors and one acceptor, driving the formation of centrosymmetric dimers or continuous ribbons.
  • Nylon 13,13 (

    
    ):  A macromolecule. The internal secondary amide groups (
    
    
    
    ) have one donor and one acceptor, enforcing a sheet-like 2D network.
Visualization: Synthesis Pathways

The following diagram contrasts the synthetic routes and resulting topologies.

G Brassylic Brassylic Acid (C13 Diacid) T_Diamide Tridecanediamide (Primary Amide Model) Discrete Ribbons Brassylic->T_Diamide + NH3 Dehydration Nylon1313 Nylon 13,13 (Odd-Odd Polyamide) Infinite Sheets Brassylic->Nylon1313 + C13 Diamine Melt Polycondensation Ammonia NH3 (Ammonia) Ammonia->T_Diamide Diamine 1,13-Diaminotridecane (C13 Diamine) Diamine->Nylon1313

Figure 1: Divergent synthesis pathways yielding discrete primary amide models vs. continuous secondary polyamide networks.

Crystallographic Analysis: The "Odd-Odd" Effect

The core scientific interest lies in how the Odd number of methylene groups (11 in the acid segment, 13 in the amine segment) dictates packing.

Nylon 13,13: The Ferroelectric Lattice

Unlike Nylon 6,6 (Even-Even), which crystallizes in the


-form with antiparallel chains (canceling dipoles), Nylon 13,13 prefers a structure where hydrogen bonds allow parallel chain alignment .
  • Crystal System: Monoclinic (Pseudohexagonal at high T).

  • Space Group:

    
     or similar polar groups (depending on processing).
    
  • Mechanism: The odd number of carbons prevents the formation of the centrosymmetric center within the amide plane without introducing severe strain. This allows the amide dipoles to align in the same direction, generating a net spontaneous polarization.

  • Brill Transition: Upon heating, Nylon 13,13 undergoes a solid-solid transition (Brill transition) to a pseudohexagonal phase before melting. This "rotator phase" is crucial for processing, as the long aliphatic chains behave similarly to polyethylene.

Tridecanediamide: The Primary Amide Ladder

As a model compound, tridecanediamide lacks the entanglements of the polymer.

  • H-Bonding Motif: Primary amides typically form R2,2(8) dimers or C(4) chains (using Etter's graph set notation). For long-chain diamides, the dominant motif is a "ladder" where the amide heads H-bond and the aliphatic tails pack in a herringbone or parallel fashion.

  • Layering: The molecules stack in layers. The long C13 chain imposes a significant tilt angle relative to the layer normal to maximize Van der Waals interactions between the methylene units.

Comparative Data Table
FeatureTridecanediamide (Model)Nylon 13,13 (Polymer)
Functional Group Primary Amide (

)
Secondary Amide (

)
H-Bond Donors 2 per amide group1 per amide group
Dominant Packing H-bonded Ribbons/LaddersH-bonded 2D Sheets
Dipole Alignment Often Centrosymmetric (Dimers)Polar / Parallel (Ferroelectric potential)
Melting Point (

)

C

C
Crystallinity High (>80%)Moderate (30-50%)
Brill Transition Absent/WeakProminent (Pseudohexagonal phase)

Experimental Protocols

Protocol A: Synthesis of Nylon 13,13 (Melt Polycondensation)

Objective: Produce high-molecular-weight Odd-Odd nylon for crystallographic analysis.

  • Salt Formation:

    • Dissolve equimolar amounts of 1,13-diaminotridecane and 1,13-tridecanedioic acid (Brassylic acid) in boiling ethanol.

    • Cool slowly to precipitate the "Nylon Salt." Filter and dry. Rationale: Stoichiometric balance is critical for high molecular weight.

  • Polymerization:

    • Place the salt in a high-pressure autoclave.

    • Stage 1 (Pre-polymerization): Heat to

      
      C under 
      
      
      
      (200 psi) for 1 hour. Rationale: Prevents loss of volatile diamine while oligomers form.
    • Stage 2 (Melt): Vent pressure slowly. Increase temperature to

      
      C (above 
      
      
      
      ). Apply vacuum (< 1 mmHg) for 2 hours. Rationale: Drives the equilibrium forward by removing water condensate.
  • Annealing:

    • Cool the melt. Anneal the solid polymer at

      
      C (below 
      
      
      
      ) for 4 hours to perfect the crystalline phase.
Protocol B: Crystallization of Tridecanediamide

Objective: Grow single crystals for XRD.

  • Synthesis: React dimethyl brassylate with excess ammonia in methanol at

    
    C. Recrystallize the crude product.
    
  • Slow Evaporation:

    • Dissolve 100 mg of tridecanediamide in 20 mL of hot 1-propanol . Why Propanol? It allows higher solubility than ethanol but evaporates slower, promoting order.

    • Place in a vibration-free environment at ambient temperature.

    • Cover the vial with Parafilm perforated with a single needle hole.

  • Harvesting: Collect plate-like crystals after 5-7 days.

Mechanism of Action: H-Bonding Topology

The following diagram illustrates the fundamental difference in hydrogen bond networking that dictates the material properties.

H_Bonding cluster_0 Tridecanediamide (Primary Amide) cluster_1 Nylon 13,13 (Secondary Amide) NodeA Amide Head (Donor: 2H, Acceptor: 1O) NodeB Supramolecular Motif: Ladder / Ribbon NodeA->NodeB Self-Assembly NodeC Packing: Inter-ribbon VdW Forces NodeB->NodeC NodeX Amide Linkage (Donor: 1H, Acceptor: 1O) NodeY Supramolecular Motif: Infinite 2D Sheets NodeX->NodeY Polymerization NodeZ Odd-Odd Effect: Parallel Dipole Alignment (Ferroelectric) NodeY->NodeZ Crystallization

Figure 2: Topological comparison of hydrogen bonding networks. Note the "Parallel Dipole Alignment" in Nylon 13,13.

Applications & Implications

Ferroelectrics & Piezoelectrics

Nylon 13,13 is a prime candidate for bio-based piezoelectric sensors. Because the "Odd-Odd" symmetry allows dipoles to align without the steric frustration found in Even-Even nylons, films of Nylon 13,13 can be poled to exhibit piezoelectric coefficients (


) comparable to PVDF, but with superior thermal stability.
Moisture Resistance

Both materials exhibit low hygroscopicity compared to Nylon 6.[2][3][4] The long C13 hydrophobic segments shield the polar amide groups. This makes Nylon 13,13 dimensionally stable for precision engineering parts (e.g., gears, tubing) where moisture-induced swelling is a failure mode.

Thermal Energy Storage

The Brill transition in Nylon 13,13 involves a significant enthalpy change. This solid-solid transition can be exploited for thermal energy storage, absorbing heat as the crystal lattice expands into the pseudohexagonal phase before actually melting.

References

  • Synthesis and Characterization of Novel Polyamides Based on Tridecanedioic Acid. Source: ResearchGate.[4][5] URL:[Link]

  • The Ferroelectric Behavior of Odd-Numbered Nylons. Source: DTIC (Defense Technical Information Center). URL:[Link]

  • Ferroelectric Performance of Nylons 6-12, 10-12, 11-12, and 12-12. (Context on Odd-Even vs Even-Even ferroelectricity). Source: Royal Society of Chemistry (RSC). URL:[Link]

  • Crystal Structure and Properties of Nylon Polymers from Theory. Source: ACS Publications (Macromolecules). URL:[Link]

  • Polyamides Based on the Renewable Monomer, 1,13-Tridecane Diamine. Source: OSTI.GOV. URL:[Link]

Sources

Methodological & Application

Application Note: High-Fidelity Synthesis of Tridecanediamide from Brassylic Acid

[1]

Abstract

This application note details a robust, laboratory-scale protocol for the synthesis of Tridecanediamide (1,13-tridecanediamide) from Brassylic acid (tridecanedioic acid). While direct amidation via thermal dehydration with urea is possible, this guide prioritizes the Acyl Chloride Activation route (via thionyl chloride). This method ensures stoichiometric precision, high purity (>98%), and complete conversion, which are critical requirements for downstream applications such as polymerization (Nylon-13,13 precursors) or pharmaceutical intermediate validation.

Introduction & Strategic Analysis

Brassylic acid (

Tridecanediamide
Route Selection: Why Acyl Chloride Activation?

For research and high-value development, the purity of the diamide is paramount.

  • Thermal Urea Route: Often used industrially for cost-efficiency, this method requires high temperatures (

    
    ) and often yields products contaminated with biuret or oligomers, requiring extensive recrystallization.
    
  • Acyl Chloride Route (Selected): By converting the acid to the highly electrophilic acid chloride, amidation proceeds rapidly at low temperatures. The byproducts (

    
    , 
    
    
    ) are gaseous and easily removed, simplifying the workup to a basic washing step.

Reaction Scheme:

  • Activation: Brassylic Acid +

    
    
    
  • Amidation: Brassyl Chloride +

    
    
    

Experimental Protocol

Reagents & Equipment
ReagentMW ( g/mol )Equiv.[1][2][3][4]Role
Brassylic Acid 244.331.0Substrate
Thionyl Chloride (

)
118.974.0Chlorinating Agent
DMF (Dimethylformamide) 73.09Cat.Catalyst (Vilsmeier-Haack type)
Ammonium Hydroxide (28-30%) 35.05ExcessNitrogen Source
Dichloromethane (DCM) 84.93SolventReaction Medium
Tetrahydrofuran (THF) 72.11SolventCo-solvent (optional)

Equipment Requirements:

  • 3-neck Round Bottom Flask (RBF) with reflux condenser.

  • Addition funnel (pressure-equalizing).

  • 
     drying tube or 
    
    
    inert gas line.
  • Gas trap (NaOH solution) for neutralizing

    
     fumes.
    
Step-by-Step Methodology
Phase 1: Synthesis of Brassyl Chloride (Activation)

Rationale: Thionyl chloride converts the hydroxyl group of the carboxylic acid into a good leaving group (chloride), activating the carbonyl carbon.

  • Setup: Equip a 250 mL 3-neck RBF with a magnetic stir bar, reflux condenser, and an addition funnel. Attach the top of the condenser to a gas trap containing 10% NaOH solution to neutralize acidic fumes.

  • Loading: Charge the flask with 12.2 g (50 mmol) of Brassylic acid .

  • Solvent: Add 50 mL of anhydrous DCM . Note: Brassylic acid may not fully dissolve initially; this is normal.

  • Catalyst: Add 2-3 drops of dry DMF .

    • Mechanism:[5][6][7][8] DMF reacts with

      
       to form the Vilsmeier reagent (chloroiminium ion), which is a more potent electrophile than 
      
      
      itself, significantly accelerating the reaction.
  • Addition: Add 14.5 mL (200 mmol, 4 equiv.) of Thionyl Chloride dropwise via the addition funnel over 15 minutes.

  • Reflux: Heat the mixture to a gentle reflux (

    
    ) for 3–4 hours.
    
    • Endpoint: The reaction is complete when the solution becomes clear and gas evolution (

      
      ) ceases.
      
  • Concentration: Cool the mixture to room temperature. Remove excess

    
     and DCM under reduced pressure (rotary evaporator).
    
    • Critical: To ensure complete removal of thionyl chloride, add 20 mL of dry toluene and re-evaporate (azeotropic removal).

    • Result: A pale yellow/brown oil or low-melting solid (Brassyl Chloride). Proceed immediately to Phase 2.

Phase 2: Ammonolysis (Amidation)

Rationale: The acid chloride reacts vigorously with ammonia. Low temperature prevents hydrolysis and side reactions.

  • Preparation: Redissolve the crude Brassyl Chloride in 30 mL of anhydrous THF (or DCM).

  • Ammonia Charge: In a separate 500 mL beaker, place 100 mL of concentrated Ammonium Hydroxide (28-30%) and cool to

    
     in an ice bath.
    
  • Addition: Add the Brassyl Chloride solution dropwise to the vigorously stirred ammonia solution.

    • Observation: A white precipitate (Tridecanediamide) will form immediately.

    • Exotherm Control: Maintain temperature

      
       to minimize hydrolysis back to the acid.
      
  • Completion: After addition is complete, allow the slurry to stir at room temperature for 1 hour to ensure full conversion.

Phase 3: Workup & Purification
  • Filtration: Filter the white solid using a Buchner funnel.

  • Washing:

    • Wash with Water (3 x 50 mL) to remove ammonium chloride and excess ammonia.

    • Wash with Saturated Sodium Bicarbonate (50 mL) to remove any traces of unreacted brassylic acid.

    • Wash with Cold Ethanol (20 mL) to remove organic impurities.

  • Drying: Dry the solid in a vacuum oven at

    
     overnight.
    
  • Recrystallization (Optional for High Purity): Recrystallize from boiling ethanol or acetic acid if MP is sharp but slightly low.

Characterization & Quality Control

ParameterExpected ValueNotes
Appearance White crystalline powderYellowing indicates oxidation or residual

.
Yield 85 - 95%Theoretical yield: ~12.1 g based on 50 mmol scale.
Melting Point 182 - 186 °CNote: Literature values for C13 diamides vary; similar C12 diamide melts at 184°C.
Solubility DMSO (Hot), DMF (Hot)Insoluble in water, cold ethanol, hexane.

Spectroscopic Validation:

  • IR (ATR): Look for the Amide I band (C=O stretch) at ~1650 cm⁻¹ and Amide II band (N-H bend) at ~1600 cm⁻¹. The broad O-H stretch of the starting acid (2500-3300 cm⁻¹) must be absent. Two sharp bands at ~3180 and 3350 cm⁻¹ correspond to the

    
     symmetric/asymmetric stretches.
    
  • 1H NMR (DMSO-d6):

    • 
       7.20 (br s, 2H, 
      
      
      )
    • 
       6.70 (br s, 2H, 
      
      
      )
    • 
       2.05 (t, 4H, 
      
      
      -CH
      
      
      )
    • 
       1.48 (m, 4H, 
      
      
      -CH
      
      
      )
    • 
       1.22 (br s, 14H, bulk CH
      
      
      )

Workflow Visualization

GStartBrassylic Acid(Solid)ActivationActivation(SOCl2, DMF, Reflux)Start->ActivationDissolve in DCMIntermediateBrassyl Chloride(Reactive Oil)Activation->Intermediate- SO2, - HClAmidationAmmonolysis(NH4OH, 0°C)Intermediate->AmidationDropwise AddnWorkupFiltration & Wash(H2O, NaHCO3)Amidation->WorkupPrecipitationProductTridecanediamide(White Solid)Workup->ProductDry & Recrystallize

Figure 1: Synthetic workflow for the conversion of Brassylic Acid to Tridecanediamide.

Troubleshooting & Expert Tips

  • Moisture Sensitivity: The intermediate acid chloride is highly sensitive to moisture. Ensure all glassware is flame-dried or oven-dried. If the acid chloride turns cloudy or emits white fumes upon standing, it has hydrolyzed; re-distill or use immediately.

  • Stirring: The amidation step produces a thick slurry. Use a large magnetic stir bar or an overhead mechanical stirrer to ensure efficient mixing and prevent occlusion of unreacted acid chloride inside the precipitate.

  • Alternative Route (Green Chemistry): For applications tolerating lower purity, fuse Brassylic acid with Urea (1:2 molar ratio) at 170°C for 4 hours. The melt can be recrystallized from ethanol. This avoids chlorinated solvents but requires difficult purification of biuret byproducts.

References

  • Organic Syntheses Procedure for Acid Chlorides

    • Title: Acid Chlorides from Carboxylic Acids with Thionyl Chloride[8]

    • Source: Organic Syntheses, Coll. Vol. 4, p.715 (1963).

    • URL:[Link]

    • Relevance: Found

      
       activation.
      
  • Nylon 13,13 and Brassylic Acid Derivatives

    • Title: Synthesis and characterization of novel polyamides based on tridecanedioic acid

    • Source: Polymer Chemistry (via ResearchG
    • URL:[Link]

    • Relevance: Contextualizes the melting point and crystallinity of C13 amide deriv
  • General Amidation Protocols

    • Title: One-pot synthesis of amides from carboxylic acids activated using thionyl chloride

    • Source: Tetrahedron Letters / RSC Advances
    • URL:[Link]

    • Relevance: Validates the "One-Pot" activation-amidation str

Green synthesis of fatty acid diamides using enzymes

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Green Synthesis of Fatty Acid Diamides Utilizing Lipase Biocatalysis

Abstract This technical guide provides a comprehensive framework for the enzymatic synthesis of fatty acid diamides, a class of molecules with broad applications in pharmaceuticals, cosmetics, and material science. By leveraging the catalytic prowess of lipases, we present a sustainable and efficient alternative to conventional chemical synthesis, which often relies on harsh reaction conditions and hazardous reagents[1][2][3]. This document outlines the core principles of lipase-catalyzed amidation, provides detailed, step-by-step protocols for synthesis and purification, and describes analytical techniques for product characterization. The methodologies detailed herein are designed to be robust and adaptable, enabling researchers to achieve high yields of fatty acid diamides in a reproducible and environmentally responsible manner.

Introduction: The Case for Enzymatic Synthesis

Fatty acid amides are organic compounds formed from the condensation of a fatty acid and an amine[4]. The resulting amide bond is a cornerstone of many biologically and industrially relevant molecules[5][6]. Traditional chemical synthesis of amides often necessitates the use of coupling agents or the conversion of carboxylic acids into more reactive derivatives, processes that can generate significant chemical waste and require high temperatures[1][3].

Enzymatic synthesis, particularly using lipases, offers a compelling green chemistry approach. Lipases (triacylglycerol acylhydrolases, E.C. 3.1.1.3) are remarkably versatile enzymes that can catalyze the formation of amide bonds in non-aqueous environments, a departure from their natural hydrolytic function[5][7]. The advantages of this biocatalytic approach are manifold:

  • Mild Reaction Conditions: Enzymatic reactions typically proceed at lower temperatures and pressures, preserving energy and maintaining the integrity of sensitive functional groups.

  • High Specificity: Lipases can exhibit high chemo-, regio-, and enantioselectivity, leading to purer products and fewer side reactions[8][9].

  • Environmental Sustainability: The process is inherently greener, utilizing biodegradable catalysts (enzymes) and often allowing for the use of safer, bio-based solvents or even solvent-free conditions[5][10].

  • Simplified Workup: The use of immobilized enzymes facilitates easy separation of the catalyst from the reaction mixture, simplifying product purification[11][12].

The Biocatalytic Machinery: Candida antarctica Lipase B (CALB)

While several lipases can catalyze amidation, Candida antarctica Lipase B (CALB) is a widely recognized and robust biocatalyst for this transformation[5][13]. Often supplied in an immobilized form, such as Novozym® 435, CALB exhibits exceptional stability in organic solvents and at elevated temperatures, making it ideal for synthetic applications[5][14]. The immobilization on a macroporous acrylic resin not only enhances its stability but also allows for its recovery and reuse over multiple reaction cycles.

The catalytic mechanism in a non-aqueous medium involves the formation of an acyl-enzyme intermediate. The carboxylic acid first acylates the serine residue in the lipase's active site. Subsequently, the amine acts as a nucleophile, attacking the acyl-enzyme complex to form the amide bond and regenerate the free enzyme. A critical aspect of this process is the removal of the water molecule formed during the reaction to shift the equilibrium towards synthesis rather than hydrolysis.

Diagram 1: Lipase-Catalyzed Amidation Workflow This diagram illustrates the key stages of the enzymatic synthesis of fatty acid diamides, from substrate preparation to final product characterization.

G A Fatty Acid Substrate E Combine Reactants & Enzyme in Solvent A->E B Diamine Substrate B->E C Immobilized Lipase (e.g., CALB) C->E D Green Solvent (e.g., CPME) D->E G Add Molecular Sieves (Water Removal) E->G F Incubate with Shaking (e.g., 60°C, 24-48h) H Filter to Remove Enzyme F->H G->F I Solvent Evaporation H->I J Product Purification (e.g., Column Chromatography) I->J K Characterization (FTIR, NMR) J->K

Experimental Protocols

This section provides a detailed protocol for the synthesis of a model fatty acid diamide using a dicarboxylic acid and a monoamine. The principles can be readily adapted for the reaction between a fatty acid and a diamine.

  • Enzyme: Immobilized Candida antarctica Lipase B (CALB, e.g., Novozym® 435, ≥5000 U/g).

  • Fatty Acid: Dodecanedioic acid (or other long-chain dicarboxylic acid).

  • Amine: Benzylamine (or other primary/secondary amine).

  • Solvent: Cyclopentyl methyl ether (CPME) or 2-methyltetrahydrofuran (2-MeTHF) (anhydrous, ≥99%).

  • Dehydrating Agent: Molecular sieves (3 Å, beads).

  • Other Reagents: Ethyl acetate, hexane, silica gel for chromatography.

  • Reactant Preparation: In a 50 mL screw-cap flask, dissolve dodecanedioic acid (1.15 g, 5 mmol) and benzylamine (1.18 g, 11 mmol, 2.2 equivalents) in 20 mL of anhydrous cyclopentyl methyl ether (CPME).

    • Rationale: A slight excess of the amine is used to ensure complete conversion of the dicarboxylic acid. CPME is chosen as a green solvent alternative to traditional solvents like toluene[5][10].

  • Enzyme and Dehydrating Agent Addition: To the solution, add immobilized CALB (125 mg, ~10% by weight of substrates) and freshly activated 3 Å molecular sieves (1.25 g).

    • Rationale: Molecular sieves are crucial for sequestering the water produced during amidation, thereby driving the reaction equilibrium towards the product[5]. Immobilized CALB provides high catalytic activity and simplifies downstream processing.

  • Reaction Incubation: Tightly seal the flask and place it in an incubator shaker set to 60°C and 200 rpm.

    • Rationale: 60°C is an optimal temperature for CALB activity and stability, promoting a reasonable reaction rate without causing significant enzyme denaturation[5]. Agitation ensures proper mixing and mass transfer.

  • Monitoring the Reaction: The reaction progress can be monitored by taking small aliquots at time intervals (e.g., 12, 24, 36, 48 hours) and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) after filtering out the enzyme.

  • Reaction Termination and Enzyme Recovery: After the desired conversion is achieved (typically 24-48 hours), cool the reaction mixture to room temperature. Filter the mixture through a Büchner funnel to recover the immobilized enzyme and molecular sieves.

    • Rationale: The recovered enzyme can be washed with fresh solvent, dried, and reused for subsequent batches, enhancing the cost-effectiveness of the process.

  • Product Isolation and Purification: a. Transfer the filtrate to a round-bottom flask and remove the solvent under reduced pressure using a rotary evaporator. b. The crude product can be purified by recrystallization or silica gel column chromatography. For chromatography, a gradient of ethyl acetate in hexane is typically effective for eluting the diamide product. c. Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield the final fatty acid diamide as a solid.

Product Characterization

Accurate characterization is essential to confirm the identity and purity of the synthesized fatty acid diamide.

FTIR is a rapid and effective technique for confirming the formation of the amide bond.

  • Sample Preparation: A small amount of the dried product is analyzed using a KBr pellet or an ATR-FTIR accessory.

  • Expected Peaks: The disappearance of the broad O-H stretch from the carboxylic acid (around 3000 cm⁻¹) and the appearance of characteristic amide peaks are indicative of a successful reaction.

    • N-H Stretch: ~3300 cm⁻¹ (for secondary amides).

    • Amide I (C=O Stretch): ~1640 cm⁻¹. This is a strong, characteristic band.

    • Amide II (N-H Bend): ~1540 cm⁻¹.

Diagram 2: Enzymatic Amidation Mechanism This diagram shows the simplified catalytic cycle for lipase-mediated amide bond formation.

G cluster_substrates Substrates E Lipase (E) E_RCOOH Acyl-Enzyme Intermediate E->E_RCOOH - H2O E_RCOOH->E + Amine (R'NH2) - Diamide Product Diamide E_RCOOH->Product RCOOH Dicarboxylic Acid RCOOH->E + RNH2 Amine RNH2->E_RCOOH +

¹H and ¹³C NMR spectroscopy provide detailed structural confirmation of the fatty acid diamide.

  • Sample Preparation: Dissolve 5-10 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR Key Signals:

    • Amide N-H Proton: A broad singlet typically appearing between δ 5.5 and 8.5 ppm.

    • α-Methylene Protons (to C=O): A triplet around δ 2.2 ppm.

    • Protons on Carbon adjacent to Nitrogen: Signals will vary depending on the amine used. For benzylamine, a doublet around δ 4.4 ppm for the -CH₂- group is expected.

  • ¹³C NMR Key Signals:

    • Carbonyl Carbon (C=O): A signal in the range of δ 172-175 ppm.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes for the lipase-catalyzed synthesis of fatty acid diamides.

ParameterTypical Value/RangeRationale
Enzyme Immobilized Candida antarctica Lipase B (CALB)High stability and catalytic efficiency in organic media[5][14].
Substrates Long-chain dicarboxylic acid & primary amineReadily available and versatile starting materials.
Substrate Molar Ratio 1 : 2.2 (Acid:Amine)A slight excess of amine drives the reaction to completion.
Enzyme Loading 5-15% (w/w of substrates)Balances reaction rate with cost-effectiveness[8].
Solvent CPME, 2-MeTHF, or TolueneAnhydrous conditions are critical. Green solvents are preferred[5].
Temperature 50-70 °COptimal range for CALB activity and stability[5][14].
Reaction Time 24 - 72 hoursDependent on substrates and desired conversion level[11].
Water Removal Molecular Sieves (3 Å) or VacuumEssential to shift equilibrium towards amide synthesis[5].
Product Yield >90%High yields are achievable under optimized conditions[5][10].
Conclusion

The enzymatic synthesis of fatty acid diamides using lipases, particularly immobilized CALB, represents a powerful and sustainable platform technology. This approach circumvents many of the drawbacks associated with traditional chemical methods, offering high yields, simplified purification, and a significantly improved environmental profile. The protocols and data presented in this application note provide a solid foundation for researchers in drug development, polymer chemistry, and biomaterials to produce these valuable compounds efficiently and responsibly.

References
  • Ghamgui, H., et al. (2004). Lipase-catalyzed synthesis of fatty amides from palm olein and urea. PubMed, 15(1-2), 56-60. [Link]

  • Ghamgui, H., et al. (2004). Enzymatic Synthesis of Fatty Amides from Palm Olein. ResearchGate. [Link]

  • Vander Heiden, M. (2021). 29. Lipid Synthesis. YouTube. [Link]

  • Organic Chemistry Portal. (2021). Acylation of Amines, Part 4: with Carboxylic Acids. YouTube. [Link]

  • Tzarfati, K., et al. (2020). Enzymatic synthesis of fatty acid amides using microbial lipids as acyl group-donors and their biological activities. bioRxiv. [Link]

  • Jadhav, W. N., & Dere, R. T. (2017). Solvent-free synthesis of amide: a novel technique of green chemistry. SciSpace. [Link]

  • Lin, S. F., & Chang, A. C. (2001). Lipase-catalyzed synthesis of fatty acid diethanolamides. PubMed, 49(11), 2295-3000. [Link]

  • Alexander, J. R., et al. (2022). Synthesis, Quantification, and Characterization of Fatty Acid Amides from In Vitro and In Vivo Sources. MDPI. [Link]

  • Nagy, V., et al. (2023). A Sustainable Green Enzymatic Method for Amide Bond Formation. PMC - NIH. [Link]

  • Tzarfati, K., et al. (2021). (PDF) Enzymatic synthesis of fatty acid amides using microbial lipids as acyl group-donors and their biological activities. ResearchGate. [Link]

  • Opara, F. I., et al. (2019). Fatty Amides in Minutes: Direct Formation from Fatty Esters in a Green Synthetic Process. SCIRP. [Link]

  • de Souza, R. O. M. A., et al. (2019). Versatility of Candida antarctica lipase in the amide bond formation applied in organic synthesis and biotechnological processes. Molecular Catalysis. [Link]

  • Magritek. (2021). Characterizing fatty acids with advanced multinuclear NMR methods. Magritek. [Link]

  • Al-Sabagh, A. M., et al. (2021). FT-IR spectra of the synthesis of the fatty amides from CRBO and AEEA. ResearchGate. [Link]

  • Miller, K. A., & Gulick, A. M. (2016). Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome. PubMed Central. [Link]

  • Zhang, A., et al. (2020). Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol. Frontiers in Bioengineering and Biotechnology. [Link]

  • Lin, S. F., & Chang, A. C. (2001). Lipase-Catalyzed Synthesis of Fatty Acid Diethanolamides. ResearchGate. [Link]

  • Kim, D., et al. (2015). Quantitative analysis of cyclic dimer fatty acid content in the dimerization product by proton NMR spectroscopy. PubMed. [Link]

  • Blume, A., et al. (1993). FTIR spectroscopic analysis of the amide and acid bands of ganglioside GM1, in pure form and in mixtures with DMPC. PubMed. [Link]

  • Farrell, E., & O'Sullivan, S. (2008). Biosynthesis, degradation and pharmacological importance of the fatty acid amides. ResearchGate. [Link]

  • Thompson, M. P., et al. (2023). Biocatalytic amide bond formation. Green Chemistry (RSC Publishing). [Link]

  • Nott, K., et al. (2024). Latest Trends in Lipase-Catalyzed Synthesis of Ester Carbohydrate Surfactants: From Key Parameters to Opportunities and Future Development. PubMed Central. [Link]

  • Manova, D., et al. (2018). Lipase-Catalyzed Amidation of Carboxylic Acid and Amines. ResearchGate. [Link]

  • Miyake, Y., et al. (1998). Determination of the Fatty Acid Profile by 1H NMR Spectroscopy. ResearchGate. [Link]

  • El-Shamy, O. A., et al. (2021). FTIR analysis for (a) fatty acid ester, (b) fatty acid Amide with glycerol, and (c) fatty acid amid as a corrosion inhibitor. ResearchGate. [Link]

  • Ledingham, L. A. (2016). Sustainable Methods for the Chemical Synthesis of Amides and Amide-Containing Aromatic Compounds. White Rose eTheses Online. [Link]

  • Li, Z., et al. (2021). Lipase-Mediated Amidation of Anilines with 1,3-Diketones via C–C Bond Cleavage. MDPI. [Link]

  • Zarubaev, V. V., et al. (2022). Microbiological Aspects of Unique, Rare, and Unusual Fatty Acids Derived from Natural Amides and Their Pharmacological Profile. MDPI. [Link]

  • Ninja Nerd. (2017). Metabolism | Fatty Acid Synthesis: Part 1. YouTube. [Link]

  • Nagy, V., et al. (2023). A Sustainable Green Enzymatic Method for Amide Bond Formation. MDPI. [Link]

  • Miyake, Y., et al. (1998). Determination of Unsaturated Fatty Acid Composition by High-Resolution Nuclear Magnetic Resonance Spectroscopy. Journal of the American Oil Chemists' Society. [Link]

  • Ashenhurst, J. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]

  • de la Torre, A., & Taylor, J. E. (2018). A green chemistry perspective on catalytic amide bond formation. UCL Discovery. [Link]

  • Mulula, A., et al. (2022). Fourier Transform Infrared (FTIR) Analysis of Fatty Acid Methyl Ester from Congolese Non-Edible Afzelia bella Seeds Oil. Asian Journal of Applied Chemistry Research. [Link]

  • Tyagi, V. K., et al. (2016). Convenient synthesis, characterization and surface active properties of novel cationic gemini surfactants with carbonate linkage based on C12-C18 sat./unsat. fatty acids. SciELO México. [Link]

  • Sari, D. K., et al. (2019). SYNTHESIS OF FATTY AMIDES FROM LAURIC ACID AND STEARIC ACID FOR PHARMACEUTICAL AND COSMETIC APPLICATIONS. ARPN Journal of Engineering and Applied Sciences. [Link]

  • Jadhav, W. N., & Dere, R. T. (2017). solvent-free synthesis of amide: a novel technique of green chemistry. ResearchGate. [Link]

  • Zhang, A., et al. (2020). (PDF) Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol. ResearchGate. [Link]

Sources

High-Performance Bio-Polyamide Synthesis: The Tridecanediamide Route to Nylon 13,13

[1]

Executive Summary & Strategic Rationale

Nylon 13,13 (Polytridecamethylene brassylamide) represents a pinnacle in "super-engineering" bioplastics. Derived entirely from renewable sources—specifically the ozonolysis of erucic acid found in Crambe and Rapeseed oils—it offers a superior alternative to petroleum-based Nylon 11 and Nylon 12.

The "Tridecanediamide" Pivot: While Nylon 13,13 is stoichiometrically formed from 1,13-tridecanediamine and brassylic acid (1,13-tridecanedioic acid) , the diamine monomer is not naturally abundant. It must be synthesized. Tridecanediamide serves as the critical stable intermediate in this pathway.

This application note details the complete workflow:

  • Monomer Activation: Converting Tridecanediamide to the reactive 1,13-Tridecanediamine.

  • Polymerization: The "Salt Method" melt polycondensation protocol to generate high-molecular-weight (MW) Nylon 13,13.

Key Material Properties Comparison

Nylon 13,13 is prized for its hydrophobicity and dimensional stability.

PropertyNylon 13,13Nylon 12Nylon 6,6
Melting Point (

)
174–180°C178°C260°C
Water Absorption (Sat.) < 1.0%1.5%8.5%
Bio-Based Content ~100%0–50%0%
Flexural Modulus ~1.3 GPa~1.2 GPa~2.8 GPa
Chemical Resistance Excellent (Acids/Bases)GoodModerate

Chemical Pathway Visualization

The synthesis relies on a specific "Amide-to-Amine" reduction sequence before polymerization.

Nylon1313_SynthesisErucicErucic Acid(Feedstock)BrassylicBrassylic Acid(C13 Diacid)Erucic->BrassylicOzonolysisAmideTridecanediamide(The Pivot)Brassylic->AmideAmidation(NH3)SaltNylon 13,13 SaltBrassylic->SaltStoichiometricMixingNitrile1,13-TridecanedinitrileAmide->NitrileDehydration(-H2O)Diamine1,13-TridecanediamineNitrile->DiamineHydrogenation(H2/Cat)Diamine->SaltStoichiometricMixingPolymerNylon 13,13(Polymer)Salt->PolymerMeltPolycondensation

Figure 1: The synthetic pathway from biological feedstock to Nylon 13,13, highlighting Tridecanediamide as the precursor checkpoint.

Module A: Monomer Activation (The Tridecanediamide Protocol)

Objective: Transform the inert Tridecanediamide into the reactive 1,13-Tridecanediamine monomer. Context: Direct polymerization of the diamide with diacids is kinetically unfavorable due to slow ammonia evolution. The amine route is required for high MW.

Step 1: Dehydration to Nitrile

Reaction:

  • Setup: Charge a glass reactor with Tridecanediamide (solid).

  • Catalyst: Add Phosphorus Oxychloride (

    
    ) or a solid acid catalyst (e.g., Zeolite) to the melt.
    
  • Conditions: Heat to 150–160°C under mild vacuum.

  • Extraction: The 1,13-tridecanedinitrile is distilled off (bp ~180°C at reduced pressure) to drive equilibrium.

  • Yield Check: Verify via FTIR (Appearance of -CN stretch at ~2240 cm⁻¹; disappearance of Amide I/II bands).

Step 2: Hydrogenation to Diamine

Reaction:

  • Reactor: High-pressure autoclave (Hastelloy or Stainless Steel).

  • Solvent: Ethanol or liquid ammonia (to suppress secondary amine formation).

  • Catalyst: Raney Nickel or Cobalt (5 wt% loading).

  • Conditions: Pressurize with

    
     to 3.5–5.0 MPa ; Heat to 120°C .
    
  • Purification: Filter catalyst. Distill the crude amine under vacuum.

    • Critical Quality Attribute (CQA): Purity must be >99.5% to ensure 1:1 stoichiometry in the next module.

Module B: Polymerization Protocol (Melt Polycondensation)

Objective: Synthesize Nylon 13,13 from 1,13-Tridecanediamine and Brassylic Acid. Method: The "Nylon Salt" method is strictly recommended over direct mixing to ensure exact stoichiometry, which dictates molecular weight (Carothers' Equation).

Reagents
  • Monomer A: 1,13-Tridecanediamine (from Module A).[1]

  • Monomer B: Brassylic Acid (High purity, recrystallized).

  • Solvent: Ethanol/Water (40:60 v/v).

  • End-Capper: Acetic Acid (Optional, 0.5 mol% for viscosity control).

Workflow Diagram

Polycondensation_WorkflowStartWeigh Monomers(1:1 Molar Ratio)SaltPrepSalt Formation(Ethanol/Water Reflux)Start->SaltPrepFiltrationFiltration & Drying(Nylon 13,13 Salt)SaltPrep->FiltrationAutoClaveAutoclave Loading(N2 Purge)Filtration->AutoClavePrePolyPre-Polymerization(210°C, 1.5 MPa)AutoClave->PrePolyVacStageVacuum Finishing(230°C, <100 Pa)PrePoly->VacStageExtrusionExtrusion & PelletizingVacStage->Extrusion

Figure 2: Step-by-step unit operations for the Melt Polycondensation of Nylon 13,13.

Detailed Protocol Steps
Phase 1: Nylon Salt Preparation
  • Dissolution: Dissolve Brassylic Acid in warm ethanol/water mixture (50°C).

  • Neutralization: Dropwise add 1,13-Tridecanediamine while stirring. The reaction is exothermic.

  • Precipitation: Cool the solution to 4°C. The "Nylon 13,13 Salt" (1,13-tridecanediammonium brassylate) will precipitate as white crystals.

  • Validation: Filter and dry. Measure pH of a 1% aqueous solution; it should be 7.6 ± 0.2 . If acidic/basic, recrystallize to correct stoichiometry.

Phase 2: Melt Polycondensation
  • Charging: Load the dry salt into a stainless steel autoclave. Add 10% w/w water (thermal buffer).

  • Inerting: Purge with

    
     (3 cycles) to remove oxygen. Critical:  Oxygen causes yellowing/degradation.
    
  • Pre-Polymerization (Oligomerization):

    • Heat to 210°C .

    • Allow pressure to build to 1.5–2.0 MPa .

    • Hold for 90 minutes. This creates oligomers and prevents diamine volatility.

  • Pressure Release: Gradually release pressure over 30 minutes while raising temperature to 230°C .

  • Post-Condensation (Vacuum Stage):

    • Apply vacuum (< 100 Pa) for 60–90 minutes at 230°C.

    • Mechanism:[2][3][4][5][6][7] Removes trace water, driving the equilibrium toward high molecular weight (Le Chatelier's principle).

    • Torque Monitor: Stop reaction when stirrer torque indicates target viscosity (Intrinsic Viscosity

      
       dL/g).
      
  • Discharge: Extrude melt into a water bath and pelletize.

Characterization & Quality Control

To validate the synthesis, the following analytical suite is required:

TechniqueParameterAcceptance Criteria
DSC (Differential Scanning Calorimetry)Melting Temperature (

)
Sharp peak at 174–180°C
TGA (Thermogravimetric Analysis)Decomposition Temp (

)
> 350°C (Indicates thermal stability)
Viscometry (in m-Cresol)Intrinsic Viscosity

0.8 – 1.2 dL/g (Engineering Grade)
FTIR Functional GroupsAmide I (1640 cm⁻¹), Amide II (1540 cm⁻¹); No Nitrile (2240 cm⁻¹)

References

  • Synthesis and Properties of Nylon 13,13: Source: Zhang, Z., et al. "Synthesis and characterization of novel polyamides based on tridecanedioic acid." European Polymer Journal, 2007. Context: Establishes the baseline properties and the brassylic acid route.

  • Renewable Monomer Synthesis (Diamine Route): Source: Smith, P.M., et al. "Polyamides based on the renewable monomer, 1,13-tridecane diamine II." Journal of Applied Polymer Science, 2012. Context: Details the specific conversion of C13 precursors to the diamine monomer required for this protocol.

  • Melt Polycondensation Kinetics: Source: Waltz, J.E., & Taylor, G.B. "Determination of the Molecular Weight of Nylon." Analytical Chemistry, 1947 (Foundational Method). Context: The standard for viscosity-based molecular weight determination in nylons.

  • Bio-Based Engineering Plastics Overview: Source: "Nylon 13,13 from Crambe Oil."[8][9] US Department of Agriculture (USDA) Technical Reports. Context: Validates the erucic acid

    
     brassylic acid 
    
    
    nylon pathway.[8]

(Note: While specific URL deep links to PDFs may expire, the links provided direct to the authoritative journal/publisher landing pages for verification.)

Application Note: Preparation of Bio-Based Polyamides from Erucic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the synthesis of high-performance, fully bio-based polyamides (Nylons) utilizing erucic acid (


-13-docosenoic acid) as the primary feedstock.[1] Erucic acid, extracted from high-erucic acid rapeseed (HEAR) or Crambe abyssinica, serves as a precursor for long-chain dicarboxylic acids (Brassylic acid, C13) and diamines (1,13-tridecanediamine). The resulting polyamides (e.g., PA 13,13) exhibit superior hydrophobicity, chemical resistance, and dimensional stability compared to conventional PA 6 or PA 6,6, making them ideal candidates for precision medical tubing, drug delivery matrices, and engineering thermoplastics.

Introduction & Strategic Rationale

The Erucic Acid Advantage

Erucic acid is a C22 monounsaturated fatty acid.[1][2][3][4] Its strategic value lies in the position of the double bond at C13. Oxidative cleavage at this site yields Brassylic Acid (tridecanedioic acid) , a C13 linear dicarboxylic acid. Unlike shorter chain bio-diacids (e.g., sebacic acid, C10), brassylic acid imparts lower moisture absorption and higher impact strength to the final polymer due to the lower density of amide groups per unit length.

Target Polymer Architecture

This protocol focuses on the synthesis of Polyamide 13,13 (PA 13,13) , a fully bio-based homopolymer derived entirely from erucic acid derivatives.

  • Monomer A: Brassylic Acid (C13 Diacid)

  • Monomer B: 1,13-Tridecanediamine (C13 Diamine – synthesized from Brassylic acid via nitrile reduction)

Chemical Pathway Visualization

The following diagram outlines the transformation from biomass to polymer.

G Erucic Erucic Acid (C22:1) Oxidation Oxidative Cleavage (H2O2 / Catalyst) Erucic->Oxidation Brassylic Brassylic Acid (C13 Diacid) Oxidation->Brassylic Main Product Pelargonic Pelargonic Acid (C9) (By-product) Oxidation->Pelargonic Cleavage Nitrilation Nitrilation & Reduction Brassylic->Nitrilation Salt Nylon Salt Formation Brassylic->Salt + Diamine Diamine 1,13-Tridecanediamine Nitrilation->Diamine Diamine->Salt Polymerization Melt Polycondensation Salt->Polymerization PA1313 Polyamide 13,13 Polymerization->PA1313

Figure 1: Synthetic pathway from Erucic Acid to Polyamide 13,13.

Protocol Phase I: Monomer Synthesis (Oxidative Cleavage)

Objective: Isolate high-purity Brassylic Acid from Erucic Acid. Mechanism: Catalytic oxidative cleavage of the alkene unsaturation.

Materials
  • Feedstock: Technical grade Erucic Acid (>90% purity).

  • Oxidant: Hydrogen Peroxide (30% w/v) or Ozone (

    
    ). Note: This protocol uses the catalytic 
    
    
    
    route for lab-scale safety and accessibility.
  • Catalyst: Tungstic Acid (

    
    ) or Phosphotungstic Acid.
    
  • Phase Transfer Catalyst: Aliquat 336 (Methyltrioctylammonium chloride).

Step-by-Step Methodology
  • Reactor Setup: Equip a 1L jacketed glass reactor with a mechanical stirrer, reflux condenser, and temperature probe.

  • Charge: Add 0.1 mol Erucic Acid and 0.002 mol Tungstic Acid catalyst.

  • Oxidant Addition: Add 30%

    
     (4 molar equivalents relative to alkene).
    
  • Reaction: Heat to 85°C under vigorous stirring (500 RPM). The reaction is biphasic; vigorous stirring is critical for mass transfer.

  • Duration: Maintain reaction for 6–8 hours. The yellow tungstic acid will turn colorless (peroxo-species) during the active phase.

  • Work-up:

    • Cool the mixture to 4°C. Brassylic acid (Melting Point ~112°C) will precipitate as a white solid.

    • Pelargonic acid (liquid) remains in the filtrate.

    • Filter the solid crude Brassylic acid.

  • Purification (Critical): Recrystallize twice from a mixture of Ethanol:Water (30:70 v/v).

    • Quality Check: Purity must be >99.5% by GC-MS or HPLC. Impurities causing chain termination (mono-acids) must be removed.

Protocol Phase II: Polymerization (Melt Polycondensation)

Objective: Synthesize high molecular weight PA 13,13. Method: Two-stage Melt Polycondensation (Pre-polymerization


 Vacuum Finishing).
Experimental Setup
  • Vessel: 316 Stainless Steel Autoclave or heavy-walled glass reactor with helical ribbon impeller (for high viscosity).

  • Atmosphere: High-purity Nitrogen (

    
    ).
    
  • Vacuum System: Capable of reaching < 100 Pa (< 1 mbar).

Reagents
  • Monomer A: Purified Brassylic Acid.

  • Monomer B: 1,13-Tridecanediamine (Stoichiometric 1:1 ratio).

  • Catalyst: Sodium Hypophosphite (

    
    ), 0.1 wt% (Antioxidant and catalyst).
    
Workflow Diagram

P Start Weigh Monomers (1:1 Molar Ratio) Salt Nylon Salt Preparation (Ethanol Reflux) Start->Salt Ensure Stoichiometry Melt Stage 1: Melt & Oligomerization 220°C, N2 flow, 2 hours Salt->Melt Remove Solvent Vac Stage 2: Polycondensation 250°C, Vacuum (<100 Pa), 3 hours Melt->Vac Remove H2O Discharge Extrusion & Pelletizing Vac->Discharge

Figure 2: Polymerization workflow for PA 13,13.

Detailed Protocol
Step 1: Nylon Salt Preparation (The "Self-Validating" Step)

Why this step? Direct mixing of molten acid and amine can lead to volatilization of the amine before reaction, upsetting stoichiometry. Making the salt fixes the 1:1 ratio.

  • Dissolve Brassylic Acid in boiling ethanol.

  • Add equimolar 1,13-Tridecanediamine slowly.

  • Cool to room temperature. The "Nylon 13,13 Salt" will precipitate.

  • Filter and dry. Verify melting point of the salt (typically distinct from monomers).

Step 2: Melt Polymerization[5]
  • Loading: Charge the Nylon Salt and Sodium Hypophosphite catalyst into the reactor.

  • Inerting: Cycle Vacuum/Nitrogen 3 times to remove all oxygen. Oxygen causes yellowing and degradation.

  • Oligomerization (Atmospheric):

    • Heat to 220°C under continuous

      
       flow.
      
    • Water vapor will evolve. Maintain for 90–120 minutes.

    • Checkpoint: The melt should be clear and homogeneous.

  • Polycondensation (Vacuum):

    • Increase temperature to 250°C .

    • Apply vacuum gradually (over 30 mins) to prevent foaming, reaching < 100 Pa.

    • Hold for 2–4 hours.

    • Torque Monitoring: Stop reaction when stirrer torque reaches the plateau corresponding to desired molecular weight (approx. 15,000–25,000 g/mol ).

  • Discharge: Extrude the polymer melt into a water bath and pelletize.

Characterization & Properties

Expected Properties Data

The following table contrasts PA 13,13 (Bio-based) with standard PA 6 (Petrochemical).

PropertyPA 13,13 (Erucic Derived)PA 6 (Standard)Implication
Melting Point (

)
174 – 180°C220°CLower processing energy; wider processing window.
Glass Transition (

)
~45°C~50°CExcellent flexibility at room temperature.
Water Absorption (Sat.) < 1.5% > 9.0%Critical Advantage: Dimensional stability in humid environments/body fluids.
Density 1.02 g/cm³1.14 g/cm³Lightweighting applications.
Bio-Carbon Content 100%0%Sustainability compliance (ISO 16620).
Analytical Methods
  • Molecular Weight: Gel Permeation Chromatography (GPC) in Hexafluoroisopropanol (HFIP).

  • Thermal Transitions: Differential Scanning Calorimetry (DSC), Heat/Cool/Heat cycle at 10°C/min.

  • Structure:

    
    -NMR (in 
    
    
    
    or TFA-d) to verify the amide linkage and absence of end-group impurities.

Troubleshooting & Optimization (Expert Insights)

  • Problem: Polymer is discolored (Yellow/Brown).

    • Root Cause:[2][4][6][7][8][9][10] Oxidation during polymerization or amine oxidation prior to reaction.

    • Fix: Ensure strict

      
       purging (<10 ppm 
      
      
      
      ). Increase Sodium Hypophosphite loading to 0.2%.
  • Problem: Low Molecular Weight (Brittle polymer).

    • Root Cause:[2][4][6][7][8][9][10] Stoichiometric imbalance (loss of diamine) or insufficient water removal.

    • Fix: Use the "Salt Method" described above. Check vacuum trap efficiency (water removal drives the equilibrium).

  • Problem: "Fish eyes" or gels in the melt.

    • Root Cause:[2][4][6][7][8][9][10] Crosslinking due to impurities (tri-functional acids) or overheating (>280°C).

    • Fix: Verify Brassylic Acid purity (>99.5%). Limit max temperature to 255°C.

References

  • Synthesis of Brassylic Acid via Oxidative Cleavage

    • Title: Oxidative cleavage of erucic acid for the synthesis of brassylic acid.[2][3]

    • Source: University of North Texas Digital Library.
    • URL:[Link]

  • Bio-based Polyamide Properties & Synthesis

    • Title: Biobased Polyamides: A Journey from the Biomass Towards Cutting Edge M
    • Source: MDPI (Polymers Journal).
    • URL:[Link][11]

  • Synthesis of Nylon 13,T (Related 1,13-diamine protocol)

    • Title: Polyamides Based on the Renewable Monomer, 1,13-Tridecane Diamine I: Synthesis and Characteriz
    • Source: OSTI.gov (US Dept of Energy).
    • URL:[Link]

  • Erucic Acid Biosynthesis and Engineering

    • Title: A Review of Erucic Acid Production in Brassicaceae Oilseeds.
    • Source: Frontiers in Plant Science.
    • URL:[Link]

  • Melt Polycondensation Protocols

    • Title: Biobased Polyamides with Polyethylene-like Properties through Catalyst-free Polycondensation.[12]

    • Source: ACS Sustainable Chemistry & Engineering.
    • URL:[Link]

Sources

Application Note: Catalytic Direct Amidation of Brassylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the catalytic conversion of brassylic acid (tridecanedioic acid) to its corresponding diamides. This guide is structured for researchers in medicinal chemistry and process development, focusing on sustainable, atom-economical "direct amidation" methods that avoid toxic chlorinating agents.

Executive Summary

Brassylic acid (1,13-tridecanedioic acid) is a unique odd-chain dicarboxylic acid derived from the ozonolysis of erucic acid (found in rapeseed oil). Its C13 backbone imparts flexibility and hydrophobicity, making its diamide derivatives highly valuable as hydrophobic linkers in PROTACs , permeability-enhancing spacers in drug conjugates , and monomers for bio-based engineering plastics (e.g., Nylon 13,13).

Traditional amidation relies on activating agents (EDC/HATU) or acid chlorides (SOCl₂), which generate stoichiometric waste and trace toxic impurities. This guide presents two catalytic direct amidation protocols —a homogeneous Boric Acid method and a heterogeneous Niobium Pentoxide (


) method—that generate only water as a byproduct, ensuring high purity for pharmaceutical applications.

Mechanistic Insight: Why Catalysis?

Direct reaction between a carboxylic acid and an amine typically yields an unreactive ammonium carboxylate salt. Catalysts are required to shift the equilibrium by activating the carbonyl carbon or stabilizing the transition state for nucleophilic attack.

The Boron-Catalyzed Mechanism

Boric acid (


) and boronic acids act as "bifunctional catalysts." They react with the carboxylic acid to form a mixed acyloxyborate intermediate . This intermediate is more electrophilic than the free acid and brings the amine into proximity via hydrogen bonding, facilitating the attack.

Key Advantages:

  • Atom Economy: 100% (Water is the only byproduct).

  • Selectivity: Tolerates other functional groups (e.g., hydroxyls) better than acid chlorides.

  • Scalability: Reagents are inexpensive and non-toxic.

Visualizing the Catalytic Cycle

The following diagram illustrates the activation pathway using a Boric Acid catalyst.

BoricAcidMechanism Start Brassylic Acid (R-COOH) Inter1 Monoacyloxyborate Intermediate Start->Inter1 + Cat - H2O Cat Boric Acid (Cat) Cat->Inter1 TS Transition State (Amine Coordination) Inter1->TS + Amine Amine Amine (2 equiv) Amine->TS TS->Cat Regeneration Product Brassylic Diamide TS->Product C-N Bond Formation Water H2O (Byproduct) TS->Water

Figure 1: Catalytic cycle of Boric Acid mediated amidation. The catalyst activates the acid, facilitates amine attack, and regenerates upon water release.

Experimental Protocols

Protocol A: Homogeneous Catalysis (Boric Acid)

Best for: Scale-up (>10g), cost-sensitive synthesis, and robust substrates. Mechanism: Thermal dehydration driven by azeotropic water removal.

Materials
  • Substrate: Brassylic Acid (1.0 equiv)

  • Amine: Primary or Secondary Amine (2.2 equiv)

  • Catalyst: Boric Acid (

    
    ) (5–10 mol%)
    
  • Solvent: Toluene or Xylene (high boiling point required for azeotrope)

  • Equipment: Round-bottom flask, Dean-Stark trap, Reflux condenser.

Step-by-Step Methodology
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Charging: Add Brassylic acid (2.44 g, 10 mmol), the chosen Amine (22 mmol), and Boric acid (62 mg, 1.0 mmol, 10 mol%) to the flask.

  • Solvation: Add Toluene (50 mL). Ensure the Dean-Stark trap is filled with Toluene.

  • Reaction: Heat the mixture to reflux (oil bath ~120°C). Vigorous stirring is essential.

    • Observation: Water will begin to collect in the trap.

    • Duration: Reflux for 12–24 hours until water evolution ceases.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • If product precipitates: Filter the solid, wash with cold toluene and then saturated

      
       (to remove unreacted acid/catalyst).
      
    • If product is soluble: Wash the organic layer with 1M HCl (to remove excess amine), then sat.

      
      , and finally Brine. Dry over 
      
      
      
      and concentrate in vacuo.
  • Purification: Recrystallization from Ethanol/Water or Flash Chromatography (usually not needed if conversion is high).

Protocol B: Heterogeneous Catalysis (Niobium Pentoxide)

Best for: Pharmaceutical intermediates (low metal residue), acid-sensitive substrates. Mechanism: Lewis acid activation on the solid surface.

Materials
  • Catalyst:

    
     (Calcined at 500°C for 3h prior to use to activate Lewis sites).
    
  • Solvent: o-Xylene or Mesitylene.

Methodology
  • Activation: Calcine commercial

    
     in a furnace at 500°C for 3 hours. Cool in a desiccator.
    
  • Reaction: In a sealed tube or flask, combine Brassylic acid (10 mmol), Amine (22 mmol), and activated

    
     (10 wt% relative to acid). Add solvent (20 mL).[1]
    
  • Heating: Heat to 130–140°C for 12 hours.

  • Filtration: Filter the hot reaction mixture to recover the catalyst (reusable).

  • Isolation: Cool the filtrate to precipitate the diamide or evaporate solvent.

Analytical Validation & Quality Control

To ensure the integrity of the synthesized diamide, the following analytical checkpoints are mandatory.

TechniqueExpected Signal (Brassylic Diamide)Diagnostic Value
1H NMR Triplet at

2.1–2.2 ppm (4H,

-CH2 to carbonyl)
Confirms acylation. Shift from

2.3 (acid) indicates conversion.
1H NMR Multiplet at

1.5–1.6 ppm (4H,

-CH2)
Confirms integrity of the C13 chain.
FT-IR Strong band at 1640–1660

(Amide I)
Primary confirmation of amide bond.
FT-IR Absence of broad band at 2500–3300

(COOH)
Confirms consumption of starting material.
Melting Point Sharp range (typically 80–140°C depending on amine)Indicates purity; broad range suggests oligomers or mixed salts.

Troubleshooting & Optimization

Issue: Low Conversion

  • Cause: Incomplete water removal.

  • Fix: Ensure the Dean-Stark trap is functioning. For high-boiling amines, add 4Å Molecular Sieves (activated) to the reaction pot or in a Soxhlet extractor.

Issue: Darkening of Reaction Mixture

  • Cause: Oxidation of amine at high temperature.

  • Fix: Sparge the solvent with Nitrogen/Argon for 15 minutes before heating and run under an inert atmosphere.

Issue: Solubility Problems

  • Cause: Brassylic acid diamides are highly hydrophobic.

  • Fix: Use more polar co-solvents like N-methyl-2-pyrrolidone (NMP) or switch to Protocol A but use Anisole as solvent.

Applications in Drug Development[2][3]

Brassylic acid diamides are not just end-products; they are versatile scaffolds in medicinal chemistry.

Hydrophobic Linkers (PROTACs)

The C13 alkyl chain provides a defined distance (~16-18 Å) between two functional heads.

  • Workflow: React Brassylic acid with 1 equivalent of a functionalized amine (e.g., Boc-protected diamine) to create a mono-amide, then react the remaining COOH with the second ligand.

  • Benefit: The polymethylene chain improves cell permeability compared to PEG linkers.

Diagram: Linker Synthesis Workflow

LinkerWorkflow Step1 Brassylic Acid (Excess) Step2 Reaction with Mono-Boc-Diamine Step1->Step2 Boric Acid Cat. Step3 Mono-Amide Intermediate Step2->Step3 Chromatography Step4 Coupling with Ligand B Step3->Step4 Standard Coupling

Figure 2: Strategy for desymmetrizing brassylic acid for use as a heterobifunctional linker.

References

  • Tang, P. (2012). Boric Acid Catalyzed Amide Formation from Carboxylic Acids and Amines: N-Benzyl-4-phenylbutyramide. Organic Syntheses, 89, 432-437. Link

  • Lundberg, H., Tinnis, F., & Adolfsson, H. (2014). Catalytic Amide Formation from Non-activated Carboxylic Acids and Amines. Chemistry – A European Journal.[2] Link

  • Ali, M. A., et al. (2021). Direct Synthesis of Diamides from Dicarboxylic Acids with Amines Using Nb2O5 as a Lewis Acid Catalyst. ACS Omega. Link

  • Research Dive. Brassylic Acid Market and Applications. Link

  • Blanchet, J., et al. (2015). Boronic Acid Catalyzed Amidation. Chemical Science. Link

Sources

Application Notes and Protocols for Electrospun Nylon 13,13 Nanofibers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Untapped Potential of Nylon 13,13 in Nanofiber Technology

Nylon 13,13, a specialty polyamide, stands out due to its unique combination of properties derived from its long-chain aliphatic diamine and diacid monomers. This structure imparts lower water absorption, enhanced dimensional stability, and superior chemical resistance compared to more common short-chain nylons. When fabricated into nanofibers via electrospinning, these inherent material advantages are amplified by the high surface-area-to-volume ratio and porous nature of the nanofiber mesh. This guide provides a comprehensive overview of the electrospinning of Nylon 13,13 and explores its promising applications in high-performance filtration, advanced biomedical scaffolds, and novel sensor technologies.

The protocols and application notes herein are designed for researchers, scientists, and drug development professionals, offering both foundational knowledge and actionable experimental details. While specific literature on the electrospinning of Nylon 13,13 is nascent, the principles outlined are grounded in extensive experience with other long-chain polyamides and established electrospinning science.

Part 1: Mastering the Electrospinning of Nylon 13,13

The successful electrospinning of a polymer is contingent on a delicate interplay between solution properties, process parameters, and ambient conditions.[1] This section details the critical aspects of preparing and electrospinning Nylon 13,13 solutions to achieve uniform, bead-free nanofibers.

Understanding the Causality: Solvent Selection and Solution Preparation

The choice of solvent is paramount for successful electrospinning. A suitable solvent must not only dissolve the polymer to form a homogenous solution but also possess appropriate volatility, surface tension, and conductivity to facilitate fiber formation.[2] For Nylon 13,13, solvents capable of disrupting the strong hydrogen bonds between the amide groups are necessary.

Authoritative Insight: Research on the dissolution of Nylon 13,13 has identified 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and m-cresol as effective solvents.[3] HFIP is a highly polar, low-boiling-point solvent that is excellent for electrospinning but can be costly. m-Cresol is a more economical option but has a higher boiling point, which can affect fiber drying and morphology. Formic acid is another common solvent for polyamides and can be considered as a viable alternative, often used in combination with other solvents to modulate solution properties.[4]

Protocol 1: Preparation of Nylon 13,13 Electrospinning Solution

Objective: To prepare a homogenous Nylon 13,13 solution suitable for electrospinning.

Materials:

  • Nylon 13,13 pellets or powder

  • 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) or m-cresol

  • Glass vial with a screw cap

  • Magnetic stirrer and stir bar

  • Analytical balance

Procedure:

  • Determine Concentration: Start with a polymer concentration in the range of 8-15% (w/v). Lower concentrations may lead to beaded fibers, while higher concentrations can result in a solution too viscous to electrospin.

  • Dissolution:

    • Weigh the desired amount of Nylon 13,13 and transfer it to the glass vial.

    • Add the calculated volume of solvent (e.g., HFIP).

    • Add the magnetic stir bar to the vial and securely cap it.

  • Stirring: Place the vial on the magnetic stirrer and stir at room temperature. Dissolution may take several hours to overnight. Gentle heating (40-60°C) can be applied to expedite the process, especially for m-cresol, but should be done in a well-ventilated fume hood.

  • Homogeneity Check: Visually inspect the solution to ensure it is completely homogenous and free of any undissolved polymer particles. The solution should be clear and slightly viscous.

Self-Validation: A homogenous solution is the first critical checkpoint. Any inhomogeneities will lead to an unstable Taylor cone and inconsistent fiber formation.

The Electrospinning Process: From Solution to Nanofiber Mat

Electrospinning utilizes a high-voltage electric field to draw a charged polymer solution into a fine jet, which solidifies into nanofibers as the solvent evaporates.[5] The morphology and diameter of the resulting fibers are controlled by several key parameters.

Table 1: Recommended Starting Parameters for Electrospinning Nylon 13,13

ParameterRecommended RangeRationale for Experimental Choice
Polymer Concentration 8-15% (w/v)Balances solution viscosity and polymer chain entanglement necessary for fiber formation.
Applied Voltage 15-25 kVProvides sufficient electrostatic force to overcome surface tension and initiate the polymer jet.[6]
Flow Rate 0.1-1.0 mL/hrControls the volume of solution ejected over time. A lower flow rate generally leads to finer fibers.[7]
Tip-to-Collector Distance 10-20 cmAllows adequate time for solvent evaporation and fiber stretching before reaching the collector.[8]
Collector Type Stationary plate or rotating mandrelA stationary plate produces a randomly oriented nanofiber mat, while a rotating mandrel can induce fiber alignment.
Ambient Conditions 20-25°C, 30-50% Relative HumidityTemperature and humidity affect solvent evaporation rate and can influence fiber morphology.[8]
Protocol 2: Electrospinning of Nylon 13,13 Nanofibers

Objective: To fabricate a non-woven mat of Nylon 13,13 nanofibers.

Materials & Equipment:

  • Prepared Nylon 13,13 solution

  • Electrospinning apparatus (high-voltage power supply, syringe pump, spinneret)

  • Syringe with a blunt-tip needle (e.g., 20-22 gauge)

  • Grounded collector (e.g., aluminum foil-covered plate)

  • Fume hood

Procedure:

  • Setup: Place the electrospinning apparatus inside a fume hood.

  • Loading: Load the Nylon 13,13 solution into the syringe and mount it on the syringe pump.

  • Positioning: Position the spinneret facing the grounded collector at the desired distance.

  • Initiation:

    • Set the syringe pump to the desired flow rate.

    • Turn on the high-voltage power supply and gradually increase the voltage to the target value.

  • Taylor Cone Formation: Observe the tip of the needle. A stable Taylor cone should form, from which a fine polymer jet is ejected.[5]

  • Deposition: Allow the nanofibers to deposit on the collector for the desired duration to achieve the desired mat thickness.

  • Termination:

    • Turn off the high-voltage power supply.

    • Stop the syringe pump.

  • Drying: Carefully remove the nanofiber mat from the collector and allow it to dry further in a vacuum oven at a low temperature (e.g., 40°C) for several hours to remove any residual solvent.

Diagram 1: Electrospinning Workflow

G cluster_prep Solution Preparation cluster_espin Electrospinning cluster_post Post-Processing dissolve Dissolve Nylon 13,13 in Solvent stir Stir to Homogenize dissolve->stir load Load Solution into Syringe stir->load apply_hv Apply High Voltage load->apply_hv eject Eject Polymer Jet apply_hv->eject collect Collect Nanofibers eject->collect dry Dry Nanofiber Mat collect->dry characterize Characterize Nanofibers dry->characterize

Caption: Workflow for the fabrication of Nylon 13,13 nanofibers.

Characterization of Nylon 13,13 Nanofibers

The morphology and properties of the electrospun nanofibers should be thoroughly characterized to ensure they meet the requirements of the intended application.

Table 2: Key Characterization Techniques for Nanofibers

TechniquePurpose
Scanning Electron Microscopy (SEM) To visualize fiber morphology, measure fiber diameter, and assess for defects (e.g., beads).[9]
Fourier-Transform Infrared Spectroscopy (FTIR) To confirm the chemical identity of the nanofibers and ensure no significant chemical changes occurred during electrospinning.[9]
X-ray Diffraction (XRD) To determine the crystalline structure of the nanofibers.[9]
Tensile Testing To measure the mechanical properties (e.g., tensile strength, Young's modulus) of the nanofiber mat.
Contact Angle Measurement To assess the hydrophobicity/hydrophilicity of the nanofiber surface.

Part 2: Applications of Nylon 13,13 Nanofibers

The unique properties of Nylon 13,13 nanofibers open up a range of advanced applications.

High-Efficiency Air Filtration

The small pore size and high surface area of nanofiber mats make them excellent candidates for air filtration, capable of capturing fine particulate matter.[10] The inherent hydrophobicity of Nylon 13,13 also provides resistance to moisture, which is beneficial in humid environments.

Diagram 2: Air Filtration Mechanism

G cluster_filter Nanofiber Mat F1 Fiber F2 Fiber F3 Fiber Clean_Air Clean Air F4 Fiber P1 PM2.5 P1->F1 Interception P2 Dust P2->F2 Inertial Impaction P3 Pollen P3->F4 Diffusion

Caption: Mechanisms of particulate capture by nanofibers.

Protocol 3: Evaluation of Air Filtration Performance

Objective: To measure the filtration efficiency and pressure drop of a Nylon 13,13 nanofiber filter.

Materials & Equipment:

  • Nylon 13,13 nanofiber mat

  • Filter testing apparatus (aerosol generator, particle counter, pressure drop sensor)

  • Test aerosol (e.g., NaCl or PSL particles)[11]

Procedure:

  • Sample Preparation: Cut a sample of the nanofiber mat to fit the filter holder of the testing apparatus.

  • Mounting: Securely mount the nanofiber sample in the filter holder, ensuring no air leaks around the edges.

  • Testing:

    • Generate the test aerosol at a constant concentration and flow rate.

    • Measure the particle concentration upstream and downstream of the filter using the particle counter.

    • Simultaneously, measure the pressure drop across the filter.

  • Calculation:

    • Filtration Efficiency (%) = [(Upstream Concentration - Downstream Concentration) / Upstream Concentration] x 100

    • The pressure drop is directly measured by the sensor.

  • Quality Factor: Calculate the quality factor (QF) to evaluate the overall filter performance: QF = -ln(1 - Efficiency) / Pressure Drop . A higher QF indicates better performance.[11]

Table 3: Expected Filtration Performance of Nylon Nanofiber Mats

ParameterExpected ValueReference
Filtration Efficiency (for 0.3 µm particles) >95%[12]
Pressure Drop 15-70 Pa[11][12]
Quality Factor 0.10-0.16 Pa⁻¹[11]
Biomedical Scaffolds for Tissue Engineering

The fibrous structure of electrospun mats mimics the native extracellular matrix (ECM), making them promising scaffolds for tissue engineering.[13] The biocompatibility of nylons makes them suitable for such applications.[14][15]

Diagram 3: Tissue Engineering Workflow

G cluster_scaffold Scaffold Fabrication cluster_cell Cell Culture cluster_implant Implantation espin Electrospin Nylon 13,13 sterilize Sterilize Scaffold espin->sterilize seed Seed Cells onto Scaffold sterilize->seed culture Culture in Bioreactor seed->culture implant Implant Tissue Construct culture->implant regenerate Tissue Regeneration implant->regenerate

Caption: Workflow for using nanofiber scaffolds in tissue engineering.

Protocol 4: Cell Culture on Nylon 13,13 Nanofiber Scaffolds

Objective: To assess the biocompatibility and cell attachment/proliferation on Nylon 13,13 nanofiber scaffolds.

Materials & Equipment:

  • Sterilized Nylon 13,13 nanofiber scaffolds

  • Cell culture plates

  • Desired cell line (e.g., fibroblasts, osteoblasts)

  • Complete cell culture medium

  • Incubator (37°C, 5% CO₂)

  • Fluorescence microscope

  • Live/Dead viability/cytotoxicity kit

Procedure:

  • Scaffold Preparation:

    • Cut nanofiber mats into discs that fit into the wells of a cell culture plate.

    • Sterilize the scaffolds using ethylene oxide or 70% ethanol followed by UV irradiation.

  • Cell Seeding:

    • Place a sterilized scaffold in each well.

    • Seed cells directly onto the scaffold surface at a predetermined density.

  • Incubation: Incubate the cell-seeded scaffolds in complete culture medium.

  • Viability Assessment (at desired time points, e.g., 1, 3, 7 days):

    • Rinse the scaffolds with phosphate-buffered saline (PBS).

    • Stain the cells with a Live/Dead assay kit according to the manufacturer's instructions.

    • Visualize the scaffolds using a fluorescence microscope. Live cells will fluoresce green, and dead cells will fluoresce red.

  • Morphology Assessment: At the end of the culture period, fix the cells, and prepare the scaffolds for SEM imaging to observe cell morphology and attachment to the nanofibers.

Self-Validation: High cell viability (predominantly green fluorescence) and well-spread cell morphology on the nanofiber surface are indicative of good biocompatibility.

Platforms for Chemical and Biological Sensors

The high surface area of nanofiber mats can be functionalized to create sensitive and selective sensors for various analytes.[16] Nylon's chemical functionality (amide groups) can be a starting point for further surface modifications.

Protocol 5: Fabrication of a Basic Chemiresistive Sensor

Objective: To create a simple sensor where the electrical resistance of a conductive nanofiber mat changes upon exposure to a chemical vapor.

Materials & Equipment:

  • Nylon 13,13 nanofiber mat

  • Conductive material (e.g., polyaniline, carbon nanotubes)

  • In-situ polymerization or coating equipment

  • Substrate with pre-patterned electrodes

  • Source meter

  • Sealed testing chamber

  • Target analyte vapor

Procedure:

  • Fabrication of Conductive Nanofibers:

    • Option A (Blending): Blend a conductive polymer or nanoparticles with the Nylon 13,13 solution before electrospinning.

    • Option B (Coating): Coat the electrospun Nylon 13,13 mat with a conductive layer via vapor deposition or solution coating.

  • Device Assembly:

    • Transfer the conductive nanofiber mat onto the substrate with electrodes.

    • Establish electrical contacts between the nanofiber mat and the electrodes.

  • Sensing Test:

    • Place the sensor device in the sealed chamber.

    • Measure the baseline resistance of the nanofiber mat in an inert atmosphere.

    • Introduce a known concentration of the target analyte vapor into the chamber.

    • Record the change in resistance over time.

    • Purge the chamber with the inert gas to observe the recovery of the sensor.

Data Analysis: The sensor response is typically calculated as the relative change in resistance: Response (%) = [(R_gas - R_air) / R_air] x 100 .

References

  • Nylon Electrospun Nanofibre Water Filtration Media for Wastewater Treatment. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Nylon 13,13 Analysis by X-Ray and Solid-State NMR: Treatment Dependent Crystal Forms. (n.d.). pubs.acs.org. Retrieved February 6, 2026, from [Link]

  • Critical Electrospinning Parameters for Synthesis Control of Stabilized Polyacrylonitrile Nanofibers. (2023). MDPI. Retrieved February 6, 2026, from [Link]

  • Electrospun Nanofiber Mats for Filtering Applications—Technology, Structure and Materials. (2021). National Institutes of Health. Retrieved February 6, 2026, from [Link]

  • Controlled morphology of electrospun nanofibers from waste expanded polystyrene for aerosol filtration. (2019). PubMed. Retrieved February 6, 2026, from [Link]

  • Use of Electrospinning for Sustainable Production of Nanofibers: A Comparative Assessment of Smart Textiles-Related Applications. (2024). PubMed Central. Retrieved February 6, 2026, from [Link]

  • THE INFLUENCE OF ELECTROSPINNING PARAMETERS ON THE MORPHOLOGICAL FEATURES OF PVDF FIBRES. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Breaking through Electrospinning Limitations: Liquid-Assisted Ultrahigh-Speed Production of Polyacrylonitrile Nanofibers. (2024). National Institutes of Health. Retrieved February 6, 2026, from [Link]

  • Electrospun nylon-6 nanofibers and their characteristics. (2020). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Solution blowing nylon 6 nanofiber mats for air filtration. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Nylon-A material introduction and overview for biomedical applications. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Gas Sensors Based on Electrospun Nanofibers. (n.d.). MDPI. Retrieved February 6, 2026, from [Link]

  • Electrospun nylon nanofibers for polymer composites. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Electrospun Nylon Nanofibers as Effective Reinforcement to Polyaniline Membranes. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

  • The effect of nylon nanofibers on the dynamic behaviour and the delamination resistance of GFRP composites. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Effect of Electrospinning Parameters on the Fiber Diameter and Morphology of PLGA Nanofibers. (n.d.). PubMed Central. Retrieved February 6, 2026, from [Link]

  • Design and Mechanical Compatibility of Nylon Bionic Cancellous Bone Fabricated by Selective Laser Sintering. (2021). PubMed Central. Retrieved February 6, 2026, from [Link]

  • Numerical Study of the Filtration Performance for Electrospun Nanofiber Membranes. (n.d.). MDPI. Retrieved February 6, 2026, from [Link]

  • Electrospinning based on benign solvents: current definitions, implications and strategies. (2022). Royal Society of Chemistry. Retrieved February 6, 2026, from [Link]

  • Study of the Filtration Performance of Multilayer and Multiscale Fibrous Structures. (2021). National Institutes of Health. Retrieved February 6, 2026, from [Link]

  • Exploring the Biomedical Applications of Nylon. (2024). Asep Industries. Retrieved February 6, 2026, from [Link]

  • Overview of Nano-Fiber Mats Fabrication via Electrospinning and Morphology Analysis. (n.d.). MDPI. Retrieved February 6, 2026, from [Link]

  • Highly Durable Nanofiber-Reinforced Elastic Conductors for Skin-Tight Electronic Textiles. (2019). ACS Publications. Retrieved February 6, 2026, from [Link]

  • Effects of Solvent and Electrospinning Parameters on the Morphology and Piezoelectric Properties of PVDF Nanofibrous Membrane. (n.d.). MDPI. Retrieved February 6, 2026, from [Link]

  • Evaluating the bioactivity and biocompatibility of nylon coated ultra-high molecular weight polyethylene (UHMWPE). (2019). The American University in Cairo. Retrieved February 6, 2026, from [Link]

  • Electrospun nanofiber-based humidity sensors: materials, devices, and emerging applications. (2024). Royal Society of Chemistry. Retrieved February 6, 2026, from [Link]

  • Piezoelectric Nylon-11 Fibers for Electronic Textiles, Energy Harvesting and Sensing. (2020). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Elastomeric polyamide biomaterials with stereochemically tuneable mechanical properties and shape memory. (2020). PubMed Central. Retrieved February 6, 2026, from [Link]

Sources

Troubleshooting & Optimization

Keywords for solving lab problems and improving yields.

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist: Dr. Alex V. Mercer Domain: Molecular Biology, Protein Biochemistry, Cell Culture Mission: To move beyond "trial and error" by applying Root Cause Analysis (RCA) to experimental failure.

Introduction: The Philosophy of Yield

In my 15 years supporting drug development workflows, I have observed that "low yield" is rarely a single error. It is usually a systemic imbalance between specificity (purity) and sensitivity (quantity).

This guide is not a checklist; it is a decision-making framework. We will focus on the Critical Process Parameters (CPPs) —the "keywords" that physically dictate the outcome of your experiment.

Module 1: Molecular Biology (PCR & Amplification)

Core Challenge: High yield often comes at the cost of non-specific amplification.

Key Parameter: The Magnesium-Annealing Axis

Many researchers treat Magnesium (


) and Annealing Temperature (

) as independent variables. They are not.
  • Mechanism:

    
     stabilizes the primer-template interaction, effectively raising the melting temperature (
    
    
    
    ).
  • The Trap: If you lower

    
     to increase yield, you promote non-specific binding. If you increase 
    
    
    
    to increase yield, you also promote non-specific binding.
  • Solution: Lock one variable and titrate the other.

Troubleshooting Guide: PCR Optimization

Q: I have a faint band at the correct size, but also smearing. How do I increase yield without increasing the smear?

A: Smearing indicates primer degradation, too much template, or excessive cycling.

  • Check Template Quality: Nanodrop

    
     must be ~1.8. Residual ethanol from purification inhibits polymerase.
    
  • Titrate

    
    :  Run a gradient from 1.5 mM to 3.0 mM in 0.5 mM increments.
    
  • Touchdown PCR: Start

    
     at 
    
    
    
    C above calculated
    
    
    and decrease by
    
    
    C per cycle for 10 cycles, then hold at standard
    
    
    . This enriches the specific product early on.
Data Visualization: PCR Failure Modes
SymptomRoot CauseCorrective Action
No Bands Missing cofactor (

) or Inhibitor present (Ethanol/SDS)
Spike control template; repurify template.
Faint Band High

or Low Extension Time
Lower

by 2°C; Increase extension (1 min/kb).
Smearing Template degradation or Too many cyclesReduce cycles by 5; Check template on gel.
Wrong Size Non-specific primingIncrease

; Design primers with 3' GC clamp.
Logic Pathway: PCR Troubleshooting

PCR_Troubleshooting Start PCR Result Analysis CheckGel Visualize Gel Start->CheckGel NoBand No Bands CheckGel->NoBand Empty Lane WrongBand Non-Specific / Smear CheckGel->WrongBand Multiple Bands WeakBand Weak Specific Band CheckGel->WeakBand Faint Signal CheckControl Run Positive Control NoBand->CheckControl OptimizeTa Increase Ta / Touchdown WrongBand->OptimizeTa OptimizeMg Titrate Mg2+ (1.5 - 4mM) WeakBand->OptimizeMg Check Inhibitors Check Inhibitors CheckControl->Check Inhibitors Control Fails Check Primers Check Primers CheckControl->Check Primers Control Works

Caption: Decision tree for diagnosing PCR failures based on gel electrophoresis visualization.

Module 2: Protein Purification (Chromatography)

Core Challenge: The trade-off between Purity and Recovery .[1]

Key Parameter: Residence Time & Dynamic Binding Capacity (DBC)

Researchers often run columns too fast. Binding is a kinetic process.

  • Mechanism: Residence time is the time the protein interacts with the ligand. If flow rate is too high, the protein doesn't have time to diffuse into the bead pores where most surface area exists.

  • Yield Killer: Exceeding the DBC results in target protein flowing through the column (loss of yield), even if the theoretical capacity is high.

Protocol: Optimizing Capture Step (CIPP Strategy)

Q: My protein is eluting, but the yield is 50% lower than expected. Where is it going?

A: It is likely in the flow-through or irreversibly bound. Step-by-Step Diagnosis:

  • Analyze Flow-Through: Run the flow-through on SDS-PAGE. If your protein is there, your Flow Rate is too high or your Buffer pH is incorrect.

  • Check Buffer pH (Ion Exchange): Ensure buffer pH is at least 1.0 pH unit away from the protein's Isoelectric Point (pI).

    • Anion Exchange: pH > pI + 1

    • Cation Exchange: pH < pI - 1

  • Strip the Column: Use harsh conditions (e.g., 1M NaOH or high salt) to strip the column. If protein appears here, it was bound too tightly (hydrophobic interaction).

Workflow: The CIPP Strategy

CIPP_Strategy Lysate Crude Lysate Capture CAPTURE Focus: Speed & Capacity Method: Affinity / IEX Lysate->Capture Clarify Intermediate INTERMEDIATE Focus: Resolution Method: IEX / HIC Capture->Intermediate Eluate Polishing POLISHING Focus: Final Purity (Aggregates) Method: SEC Intermediate->Polishing Refine PureProtein Pure Protein Polishing->PureProtein Final Formulation

Caption: The Cytiva CIPP (Capture, Intermediate, Polishing) model for maximizing yield and purity.

Module 3: Mammalian Cell Transfection

Core Challenge: Cell viability vs. Transfection Efficiency.

Key Parameter: DNA:Lipid Ratio & Confluency

High lipid concentrations are toxic; low concentrations reduce efficiency.

  • Mechanism: Cationic lipids form liposomes that encapsulate DNA. This complex must fuse with the cell membrane.

  • The Trap: "More is better." Adding more lipofectamine kills cells, causing them to detach. Dead cells do not produce protein.

FAQ: Troubleshooting Expression

Q: I see high cell death 24 hours after transfection. How do I save the experiment?

A: Cytotoxicity is usually caused by the transfection reagent, not the DNA.

  • Change Media: Remove the transfection complex-containing media 4–6 hours post-transfection and replace with fresh complete media. The uptake happens within the first few hours; prolonged exposure only increases toxicity.

  • Check DNA Quality: Ensure your plasmid is Endotoxin-free. Endotoxins trigger immune responses in cells, reducing translation efficiency.

  • Confluency Check: Transfect at 70–90% confluency. If cells are too sparse (<50%), they are more susceptible to chemical toxicity.

Protocol: Optimization Matrix

Perform a 6-well plate optimization:

  • Constant: 2.5 µg DNA per well.

  • Variable: Lipid Reagent volume (e.g., 2µL, 4µL, 6µL, 8µL).

  • Readout: Check GFP control for efficiency (green cells) vs. brightfield for morphology (rounded/floating cells = dead).

References

  • Cytiva. Strategies for Protein Purification Handbook.[2] Available at: [Link]

Sources

Technical Support Center: High-Resolution NMR of Long-Chain Diamides

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: NMR-SOL-001 Subject: Overcoming "Brick Dust" Solubility in Long-Chain Diamides Assigned Specialist: Senior Application Scientist, NMR Spectroscopy Division[1][2]

Executive Summary: The "Brick Dust" Paradox

You are likely facing a class of molecules often described as "brick dust"—long-chain diamides that are insoluble in water (due to hydrophobic alkyl chains) and insoluble in chloroform (due to rigid intermolecular hydrogen bonding).[1][2]

To get a clean NMR spectrum, we must defeat two opposing forces simultaneously:[2]

  • Van der Waals Forces: The long alkyl chains require a non-polar environment.[1][2]

  • Hydrogen Bonding Network: The amide motifs (

    
    ) form tight, crystal-like lattice networks that resist solvation.[1][2]
    

This guide provides a tiered escalation protocol to break these networks without chemically altering your sample.

Module 1: Solvent Selection Strategy

Q: Why does my sample precipitate in CDCl₃ but show broad, useless peaks in DMSO-d₆?

A: This is a classic sign of supramolecular aggregation .[1][2]

  • In CDCl₃: The solvent is too non-polar to break the intermolecular hydrogen bonds between amide groups.[1] The molecules clump together and precipitate.[1]

  • In DMSO-d₆: While DMSO is polar enough to dissolve the amide, the long alkyl chains may cause micelle-like aggregation due to the hydrophobic effect.[1] Furthermore, DMSO is viscous (

    
     cP), which slows molecular tumbling (
    
    
    
    relaxation), leading to broad linewidths.[1][2]

The Solution: You need a "Goldilocks" solvent system or a chaotropic additive.[1][2]

Solvent Properties Table
Solvent SystemPolarityH-Bond Breaking AbilityViscosityBest For...[1]
CDCl₃ LowPoorLowShort chains, esters (Not your sample).[1][2]
DMSO-d₆ HighModerate (Acceptor only)HighGeneral amides, but often fails for long chains.[1][2]
TFE-d₃ / CDCl₃ MixedHigh (Donor)LowTier 1 Strategy: Breaks H-bonds while solvating chains.[1][2]
HFIP-d₂ HighExtreme (Strong Donor)LowTier 2 Strategy: For the most stubborn aggregates.[1][2]
DMSO-d₆ + LiCl HighChaotropic Disruption HighTier 3 Strategy: The "Nuclear Option" for solubility.[1]
Module 2: The "Salt Trick" (Chaotropic Additives)

Q: I’ve heard adding Lithium Chloride (LiCl) helps. How does it work, and how do I do it?

A: This is the most robust method for dissolving polyamides and aramids.[1]

The Mechanism: Amides aggregate because the carbonyl oxygen of one molecule H-bonds to the amide proton of another.[1] LiCl works because the Lithium ion (


) is a strong Lewis acid with a high charge density.[2] It coordinates with the carbonyl oxygen, effectively "capping" it and preventing it from accepting a hydrogen bond from a neighbor.[2] This breaks the lattice.[1]

Protocol: The LiCl/DMSO-d₆ Method

  • Preparation of Anhydrous LiCl:

    • Critical: LiCl is extremely hygroscopic.[1][2] Wet LiCl adds water to your NMR tube, which complicates the spectrum.[2]

    • Step: Dry LiCl in an oven at 120°C for 2 hours or flame-dry under vacuum. Store in a desiccator.

  • Solvent Preparation:

    • Prepare a stock solution of 5% (w/v) LiCl in DMSO-d₆ .

    • Note: Dissolution is slow and exothermic.[1][2] Stir with a magnetic bar in a sealed vial until clear.

  • Sample Dissolution:

    • Add 0.6 mL of the LiCl/DMSO stock to your diamide (approx. 5-10 mg).[1][2]

    • Gentle heating (40-50°C) may be required to initiate solvation.[1][2]

Validation: Check the amide proton (


) signal. In pure DMSO, it might be broad or invisible.[1][2] In LiCl/DMSO, it should sharpen and shift downfield due to the change in electronic environment.[2]
Module 3: Fluorinated Alcohol Mixtures

Q: DMSO is too viscous and hard to remove.[1] Is there a volatile alternative?

A: Yes. Use 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) or 2,2,2-Trifluoroethanol (TFE) .[1][2]

These solvents are potent Hydrogen Bond Donors (HBD).[1][2] The fluorine atoms withdraw electron density from the hydroxyl group, making the -OH proton extremely acidic and "aggressive" at breaking amide-amide bonds.[1]

Recommended Mixture:

  • Ratio: 20% TFE-d₃ / 80% CDCl₃ (v/v).[1][2]

  • Why: CDCl₃ solvates the hydrophobic alkyl chains, while TFE disrupts the amide aggregation.[2] This mixture has low viscosity, ensuring sharp lines.[1][2]

Warning: HFIP and TFE can shift carbonyl carbon signals significantly in


 NMR due to strong solvation effects.[1][2]
Module 4: Temperature Effects (VT-NMR)

Q: My peaks are still broad. Should I heat the sample?

A: Absolutely. Variable Temperature (VT) NMR is underutilized.[1][2]

Thermodynamic Benefit:


.[1][2]
Aggregates are enthalpy-stabilized (

).[1][2] Increasing Temperature (

) makes the entropy term (

) dominant, favoring the disordered (dissolved) state.[2] Additionally, higher

lowers solvent viscosity, increasing the tumbling rate (

) and sharpening lines.[2]

Safety Limits:

SolventBoiling PointMax Recommended NMR Temp
CDCl₃ 61°C50°C (Pressurized tubes required >55°C)
DMSO-d₆ 189°C100°C (Avoid >120°C to prevent degradation)
Tetrachloroethane-d₂ 146°C120°C (Excellent for high-temp work)
Visual Troubleshooting Guide
Workflow Diagram: Decision Tree for Solubility

NMR_Solubility_Workflow Start Sample: Long-Chain Diamide Step1 Try CDCl3 Start->Step1 Check1 Soluble & Sharp? Step1->Check1 Success Run NMR Check1->Success Yes Step2 Try DMSO-d6 Check1->Step2 No (Precipitate) Check2 Soluble? Step2->Check2 Step3 Heat to 80°C (VT-NMR) Check2->Step3 Yes (Broad Peaks) AltPath Try CDCl3 + TFE/HFIP (20%) Check2->AltPath No (Precipitate) Check3 Peaks Sharpened? Step3->Check3 Check3->Success Yes Step4 Add LiCl (5% w/v) Check3->Step4 No (Still Broad) Step4->Success AltPath->Success

Caption: Logical escalation workflow for dissolving recalcitrant diamides. Start with standard solvents, move to thermal methods, and finally chemical additives.[2]

Mechanism Diagram: LiCl Solvation

LiCl_Mechanism Amide1 Amide Chain A (R-C=O...H-N-R) Amide2 Amide Chain B Amide1->Amide2 H-Bonding (Aggregation) Complex Solvated Complex (R-C=O---Li+) Amide1->Complex Forms Amide2->Complex Forms LiIon Li+ Ion LiIon->Amide1 Coordinates Oxygen LiIon->Amide2 Disrupts Lattice

Caption: Lithium ions coordinate with carbonyl oxygens, breaking the intermolecular hydrogen bonds responsible for aggregation.[1][2]

Troubleshooting Matrix
SymptomDiagnosisCorrective Action
No Signal (Flat Baseline) Total insolubility (Precipitation).[1][2]Switch to CDCl₃/TFE mixture or Tetrachloroethane-d₂ at high temp.[1][2]
Broad "Humps" Aggregation / Micelle formation.[1][2]1. Increase Temp (

C increments).2. Add LiCl (if in DMSO).[1][2][3]
Extra Water Peak Hygroscopic solvent or additive.[1][2]Dry LiCl before use.[1][2] Use ampoules of DMSO-d₆ (100% D).[1][2]
Missing Amide Proton Proton exchange with solvent.[1][2]Avoid MeOD or D₂O .[1][2] Use aprotic solvents (DMSO, CDCl₃).[1][2]
Drifting Chemical Shifts Concentration dependence.[1][2]Run at lower concentration (<5mM) or keep concentration constant across samples.
References
  • DuPont de Nemours, Inc. (1985).[1][2] Solubility of Polyamides in LiCl/DMAc Systems.[1][2] Journal of Polymer Science.[1][2] [2]

  • Bubb, W. A. (2003).[1][2] NMR Spectroscopy in the Study of Carbohydrates and Related Compounds (LiCl/DMSO usage). Concepts in Magnetic Resonance. [2]

  • Cierpka, K., et al. (2019).[1][2] Influence of LiCl on the dissolution of cellulose in DMAc and DMSO.[1] Cellulose.[1][2]

  • Hong, D., et al. (2018).[1][2] Hexafluoroisopropanol (HFIP) as a solvent for NMR analysis of difficult peptides.[1][2] Journal of Peptide Science.[1][2]

Sources

Technical Support Center: Purification of Tridecanediamide by Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of tridecanediamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the recrystallization of tridecanediamide. Here, we address common challenges and frequently asked questions to ensure you can achieve the highest purity for your compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Solvent Selection: What is the ideal solvent for recrystallizing tridecanediamide and why?

Answer:

Selecting the appropriate solvent is the most critical step for a successful recrystallization. The ideal solvent for tridecanediamide should exhibit a steep solubility curve, meaning it should have high solubility at elevated temperatures and low solubility at room temperature or below.[1] This differential solubility is the cornerstone of the purification process, allowing for the dissolution of the compound and impurities at a high temperature, followed by the selective crystallization of the pure tridecanediamide upon cooling, leaving the impurities behind in the solvent.

For long-chain aliphatic diamides like tridecanediamide, polar protic solvents are often a good starting point due to the hydrogen bonding capabilities of the amide functional groups. However, the long alkyl chain imparts significant nonpolar character. Therefore, a solvent of intermediate polarity or a mixed solvent system is often optimal.

Recommended Solvents to Screen:

  • Primary Recommendation: Ethanol, Methanol, or Acetonitrile. These solvents offer a good balance of polarity to dissolve the amide groups while having some affinity for the alkyl chain at elevated temperatures.

  • Secondary Recommendation: A mixed solvent system, such as Ethanol/Water or Acetone/Hexane. In a mixed solvent system, one solvent (the "good" solvent) readily dissolves the tridecanediamide, while the other (the "poor" solvent) is one in which it is sparingly soluble. This allows for fine-tuning of the solubility to achieve optimal crystal formation.

Causality Behind Solvent Choice:

The two amide groups in tridecanediamide are capable of forming strong hydrogen bonds, which govern its crystal lattice energy. A suitable recrystallization solvent must be able to disrupt these intermolecular forces at its boiling point to dissolve the solid. Upon cooling, the solvent's inability to maintain these interactions at lower energy states allows the highly ordered, pure tridecanediamide crystals to reform, excluding impurities.

Impurities: What are the likely impurities in my crude tridecanediamide sample?

Answer:

Understanding the potential impurities is crucial for designing an effective purification strategy. The impurities in your tridecanediamide sample will largely depend on the synthetic route used for its preparation. A common method for synthesizing diamides is the reaction of a dicarboxylic acid (tridecanedioic acid) with ammonia or an amine.

Potential Synthesis-Related Impurities:

  • Unreacted Starting Materials: Residual tridecanedioic acid or the amine source.

  • Mono-amide Intermediate: The half-reacted product where only one of the carboxylic acid groups has been converted to an amide.

  • Byproducts from Side Reactions: Depending on the coupling reagents used, various byproducts may be present. For instance, if a carbodiimide is used, the corresponding urea byproduct will be a major impurity.

  • Oligomeric Species: Self-condensation of the starting materials or intermediates can lead to the formation of small polymer chains.

Troubleshooting Impurity Removal:

  • Acidic Impurities (e.g., tridecanedioic acid): These can often be removed by a pre-recrystallization wash with a mild aqueous base (e.g., sodium bicarbonate solution), followed by washing the collected crystals with deionized water.

  • Basic Impurities (e.g., unreacted amine): A pre-recrystallization wash with a mild aqueous acid (e.g., dilute HCl) can be effective.

  • Highly Soluble Impurities: These are generally well-removed by a single recrystallization as they will remain in the cold mother liquor.

  • Slightly Soluble Impurities: For impurities with solubility similar to tridecanediamide, multiple recrystallizations may be necessary.

Experimental Protocol: What is a reliable, step-by-step protocol for the recrystallization of tridecanediamide?

Answer:

This protocol provides a robust starting point for the recrystallization of tridecanediamide. It is essential to perform a small-scale trial first to determine the optimal solvent and conditions before committing the bulk of your material.

Step-by-Step Recrystallization Protocol:

  • Solvent Selection Trial:

    • Place a small amount (e.g., 50 mg) of crude tridecanediamide into several test tubes.

    • To each tube, add a different potential solvent (e.g., ethanol, methanol, acetonitrile, water) dropwise at room temperature. The ideal solvent will not dissolve the compound at this stage.

    • Heat the test tubes in a water or sand bath. The compound should dissolve completely in a minimal amount of the hot solvent.

    • Allow the tubes to cool slowly to room temperature, and then in an ice bath. The best solvent will yield a good crop of crystals.

  • Dissolution:

    • Place the crude tridecanediamide in an Erlenmeyer flask.

    • Add the chosen solvent in small portions while heating the flask on a hot plate with stirring. Add just enough hot solvent to completely dissolve the solid. An excess of solvent will reduce the yield.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration. This involves filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.

  • Crystallization:

    • Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Crystal Collection:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing impurities.

  • Drying:

    • Dry the purified crystals in a vacuum oven at a temperature well below the melting point of tridecanediamide to remove any residual solvent.

Visualizing the Workflow:

Recrystallization_Workflow Start Start with Crude Tridecanediamide Solvent_Selection Solvent Selection Trial Start->Solvent_Selection Dissolution Dissolve in Minimal Hot Solvent Solvent_Selection->Dissolution Hot_Filtration Hot Filtration (if needed) Dissolution->Hot_Filtration Crystallization Slow Cooling & Ice Bath Dissolution->Crystallization No insoluble impurities Hot_Filtration->Crystallization Insoluble impurities present Collection Vacuum Filtration & Cold Solvent Wash Crystallization->Collection Drying Dry Crystals Under Vacuum Collection->Drying End Pure Tridecanediamide Drying->End

Caption: A flowchart of the key steps in the recrystallization of tridecanediamide.

Troubleshooting: My tridecanediamide is "oiling out" instead of crystallizing. What should I do?

Answer:

"Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is supersaturated.

Troubleshooting Steps for Oiling Out:

  • Re-heat and Add More Solvent: Re-heat the solution until the oil redissolves completely. Then, add a small amount of additional hot solvent to decrease the saturation. Allow the solution to cool very slowly.

  • Lower the Cooling Temperature Drastically: Once the solution has cooled to room temperature, try placing it in a freezer or a dry ice/acetone bath. The rapid and significant drop in temperature can sometimes induce crystallization from the oil.

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The small scratches provide a nucleation site for crystal growth.

  • Seed Crystals: If you have a small amount of pure tridecanediamide, add a tiny crystal to the cooled solution to act as a template for crystallization.

  • Change the Solvent System: If oiling out persists, the chosen solvent is likely unsuitable. Try a solvent with a lower boiling point or switch to a mixed solvent system.

Visualizing the Troubleshooting Process:

Oiling_Out_Troubleshooting Start Oiling Out Observed Reheat Re-heat and Add More Solvent Start->Reheat Cool_Slowly Cool Slowly Reheat->Cool_Slowly Still_Oiling Still Oiling Out? Cool_Slowly->Still_Oiling Scratch_Seed Scratch Flask or Add Seed Crystal Still_Oiling->Scratch_Seed Yes Success Crystals Form Still_Oiling->Success No Scratch_Seed->Success Change_Solvent Change Solvent System Scratch_Seed->Change_Solvent Still No Crystals Change_Solvent->Start Restart Process

Caption: A decision tree for troubleshooting the "oiling out" phenomenon.

Low Yield: My recrystallization resulted in a very low yield of pure tridecanediamide. How can I improve this?

Answer:

A low yield can be attributed to several factors during the recrystallization process.

Strategies to Improve Yield:

  • Minimize the Amount of Hot Solvent: Using an excess of hot solvent to dissolve the crude product is a common cause of low yield, as more of the compound will remain in the mother liquor upon cooling. Use only the minimum amount of hot solvent necessary for complete dissolution.

  • Ensure Thorough Cooling: Allow the solution to cool to room temperature undisturbed, and then cool it further in an ice bath for an extended period (e.g., 1 hour) to maximize the precipitation of the product.

  • Recover a Second Crop of Crystals: The mother liquor from the first filtration is saturated with the dissolved product. Concentrating the mother liquor by evaporating some of the solvent and then re-cooling can often yield a second, albeit slightly less pure, crop of crystals.

  • Avoid Premature Crystallization During Hot Filtration: If a hot filtration step is necessary, ensure that the funnel and receiving flask are pre-heated to prevent the product from crystallizing on the filter paper.

  • Select a More Appropriate Solvent: If the yield is consistently low, it may be that the tridecanediamide is too soluble in the chosen solvent even at low temperatures. Re-evaluate your solvent selection.

Data & Reference Tables

Table 1: Properties of Potential Recrystallization Solvents

SolventBoiling Point (°C)Polarity IndexNotes
Ethanol785.2Good general-purpose polar protic solvent.
Methanol656.6More polar than ethanol, may have higher solubility.
Acetonitrile826.2Aprotic polar solvent, good for amides.
Water1009.0May be a poor solvent unless used in a mixed system.
Acetone565.1Good for creating mixed solvent systems with nonpolar solvents.
Hexane690.0Nonpolar, likely to be a poor solvent on its own.

References

  • Direct Synthesis of Diamides from Dicarboxylic Acids with Amines Using Nb2O5 as a Lewis Acid Catalyst and Molecular Docking Studies as Anticancer Agents. (2021). ACS Omega. [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (2013). Organic Letters. [Link]

  • EP3838383A1 - Method and system for extracting long chain dicarboxylic acid. (2021).
  • EP1214286A1 - Purification and recovery of dicarboxylic acids using melt crystallization. (2002).
  • Recovery of long dicarboxylic acid chains from aqueous media with solvent-based membrane systems. (n.d.). AMS Laurea - Unibo. [Link]

  • Synthesis and characterization of novel polyamides based on tridecanedioic acid: Nylons 3 13, 5 13, 6 13, 7 13, 9 13, 10 13, 11 13. (2021). ResearchGate. [Link]

  • A-level Chemistry 7405 | Specification | Subject Content | Organic Chemistry. (2015). AQA. [Link]

  • Amide synthesis by acylation. (n.d.). Organic Chemistry Portal. [Link]

  • Chemical/Laboratory Techniques: Recrystallization. (2022). YouTube. [Link]

  • Recrystallization. (2022). YouTube. [Link]

Sources

Technical Guide: Removing Monoamide Impurities from Diamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the synthesis of diamides—typically formed by reacting a diamine with an acylating agent (Path A) or a dicarboxylic acid with an amine (Path B)—the persistence of monoamide impurities is a pervasive challenge. These impurities arise from incomplete acylation or hydrolysis and often possess distinct physicochemical properties (basicity or acidity) compared to the neutral diamide product.

This guide provides a root-cause analysis and self-validating purification workflows designed to isolate high-purity diamides without relying solely on tedious chromatography.

Part 1: Diagnostics & Root Cause Analysis (FAQ)

Q1: How do I definitively identify a monoamide impurity in my crude mixture?

A: Do not rely on HPLC retention time alone. Use NMR and TLC with specific stains to confirm functional groups.

Diagnostic MethodDiamide (Target)Monoamide (Impurity)
1H NMR Symmetric signals. Integration matches full substitution.Asymmetric signals. Presence of broad exchangeable protons (–NH2 or –COOH).
TLC (Ninhydrin) Negative (usually).Positive (Red/Purple) if free amine is present (Path A).
TLC (Bromocresol) Negative.Positive (Yellow on Blue) if free acid is present (Path B).
Solubility Often insoluble in ether/water; high melting point.Often more soluble in polar solvents due to ionizable groups.
Q2: Why did the monoamide form despite using excess reagent?

A: The "Statistical Trap" or solubility issues are common culprits.

  • The Statistical Trap: If the first acylation reduces the nucleophilicity or solubility of the intermediate, the second reaction rate (

    
    ) drops significantly below the first (
    
    
    
    ).
  • Precipitation: In solvents like DCM or THF, the monoamide intermediate often precipitates as a hydrochloride salt (if using acid chlorides), removing it from the solution before the second acylation occurs.

Part 2: The Self-Validating Purification Protocol

Scenario: Synthesis of N,N'-diacyl diamines from diamines and acid chlorides. Impurity: N-monoacyl diamine (Basic).

This protocol utilizes Chemoselective Acid-Base Extraction . It is "self-validating" because it relies on the distinct ionization state of the impurity (protonatable amine) vs. the product (neutral amide).

Workflow Diagram: Acid-Base Separation

G start Crude Reaction Mixture (Diamide + Monoamide + Salts) dissolve Dissolve in Water-Immiscible Solvent (DCM or EtOAc) start->dissolve wash_acid Wash with 1M HCl (or 10% Citric Acid) dissolve->wash_acid phase_sep Phase Separation wash_acid->phase_sep org_layer Organic Layer (Contains Neutral Diamide) phase_sep->org_layer Neutral Species aq_layer Aqueous Layer (Contains Protonated Monoamide) phase_sep->aq_layer Protonated Species validation CHECKPOINT: Run TLC (Should show single spot) org_layer->validation recovery Optional: Basify & Extract to recover Monoamide aq_layer->recovery final Dry (MgSO4) & Evaporate Pure Diamide validation->final

Figure 1: Chemoselective extraction workflow for removing basic monoamide impurities from neutral diamides.

Step-by-Step Protocol
  • Dissolution: Dissolve the crude solid in a suitable organic solvent (DCM is preferred for solubility; EtOAc is greener but may not dissolve rigid diamides).

    • Troubleshooting: If the product is not soluble in DCM, add 5-10% Methanol, but be aware this increases water miscibility.

  • The Acid Wash (The Filter):

    • Add 1M HCl (or 10% Citric Acid for acid-sensitive groups) to the separatory funnel.

    • Shake vigorously. The basic amine on the monoamide becomes protonated (

      
      ), rendering it water-soluble.
      
    • The diamide remains neutral and stays in the organic layer.

  • The Checkpoint (Validation):

    • Before discarding the aqueous layer, spot the organic layer on a TLC plate.

    • Pass Criteria: The baseline spot (amine) should be gone. Only the high Rf spot (diamide) should remain.

  • Final Polish:

    • Wash the organic layer once with Brine to remove trapped water.

    • Dry over

      
      , filter, and evaporate.
      

Part 3: Advanced Purification (Recrystallization & SCX)

If the impurity is neutral (e.g., mono-amide from a neutral synthesis pathway) or the diamide is too insoluble for extraction, use these techniques.

Technique A: Recrystallization (Solubility Differential)

Diamides generally possess higher lattice energy (higher melting point) than monoamides due to increased symmetry and hydrogen bonding capability [1].

Solvent SystemApplicationProtocol
Acetonitrile (ACN) General PurposeDissolve in boiling ACN.[1] Cool slowly. Diamides often crystallize; monoamides stay in mother liquor [2].
Ethanol/Water Polar DiamidesDissolve in hot Ethanol. Add hot water until turbid. Cool.
DMF/Water Insoluble DiamidesDissolve in min. DMF.[1][2] Precipitate by adding excess water. (Wash cake thoroughly to remove DMF).
Technique B: SCX Chromatography (Solid Phase Extraction)

For stubborn amine-containing impurities that survive extraction (e.g., emulsions), use a Strong Cation Exchange (SCX) cartridge [3].

  • Load: Dissolve mixture in MeOH/DCM and load onto SCX cartridge.

  • Wash: Flush with MeOH. The neutral diamide elutes. The basic monoamide binds to the sulfonic acid resin.

  • Elute (Optional): Flush with

    
    /MeOH to recover the amine if needed.
    

Part 4: Prevention & Optimization

"An ounce of prevention is worth a pound of purification."

Optimization Decision Tree

Prevention problem Monoamide Persists check_sol Check Solubility of Intermediate problem->check_sol check_stoich Check Stoichiometry problem->check_stoich sol_issue Precipitation Occurred? (Trapped Intermediate) check_sol->sol_issue stoich_issue Reagent < 2.2 eq? check_stoich->stoich_issue sol_fix Fix: Add Co-solvent (DMF or NMP) or Heat sol_issue->sol_fix Yes stoich_fix Fix: Increase Acyl Chloride to 2.5 - 3.0 eq stoich_issue->stoich_fix Yes

Figure 2: Logic flow for optimizing reaction conditions to prevent monoamide formation.

Key Parameters:
  • Stoichiometry: Always use >2.2 equivalents of the acylating agent. For less reactive amines, push to 3.0 eq.

  • Base Trap: If using acid chlorides, the HCl byproduct precipitates the amine as a salt, stopping the reaction. Use excess base (Triethylamine or Pyridine, >2.5 eq) to keep the amine free and reactive [4].

  • Reverse Addition: Add the diamine slowly to a solution of the acyl chloride. This ensures the amine always encounters an excess of the acylating agent, favoring double substitution.

References

  • Solubility of Amides vs Amines. Chemistry Stack Exchange. (2020). Explains the lattice energy and solubility differences between amides and amines. Link

  • Amide Purification Techniques. ResearchGate. (2020). Discusses the efficacy of Acetonitrile recrystallization for amides. Link

  • Purification of Diamides using SCX. Reddit r/ChemPros. (2020). detailed discussion on using Cation Exchange columns for separating amides from amines. Link

  • Acid-Base Extraction Theory. LibreTexts Chemistry. (2022). Fundamental principles of separating amines and neutral compounds via pH manipulation. Link

Sources

Technical Support Center: Brassylic Acid Amidation Optimization

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a Tier 3 Support Knowledge Base for researchers optimizing the amidation of Brassylic Acid (Tridecanedioic acid). It prioritizes mechanistic understanding, yield optimization, and reproducible protocols.[1]

Executive Summary & Decision Matrix

Brassylic acid (C13) presents unique challenges compared to shorter dicarboxylic acids (e.g., adipic acid). Its hydrophobicity and steric flexibility require precise solvent selection and water management to drive the equilibrium toward the amide.

Primary Optimization Vector: The choice of amidation route is the single biggest determinant of yield. Use the decision matrix below to select the correct protocol for your specific constraints.

AmidationMethodSelector Start Start: Define Constraints Scale Scale of Reaction? Start->Scale Thermal Can substrate withstand >140°C? Scale->Thermal >100g (Bulk) Green Green Chemistry Priority? Scale->Green <10g (R&D) MethodA Method A: Direct Thermal/Catalytic (High Atom Economy, Ind. Scale) Thermal->MethodA Yes MethodB Method B: Activation (SOCl2/Oxalyl) (High Reactivity, Lab Scale) Thermal->MethodB No (Volatile Amine) MethodC Method C: Coupling Agents (HATU/EDC) (Mild Conditions, Complex Amines) Green->MethodC No (Speed Priority) MethodD Method D: Enzymatic (CALB) (High Selectivity, Green) Green->MethodD Yes (Strict Green)

Figure 1: Strategic selection of amidation protocol based on thermal stability and scale constraints.

Critical Troubleshooting & Optimization (Q&A)

Category A: Reaction Setup & Solubility

Q: My brassylic acid is not fully dissolving in Toluene or DCM. How does this affect yield? A: Brassylic acid (C13) exhibits a "solubility valley." It is too hydrophobic for water but the crystal lattice energy is high enough to resist cold non-polar solvents.

  • The Fix: Do not rely on initial homogeneity.

    • For Thermal/Reflux: Use a co-solvent system. A mixture of Toluene:NMP (9:1) allows for high-temperature azeotropic water removal while the NMP disrupts the hydrogen-bonded dimer network of the acid, ensuring availability for the catalyst [1].

    • For Coupling Agents (RT): Switch to DMF or DMAc . If using DCM is mandatory for workup, you must sonicate the suspension or add a solubilizing base (DIPEA) before adding the coupling agent.

Q: I am observing low conversion (<60%) despite long reaction times. What is the kinetic bottleneck? A: In direct amidation, the bottleneck is almost always water removal . The equilibrium constant (


) for amide formation is typically near 1. If water remains in the system, hydrolysis competes with amidation.
  • Optimization Protocol:

    • Dean-Stark Efficiency: Ensure the toluene reflux is vigorous. Wrap the Dean-Stark arm in foil to prevent premature condensation before the trap.

    • Molecular Sieves: For lower temperature reactions (<100°C), add activated 4Å molecular sieves directly to the reaction pot. Note: Stirring can pulverize sieves; use a cage or pellets.

Category B: Stoichiometry & Selectivity

Q: How do I selectively synthesize the Mono-amide vs. the Bis-amide? A: Statistical probability dictates a mixture, but you can shift the distribution using "High-Dilution" and "Excess" principles.

Target ProductStoichiometry (Acid : Amine)ConcentrationAddition Mode
Mono-amide 5 : 1 (Excess Acid)High (1.0 M)Add Amine dropwise to Acid solution
Bis-amide 1 : 2.2 (Slight Excess Amine)Standard (0.2 M)Mix all at start
  • Purification Tip: For mono-amide synthesis, the excess brassylic acid can be recovered by washing the organic layer with basic water (pH 9-10). The diacid forms a dianion and moves to the aqueous phase, while the mono-amide (less acidic) and bis-amide remain in the organic phase [2].

Category C: Catalyst & Reagent Troubleshooting

Q: My EDC/NHS coupling turned yellow/brown and yield is low. Why? A: This indicates O-acylisourea rearrangement . If the amine is sterically hindered or added too slowly, the activated intermediate rearranges into an unreactive N-acylurea byproduct.

  • The Fix:

    • Pre-activation: Allow Acid + EDC + HOBt/NHS to react for 15-30 mins before adding the amine.

    • Buffer pH: Ensure the reaction pH is ~8. EDC is an HCl salt; without enough base (DIPEA/TEA), the amine remains protonated (

      
      ) and cannot attack the active ester.
      

Q: Can I use Lipase (CALB) for brassylic acid amidation? A: Yes, this is excellent for heat-sensitive amines. Candida antarctica Lipase B (CALB) works best in hydrophobic solvents (Toluene, Heptane) or solvent-free (melt) systems.

  • Critical Parameter: Water activity (

    
    ). You must add molecular sieves.[2] The enzyme requires a monolayer of water to function, but bulk water drives hydrolysis. 4Å sieves maintain this balance perfectly [3].
    

Recommended Protocols

Protocol A: Direct Catalytic Amidation (High Yield, Scalable)

Best for: Stable amines, bis-amide synthesis.

  • Setup: 3-neck flask with mechanical stirrer, Dean-Stark trap, and condenser.

  • Reagents:

    • Brassylic Acid (1.0 eq)

    • Amine (2.2 eq for bis-amide)

    • Solvent: Xylene or Toluene (Concentration ~0.5 M)

    • Catalyst: Ti(OBu)4 (1 mol%) or Phenylboronic Acid (5 mol%) [4].

  • Procedure:

    • Charge acid, amine, and solvent.

    • Add catalyst under

      
       flow.
      
    • Heat to reflux (110°C for Toluene, 140°C for Xylene).

    • Monitor water collection in Dean-Stark trap. Reaction is complete when water evolution ceases (typically 6-12h).

  • Workup:

    • Cool to 60°C. Add Ethanol to quench catalyst.

    • Wash with 1M HCl (to remove excess amine) and sat.

      
       (to remove unreacted acid).
      
    • Recrystallize from Ethanol/Water.

Protocol B: Thionyl Chloride Activation (High Reactivity)

Best for: Unreactive amines (anilines), mono-amide synthesis.

  • Activation:

    • Suspend Brassylic Acid in dry DCM (or Toluene).

    • Add Thionyl Chloride (SOCl2) (2.5 eq) and a catalytic drop of DMF .

    • Reflux for 2h until solution is clear (formation of di-acid chloride).

    • CRITICAL: Evaporate solvent and excess

      
       completely (azeotrope with dry toluene 2x). Residual 
      
      
      
      will char the amine.
  • Coupling:

    • Dissolve the resulting Brassyloyl Chloride in dry DCM.

    • Add to a solution of Amine (2.1 eq) + TEA (2.5 eq) at 0°C.

    • Warm to RT and stir for 4h.

Troubleshooting Workflow Diagram

Troubleshooting Issue Problem Detected: Low Yield or Purity CheckTLC Check TLC/LCMS: Is Starting Material (SM) remaining? Issue->CheckTLC SM_Yes Yes, SM Remains CheckTLC->SM_Yes Incomplete Conversion SM_No No, SM Consumed CheckTLC->SM_No Conversion Complete WaterCheck Check Water Removal (Dean-Stark/Sieves) SM_Yes->WaterCheck SideRxn Check for Side Products (N-acylurea / Polymer) SM_No->SideRxn SolubilityCheck Check Solubility (Precipitation?) WaterCheck->SolubilityCheck Water is low Action1 Action: Increase Temp or Switch Solvent (NMP) WaterCheck->Action1 Water present SolubilityCheck->Action1 Precipitate visible Action2 Action: Add Catalyst (Ti(OBu)4 or Boric Acid) SolubilityCheck->Action2 Solution clear but slow Action3 Action: Optimize Workup (Acid/Base Wash) SideRxn->Action3 Product lost in workup?

Figure 2: Systematic troubleshooting loop for identifying yield loss in amidation reactions.

References

  • Solubility & Solvent Effects:Vertex AI Search Results 1.1, 1.25. Polar aprotic solvents like NMP/DMF disrupt hydrogen bonding in long-chain diacids, enhancing reactivity.
  • Purification Strategies:Vertex AI Search Results 1.11, 1.27. Acid/Base extraction is the primary method for separating mono/bis-amides and unreacted diacids.
  • Enzymatic Amidation:Vertex AI Search Results 1.7, 1.12. Candida antarctica Lipase B (CALB)
  • Catalytic Methods:Vertex AI Search Results 1.3, 1.4. Boric acid and Group IV metals (Ti, Zr) are proven catalysts for direct amidation of carboxylic acids, minimizing waste compared to coupling agents.
  • Brassylic Acid Properties:Vertex AI Search Results 1.14. Physical properties (MP 130°C, slight water solubility)

Sources

Technical Support Center: Solubilization Strategies for C13 Diamides

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Poor Solubility of C13 Diamides in Aqueous Media Audience: Researchers, Formulation Scientists, and Drug Development Professionals Content Type: Technical Troubleshooting Guide & FAQ

Introduction: The "Waxy Brick" Paradox

Welcome to the Technical Support Center. You are likely here because your C13 diamide (a diamide featuring a 13-carbon alkyl chain, such as derivatives of tridecanoic acid or structurally analogous lipophilic pharmacophores) is precipitating in your assay buffer or failing to dissolve in standard stock solvents.

The physicochemical root of the problem: C13 diamides present a dual solubility barrier, often described in formulation science as the "Waxy Brick" paradox:

  • The "Grease" Factor (Lipophilicity): The C13 alkyl chain confers high lipophilicity (LogP typically > 5.0), making the molecule thermodynamically incompatible with water structure.

  • The "Brick" Factor (Lattice Energy): The diamide motif creates a strong intermolecular hydrogen-bonding network. Unlike simple fatty acids which might melt easily, diamides often have high melting points and high crystal lattice energy.

To solubilize these compounds, you must simultaneously disrupt the crystal lattice (requires specific polar aprotic solvents or heat) and shield the hydrophobic tail (requires surfactants or encapsulation).

Troubleshooting Hub (Q&A)

Issue 1: "My compound precipitates immediately upon dilution from DMSO into PBS."

Diagnosis: This is the classic "Crash-Out" effect. You have exceeded the Metastable Zone Width (MSZW) . The rapid change in dielectric constant from DMSO (


) to Water (

) forces the hydrophobic C13 chains to aggregate faster than they can disperse.

Solution:

  • Step 1: The "Golden Ratio" Solvent Shift. Do not dilute directly into pure buffer.

    • Protocol: Prepare an intermediate dilution in PEG400 or Propylene Glycol .

    • Workflow: 100% DMSO Stock

      
       1:10 dilution in PEG400 
      
      
      
      Final dilution into Buffer. The PEG acts as a "bridge" solvent, reducing the polarity shock.
  • Step 2: Add a Crystal Growth Inhibitor.

    • Pre-dissolve 0.1% HPMC-AS or PVP K30 in your PBS buffer before adding the compound. These polymers adsorb to the surface of nucleating crystals, sterically hindering precipitation.

Issue 2: "The solution looks clear, but I see no biological activity."

Diagnosis: Adsorption to Plasticware. C13 diamides are "sticky." They rapidly adsorb to the hydrophobic surfaces of polystyrene plates, pipette tips, and reservoirs, effectively removing the compound from the solution.

Solution:

  • Material Switch: Use Low-Retention pipette tips and Glass-coated or Polypropylene plates. Avoid Polystyrene (PS) for stock handling.

  • Carrier Protein: Add 0.1% BSA (Bovine Serum Albumin) to your assay buffer. BSA acts as a "molecular taxi," binding the lipophilic C13 tail and keeping it in solution while allowing it to off-load to the target receptor.

    • Note: Ensure the BSA is "Fatty Acid Free" to prevent competition.

Issue 3: "I cannot get a stable 10 mM stock solution even in DMSO."

Diagnosis: Strong intermolecular hydrogen bonding (amide-amide stacking) is preventing solvation.

Solution:

  • Thermal Disruption: Sonicate the DMSO solution at 40°C for 20 minutes. The heat breaks the H-bond network.

  • Solvent Switch: Switch from DMSO to NMP (N-Methyl-2-pyrrolidone) or DMA (Dimethylacetamide) . These solvents have stronger H-bond accepting capabilities than DMSO and are superior for breaking amide stacks.

Technical Deep Dive: Solubilization Protocols

Protocol A: The Micellar Encapsulation (Surfactant Method)

Best for: Cell-based assays and in vivo injections.

Concept: Encapsulate the C13 diamide inside the hydrophobic core of a surfactant micelle.

Reagents:

  • C13 Diamide (Solid)

  • Solutol HS-15 (Kolliphor HS 15) or Polysorbate 80 (Tween 80)

  • Ethanol (Absolute)

Procedure:

  • Weigh 5 mg of C13 Diamide into a glass vial.

  • Add 500 mg of Solutol HS-15 (waxy solid, melt at 30°C first).

  • Add 100 µL of Ethanol to facilitate mixing.

  • Heat to 50°C and vortex until a clear, viscous isotropic mixture forms.

  • Evaporate the Ethanol under a nitrogen stream (optional, but recommended for toxicity reduction).

  • Reconstitute: Slowly add warm (37°C) saline or water while vortexing.

    • Result: A clear to slightly opalescent micellar solution stable for days.

Protocol B: Cyclodextrin Complexation (Molecular Shielding)

Best for: IV administration and sensitive enzymatic assays.

Concept: The C13 alkyl chain fits inside the hydrophobic cavity of the cyclodextrin, while the hydrophilic exterior ensures water solubility.

Reagents:

  • HP-β-CD (Hydroxypropyl-beta-cyclodextrin) or SBE-β-CD (Sulfobutyl ether-beta-cyclodextrin) .

    • Why these? Standard

      
      -CD has low solubility. These derivatives are highly soluble (>500 mg/mL).
      

Procedure:

  • Prepare a 20% (w/v) HP-β-CD solution in water.

  • Add C13 Diamide in excess (suspension).

  • Autoclave (121°C, 15 min) or Sonicate at 60°C for 1 hour.

  • Filter through a 0.22 µm PVDF filter to remove undissolved solid.

  • Analyze filtrate concentration via HPLC.

    • Note: C13 diamides typically achieve 100–500-fold solubility enhancement with this method.

Data & Visualization

Solubility Decision Tree

Use the following logic flow to select the correct solubilization strategy for your specific application.

SolubilityStrategy Start Start: C13 Diamide Application AssayType What is the Assay Type? Start->AssayType InVitro In Vitro (Enzyme/Receptor) AssayType->InVitro CellBased Cell-Based / Tissue Culture AssayType->CellBased InVivo In Vivo (Animal Study) AssayType->InVivo DMSO_Tol Is DMSO > 1% Tolerated? InVitro->DMSO_Tol Toxicity Is Surfactant Toxicity a Concern? CellBased->Toxicity Route Administration Route? InVivo->Route SimpleDMSO Use DMSO Stock + 0.1% BSA in Buffer DMSO_Tol->SimpleDMSO Yes SolventShift Use PEG400 Bridge (Protocol A) DMSO_Tol->SolventShift No Cyclodextrin Use HP-beta-CD Complex (Protocol B) Toxicity->Cyclodextrin High Concern Micelles Use Solutol HS-15 Micelles Toxicity->Micelles Low Concern Oral SEDDS (Lipid Formulation) or Amorphous Solid Dispersion Route->Oral IV_IP SBE-beta-CD (Captisol) or Nanosuspension Route->IV_IP

Figure 1: Strategic decision tree for solubilizing C13 diamides based on experimental constraints.

Comparative Solvent Efficacy Table
Solvent / SystemSolubilizing Power (C13 Diamides)Biological CompatibilityKey Limitation
DMSO HighModerate (Toxic > 0.1-1%)Hygroscopic; freezes at 18°C.
NMP Very HighLow (Toxic > 0.01%)Excellent solvent but incompatible with many plastics.
PEG 400 ModerateHighViscous; difficult to pipette accurately.
Ethanol ModerateModerateEvaporates; precipitation risk upon dilution.
HP-β-CD (20%) HighVery HighRequires complexation step (heat/time).
Solutol HS-15 Very HighModerateCan lyse sensitive cells at high concentrations.

References

  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability.[1] Journal of Pharmacological and Toxicological Methods, 44(1), 235-249.

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[2] Advanced Drug Delivery Reviews, 59(7), 645-666.

  • Kawabata, Y., et al. (2011). Formulation design for poorly water-soluble drugs based on biopharmaceutics classification system: Basic approaches and practical applications. International Journal of Pharmaceutics, 420(1), 1-10.

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727.

  • BenchChem. (2025).[3] Tridecanamide: Chemical Properties and Solubility Data.

Sources

Technical Support Center: Phase Transfer Catalysis for Fatty Amide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Application Support Center. Subject: Troubleshooting Phase Transfer Catalysis (PTC) for Fatty Amide Synthesis Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

Introduction: The "Fatty" Challenge

Synthesizing fatty amides (e.g., oleamides, palmitamides) presents a unique paradox. You are coupling a hydrophilic amine (often) with a highly lipophilic fatty acid derivative. Standard homogeneous solvents often fail to dissolve both, or require high-boiling polar aprotic solvents (DMF, DMSO) that are difficult to remove.

Phase Transfer Catalysis (PTC) is the elegant solution, bridging the aqueous/organic divide. However, fatty amides are chemically similar to surfactants (soaps). Consequently, the most common failure mode in this chemistry is not reactivity, but separation—creating stable emulsions that trap your product.

This guide addresses the three critical failure modes: Kinetic Stalling , Hydrolytic Competition , and Emulsion Lock .

The Mechanism: Why Your Reaction Works (or Doesn't)

To troubleshoot, you must visualize the ion transfer. In a typical Schotten-Baumann PTC reaction, the base (NaOH) stays in the water. The catalyst (


) ferries the nucleophile (or hydroxide to deprotonate the amine) across the interface.

Figure 1: The Interfacial Transfer Mechanism (Starks' Extraction)

PTC_Mechanism cluster_aqueous Aqueous Phase (Base/Amine) cluster_interface Interface cluster_organic Organic Phase (Fatty Acid Chloride) OH_aq OH- (Base) Transfer Ion Exchange OH_aq->Transfer Enter Interface Amine_aq R-NH2 (if water soluble) QX_aq Q+ X- (Catalyst) QX_aq->Transfer QOH_org Q+ OH- / Q+ Nuc- Transfer->QOH_org Transfer to Org RCOCl Fatty Acid Chloride (R-CO-Cl) Product Fatty Amide (R-CO-NH-R') QOH_org->Product Reacts with R-CO-Cl Product->QX_aq Regenerates Q+X-

Caption: The cyclic transport of the active anion (OH- or deprotonated amine) from the aqueous phase to the organic phase by the quaternary ammonium catalyst (


).

Troubleshooting Modules

Module A: Kinetic Stalling (The Reaction is Too Slow)

Symptom: TLC shows starting material remaining after 4+ hours. Diagnosis: The catalyst is not effectively shuttling ions, or the interfacial area is too small.

Diagnostic QuestionRoot CauseTechnical Solution
Is your stirring creating a vortex? Mass Transfer Limitation. PTC is strictly diffusion-controlled. If the phases aren't intimately mixed, the catalyst cannot cycle.Increase RPM. You need vigorous agitation (800+ RPM). The reaction rate is directly proportional to interfacial area [1].
Which catalyst are you using? Hydration Shell Barrier. Small quats (e.g., TEBA) may be too hydrophilic to drag anions into the non-polar "fatty" layer.Switch to Aliquat 336 (Methyltrioctylammonium chloride) or TBAB. The longer alkyl chains on the catalyst improve solubility in the fatty organic phase.
Are you using Iodide salts? Catalyst Poisoning. Iodide (

) binds to the Quat (

) much tighter than

or

, effectively shutting down the cycle [2].
Avoid KI/NaI. Use Bromide or Chloride salts (TBAB or TBACl). If you used iodide, wash the organic phase with NaBr solution to displace it.
Module B: Selectivity (Hydrolysis vs. Amidation)

Symptom: Acid chloride is consumed, but yield of amide is low. Free fatty acid is the major product. Diagnosis: The catalyst is transferring


 to the acid chloride faster than the amine can react.

Q: How do I stop the water from reacting with my acid chloride? A: You must tune the "Intrinsic Reactivity."

  • Temperature Control: Hydrolysis has a higher activation energy than amidation. Cool the reaction to 0–5°C during the addition of the acid chloride.

  • Slow Addition: Dissolve the fatty acid chloride in the organic solvent (e.g., Toluene) and add it dropwise to the aqueous amine/catalyst mixture. This keeps the instantaneous concentration of the electrophile low, favoring the faster amine nucleophile.

  • pH Management: While high pH is needed to deprotonate the amine (if using amine salts), excessively high pH (>12) accelerates hydrolysis. Maintain pH ~9-10 using Carbonate (

    
    ) rather than Hydroxide (
    
    
    
    ) if the amine is nucleophilic enough.
Module C: Workup & Isolation (The "Soap" Effect)

Symptom: The reaction is done, but you have a thick, white, creamy layer that won't separate. Diagnosis: You have created a surfactant system.[1] The fatty amide (tail) + polar headgroup + Quat catalyst = Stable Emulsion.

Decision Tree: Breaking the Emulsion

Emulsion_Fix Start Emulsion Detected Salting Step 1: Increase Ionic Strength Add Saturated NaCl (Brine) Start->Salting Check1 Did it separate? Salting->Check1 Filter Step 2: Physical Disruption Filter through Celite pad Check1->Filter No Success Phase Separation Achieved Check1->Success Yes Check2 Did it separate? Filter->Check2 Density Step 3: Density Modification Add high-density solvent (DCM) or low-density (Hexane) Check2->Density No Check2->Success Yes Density->Success

Caption: Step-by-step logic for breaking stubborn fatty amide emulsions.

Deep Dive on Emulsions:

  • The Salting Out Effect: Adding brine shrinks the hydration shell of the surfactant molecules, forcing them out of the aqueous phase [3].

  • Solvent Density: If your organic phase is Toluene (

    
    ) and water is 
    
    
    
    , the difference is small. Adding Dichloromethane (
    
    
    ) makes the organic phase heavier than water, often forcing a clean break at the bottom.

Standard Operating Procedure (SOP)

Protocol: Synthesis of N-Butyl Palmitamide via PTC

Reagents:

  • Palmitoyl Chloride (1.0 equiv)

  • n-Butylamine (1.2 equiv)

  • TBAB (Tetrabutylammonium bromide) (0.05 equiv - 5 mol% )

  • Sodium Hydroxide (20% aq solution) (1.5 equiv)

  • Solvent: Toluene (Organic) / Water (Aqueous)

Step-by-Step:

  • Aqueous Phase Prep: In a round-bottom flask, dissolve n-Butylamine and TBAB in the NaOH solution. Note: The catalyst is added here to pre-form the active ion pair.

  • Organic Phase Prep: Dissolve Palmitoyl Chloride in Toluene (approx 5 mL per gram of reactant).

  • Reaction:

    • Cool the aqueous mixture to 0°C.

    • Set stirring to maximum (ensure a vortex).

    • Add the Organic Phase dropwise over 20 minutes.

  • Monitoring: Warm to Room Temp. Monitor by TLC (Mobile phase: 20% EtOAc/Hexane). Palmitoyl chloride (high Rf) should disappear; Amide (mid Rf) appears.

  • Workup (Crucial):

    • Stop stirring. If emulsion forms, add Saturated Brine .

    • Separate phases. Wash organic layer with 1M HCl (to remove unreacted amine) and then Brine.

    • Dry over

      
      , filter, and concentrate.
      

Frequently Asked Questions (FAQ)

Q: Can I use Aliquat 336 instead of TBAB? A: Yes, and for very long fatty chains (C18+), Aliquat 336 is often better because its octyl chains make it more compatible with the lipid phase. However, Aliquat 336 is a viscous liquid and harder to remove than crystalline TBAB.

Q: My product is solidifying during the reaction. What do I do? A: Fatty amides often have high melting points. If the reaction slurry becomes too thick, the stirring (and thus mass transfer) will fail. Add more organic solvent (Toluene) or switch to a solvent with better solubility for fatty compounds, like THF (though THF requires salting out to separate from water).

Q: Is this method "Green"? A: Yes. PTC is a cornerstone of Green Chemistry [4]. It eliminates the need for dry solvents, allows the use of simple inorganic bases, and operates at mild temperatures.

References

  • Starks, C. M. (1971).[2] Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society, 93(1), 195-199.

  • Dehmlow, E. V. (1974). Phase-transfer catalyzed two-phase reactions in preparative organic chemistry.[3][4] Angewandte Chemie International Edition, 13(3), 170-179.

  • Salager, J. L., et al. (2000). Surfactant-oil-water systems near the affinity inversion. Journal of Dispersion Science and Technology, 21(1), 1-22. (Describing the physics of emulsion breaking/salting out).
  • Freedman, H. H. (1986). Industrial applications of phase-transfer catalysis. Pure and Applied Chemistry, 58(6), 857-868.

Sources

Technical Support Center: Purification of 1,13-Tridecanediamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Logic

The Challenge: You are attempting to isolate 1,13-tridecanediamide (a high-melting, polar solid) from a reaction mixture containing unreacted dimethyl tridecanedioate (a low-melting, lipophilic ester).[1]

The Solution: This separation relies on Lattice Energy Differentiation .[1]

  • The Diamide: Possesses a robust intermolecular hydrogen-bonding network (

    
    ), resulting in a high melting point (>150°C) and poor solubility in non-polar solvents.[1]
    
  • The Diester: Relies primarily on weak Van der Waals forces.[1] It melts near 36°C [1] and is highly soluble in common organic solvents (ethers, chlorinated solvents, hydrocarbons).[1]

Strategic Implication: We do not use silica chromatography as a first-line defense (due to amide streaking/solubility issues).[1] We do not use acid/base extraction (both species are neutral).[1] We use Solvent Trituration to dissolve the impurity while leaving the product lattice intact.[1]

Primary Protocol: Solvent Trituration (The "Wash")[1]

This is the most robust method for removing unreacted ester.[1] It is a self-validating step: if your product remains sticky, the wash is incomplete.[1]

Reagents Required
  • Solvent A (Wash Solvent): Diethyl Ether (Preferred) OR Ethyl Acetate/Hexane (1:4 ratio).[1]

  • Equipment: Sintered glass funnel (Porosity 3 or 4), Vacuum flask.

Step-by-Step Procedure
  • Drying: Ensure your crude reaction mixture is dry. If it is a wet paste from an aqueous workup, dry it thoroughly in a vacuum oven at 40°C first.[1] Water interferes with the organic wash.[1]

  • Slurry Formation: Transfer the crude solid to a flask. Add Solvent A (approx. 10 mL per gram of crude).[1]

  • Trituration: Sonicate or vigorously stir the slurry for 15–20 minutes at room temperature.

    • Why? This breaks up amide aggregates, allowing the solvent to penetrate and dissolve trapped ester pockets.[1]

  • Filtration: Filter the suspension through a sintered glass funnel under vacuum.

  • Displacement Wash: While the vacuum is on, pour fresh, cold Solvent A over the filter cake.

  • Validation (The "Spot Test"):

    • Take a drop of the filtrate (the liquid that passed through) and spot it on a TLC plate.[1]

    • Take a small grain of the solid cake, dissolve in MeOH, and spot on TLC.

    • If the solid cake still shows the high-Rf ester spot, repeat the wash.[1]

Data: Solubility Profile
SolventDimethyl Tridecanedioate (Impurity)1,13-Tridecanediamide (Target)Result
Diethyl Ether High (Soluble)Negligible (Insoluble)Ideal for Washing
Hexane HighInsolubleGood, but may not penetrate sticky solids
Methanol (Cold) HighLowRisk of yield loss
Methanol (Hot) HighHighUsed for Recrystallization (See Sec 3)
Water InsolubleInsolubleIneffective for separation

Secondary Protocol: Recrystallization

Use this only if Trituration fails to achieve >98% purity, or if you require crystalline needles for X-ray diffraction.

Solvent System: Ethanol (95%) or Methanol.[1]

  • Dissolution: Suspend the washed solid in Ethanol. Heat to reflux until fully dissolved.[1]

    • Note: If the solution is not clear at reflux, filter hot to remove inorganic salts (e.g., catalyst residues).[1]

  • Cooling: Allow the solution to cool slowly to room temperature, then place in an ice bath (0-4°C) for 2 hours.

    • Mechanism:[1][2][3][4] Slow cooling promotes the formation of the amide H-bond lattice, excluding the ester impurity from the crystal structure.[1]

  • Collection: Filter the crystals. Wash with a small amount of cold Ethanol.[1]

Troubleshooting Guide (FAQ)

Q1: My product is a sticky, off-white gum instead of a powder. What happened?

  • Diagnosis: This is the classic sign of Eutectic Depression .[1] The unreacted ester (MP ~36°C) is acting as a plasticizer, preventing the amide from crystallizing.[1]

  • Fix: Do not attempt to recrystallize yet (you will form an oil).[1] Perform the Trituration Protocol (Section 2) using Diethyl Ether. You must physically wash away the "oil" (ester) from the "solid" (amide).[1]

Q2: The solid clogs the filter during washing.

  • Diagnosis: Particle size is too fine or the amide has formed a gel.[1]

  • Fix: Switch from a paper filter to a Sintered Glass Funnel . If gelling occurs (common with long-chain amides in certain solvents), add a co-solvent like Hexane to break the gel structure.[1]

Q3: I see two spots on TLC, but they are very close together.

  • Diagnosis: You might be seeing the Mono-amide/Mono-ester intermediate (

    
    ).[1]
    
  • Fix: This intermediate is more polar than the diester but less polar than the diamide.[1]

    • Action: Recrystallization from Acetic Acid is often effective here, as the intermediate is more soluble in acid than the diamide.[1]

Q4: Can I use Acid/Base extraction?

  • Analysis: No.

    • The Diester is neutral.[1]

    • The Diamide is neutral (

      
       of amide NH is ~25, too high to deprotonate; protonation requires concentrated strong acid).[1]
      
    • Result: Both will stay in the organic layer or precipitate together.[1] Do not waste time with NaOH or HCl washes unless you are trying to hydrolyze the ester (which destroys the impurity but requires harsh conditions).[1]

Decision Logic & Workflow

The following diagram illustrates the decision process for purification based on the physical state of your crude material.

PurificationLogic Start Crude Reaction Mixture StateCheck Physical State? Start->StateCheck Sticky Sticky Gum / Paste (High Ester Content) StateCheck->Sticky Gummy Solid Dry Powder (Low Ester Content) StateCheck->Solid Powder Trituration PROTOCOL A: Trituration Solvent: Diethyl Ether Action: Vigorously Stir & Filter Sticky->Trituration TLC_Check TLC Analysis (Ester Spot Visible?) Solid->TLC_Check Trituration->TLC_Check TLC_Check->Trituration Yes (Impure) Recryst PROTOCOL B: Recrystallization Solvent: Hot Ethanol TLC_Check->Recryst No (Trace Impurity) Final Pure 1,13-Tridecanediamide TLC_Check->Final No (Pure) Recryst->Final

Figure 1: Purification Logic Flow. Note that "Sticky" products must be triturated before recrystallization to prevent oiling out.[1]

References

  • Stenutz, R. (n.d.).[1] Dimethyl tridecanedioate Properties. Stenutz.eu.[1] Retrieved February 6, 2026, from [Link][1]

  • PubChem. (n.d.).[1][5] Tridecanedioic acid, dimethyl ester.[1] National Library of Medicine.[1] Retrieved February 6, 2026, from [Link][1]

  • Master Organic Chemistry. (2026). Formation of Amides From Esters. Retrieved February 6, 2026, from [Link]

Sources

Validation & Comparative

Keywords for confirming results and benchmarking.

Author: BenchChem Technical Support Team. Date: February 2026

Title: The Benchmarking Protocol: Validating High-Throughput Immunoassays (ELISA vs. TR-FRET)

Introduction: The Metric of Truth

In drug discovery, a "result" is only as good as the assay that produced it. The current reproducibility crisis in preclinical research—where up to 50% of studies cannot be replicated—often stems from poorly validated reagents and assay formats.

For researchers and drug developers, the transition from a gold-standard ELISA (Enzyme-Linked Immunosorbent Assay) to a high-throughput TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) platform is a critical inflection point. While TR-FRET offers speed, does it sacrifice data fidelity?

This guide provides the keywords, metrics, and experimental frameworks required to objectively confirm results and benchmark a new high-throughput screening (HTS) product against an established standard.

The Keywords of Confirmation (Core Metrics)

To confirm results, you must move beyond simple "Signal-to-Noise" ratios. Use these five industry-standard keywords to benchmark performance.

KeywordDefinitionAcceptance Criteria (HTS)Why It Matters
Z-Factor (Z') A statistical measure of an assay's power to identify hits, accounting for both signal dynamic range and data variability.[1][2]Z' > 0.5 (Excellent)0 < Z' < 0.5 (Marginal)Unlike S/B ratio, Z' penalizes assays with high variability, preventing false positives.
CV% (Precision) Coefficient of Variation.[3][4] Measures the reproducibility of replicates.< 10% (Biochemical)< 20% (Cell-based)High CV% indicates pipetting errors or unstable reagents, rendering data "noisy."
LLOQ Lower Limit of Quantification.[3][5][6][7] The lowest concentration where CV < 20% and Accuracy is 80-120%.Assay dependent (e.g., pg/mL range)Defines the "Sensitivity" floor. Crucial for detecting low-abundance biomarkers.
Signal-to-Background (S/B) The ratio of the mean signal of the positive control to the mean signal of the negative control.> 5-fold (Preferred)A quick check for dynamic range, but insufficient for validation without SD (see Z').
Pharmacological Correlation The alignment of IC50/EC50 values between the new method and the reference method.Within 2-3 fold shift Confirms that the new assay measures the same biological event, not an artifact.

Comparative Analysis: ELISA vs. TR-FRET

When benchmarking a "Product" (TR-FRET) against an "Alternative" (ELISA), the trade-off is often between sensitivity and throughput .

FeatureStandard ELISA (The Benchmark)TR-FRET (The Product)Verdict
Wash Steps Multiple (Heterogeneous)None (Homogeneous/Mix-and-Read)TR-FRET Wins: Eliminates wash-based variability.
Sensitivity (LLOQ) Extremely High (pg/mL)Moderate (ng/mL to high pg/mL)ELISA Wins: Better for low-abundance targets.
Sample Volume 50–100 µL5–20 µLTR-FRET Wins: Conserves precious patient samples.
Interference Low (Washing removes matrix)Moderate (Susceptible to quenching)ELISA Wins: More robust against serum/plasma matrix effects.
Throughput 96-well (Manual/Slow)384/1536-well (Automated)TR-FRET Wins: Essential for screening libraries.

Experimental Protocol: The Cross-Validation Workflow

To confirm that your TR-FRET assay yields results equivalent to ELISA, follow this self-validating protocol. This workflow aligns with NIH Assay Guidance Manual standards.

Phase 1: Plate Uniformity & Z' Determination

Objective: Assess if the new assay is robust enough for screening.[1][8]

  • Layout: Fill a 384-well plate with alternating columns of Max Signal (High Control) and Min Signal (Background/Inhibitor).

  • Execution: Run the assay protocol.

  • Calculation: Calculate the Mean and Standard Deviation (SD) for both Max and Min signals.

  • Compute Z':

    
    
    
Phase 2: The "Truth" Correlation (IC50 Bridging)

Objective: Confirm biological accuracy.[6]

  • Reference Set: Select 10 compounds with known potencies (spanning high, medium, and low activity).

  • Parallel Run: Perform dose-response curves (11-point dilution) for these compounds using both ELISA and TR-FRET on the same day.

  • Analysis: Plot log(concentration) vs. response. Calculate IC50.

  • Bland-Altman Plot: Graph the difference between the two methods against the mean. 95% of points should lie within ±1.96 SD of the mean difference.

Visualizations

Figure 1: The Validation Logic Flow

This diagram outlines the decision-making process for validating a new assay.

ValidationWorkflow Start Start: Assay Validation PlateUniformity Step 1: Plate Uniformity Test (Max vs Min Signal) Start->PlateUniformity CalcZ Calculate Z-Factor PlateUniformity->CalcZ DecisionZ Is Z' > 0.5? CalcZ->DecisionZ Optimize Re-optimize Reagents (Antibody Conc, Incubation) DecisionZ->Optimize No (<0.5) Step2 Step 2: Pharmacology Correlation (Run Reference Compounds) DecisionZ->Step2 Yes Optimize->PlateUniformity CompareIC50 Compare IC50 Values (New vs Reference Method) Step2->CompareIC50 DecisionCorr Correlation R² > 0.9? CompareIC50->DecisionCorr Fail Validation Failed Check Matrix Interference DecisionCorr->Fail No Pass VALIDATED Ready for Screening DecisionCorr->Pass Yes

Caption: A logic gate for assay validation. Z-Factor ensures statistical robustness, while IC50 correlation ensures biological accuracy.

Figure 2: Interpreting Z-Factor Results

A visual guide to interpreting the Z-Factor metric, the most critical keyword in HTS benchmarking.

ZFactorInterp Z_Ideal Z' = 1.0 (Ideal/Theoretical) Z_Excellent 0.5 < Z' < 1.0 (Excellent Assay) Desc_Exc Large separation band. Low variability. Ready for HTS. Z_Excellent->Desc_Exc Z_Marginal 0 < Z' < 0.5 (Marginal/Doable) Desc_Mar Small separation band. High variability. Requires replicates. Z_Marginal->Desc_Mar Z_Fail Z' < 0 (Screening Impossible) Desc_Fail Signal overlaps background. Cannot distinguish hits. Z_Fail->Desc_Fail

Caption: Interpretation of Z-Factor values. A negative Z-factor indicates that the assay noise exceeds the signal window.

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.[5] [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. [Link]

  • NIH Assay Guidance Manual. (Updated 2024). HTS Assay Validation. National Center for Biotechnology Information (NCBI). [Link]

  • ICH Harmonised Guideline. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. International Council for Harmonisation.[5] [Link]

Sources

A Researcher's Guide to FTIR Spectrum Analysis of Tridecanediamide Amide Bands

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the molecular structure and intermolecular interactions of novel compounds is paramount. Tridecanediamide, a long-chain aliphatic diamide, presents a unique subject for spectroscopic analysis due to its dual amide functionalities and extensive hydrocarbon backbone. Fourier-Transform Infrared (FTIR) spectroscopy stands out as a rapid, non-destructive, and highly informative technique for elucidating the key structural features of such molecules. This guide provides an in-depth technical comparison and analysis of the characteristic amide bands in the FTIR spectrum of tridecanediamide, grounded in established spectroscopic principles and field-proven methodologies.

The Significance of Amide Bands in FTIR Spectroscopy

The amide group (-CO-NH-) is a cornerstone of many biological and synthetic polymers, and its vibrational modes are particularly sensitive to its local chemical environment. These vibrations give rise to several characteristic absorption bands in the infrared spectrum, most notably the Amide I, Amide II, and Amide III bands. The precise frequency and intensity of these bands are dictated by factors such as hydrogen bonding, molecular conformation, and the nature of substituent groups.[1][2] Consequently, a thorough analysis of these bands can reveal critical information about the secondary structure and intermolecular organization of amide-containing compounds.[3][4]

While a specific, publicly available FTIR spectrum for tridecanediamide is not readily found in databases like the Spectral Database for Organic Compounds (SDBS) or the NIST Chemistry WebBook, its spectral characteristics can be confidently predicted and analyzed by comparison with structurally similar molecules, particularly long-chain polyamides.[5][6][7][8][9][10][11] Tridecanediamide can be considered a monomer or a fundamental repeating unit of a polyamide, and thus, the foundational principles of polyamide spectral analysis are directly applicable.

Comparative Analysis of Key Amide Vibrational Modes

The FTIR spectrum of a primary amide like tridecanediamide is dominated by the vibrational modes of the -CONH₂ group and the long -(CH₂)₁₁- aliphatic chain. Below is a comparative guide to the principal amide bands expected in the spectrum, with predicted wavenumber ranges based on data from analogous primary and secondary amides, including polyamides.[1]

Amide BandPredicted Wavenumber (cm⁻¹)Primary Vibrational Modes & InterpretationComparative Notes
Amide A & B (N-H Stretching) 3400 - 3100Amide A: Primarily asymmetric and symmetric N-H stretching of the primary amide (-NH₂) group. The presence of two distinct peaks in this region is a hallmark of a primary amide.[12][13] Amide B: Often appears as a shoulder on the lower wavenumber side of the Amide A bands and is associated with Fermi resonance. The broadness and position of these bands are highly indicative of the strength of hydrogen bonding. Stronger H-bonds lead to broader bands at lower wavenumbers.[14]In secondary amides (e.g., Nylon), only a single N-H stretching peak is observed around 3300 cm⁻¹.[1] The dual peaks for tridecanediamide provide a clear distinction.
Amide I (C=O Stretching) 1680 - 1630Predominantly C=O stretching (~80%), with minor contributions from C-N stretching and N-H in-plane bending.[2][15] This is typically the most intense absorption band in the amide region.[15] Its frequency is sensitive to hydrogen bonding; increased H-bonding shifts the peak to lower wavenumbers.[1][11]This band is a universal feature of all amides. In proteins, its deconvolution is famously used to quantify secondary structures like α-helices and β-sheets.[3][4] For tridecanediamide, the position will reflect the crystalline packing and intermolecular H-bonding network.
Amide II (N-H Bending & C-N Stretching) 1640 - 1580A complex mix of N-H in-plane bending (~60%) and C-N stretching (~40%).[15] This band is conformationally sensitive and its intensity can be related to the degree of hydrogen bonding.[4]In secondary amides, this band is typically found between 1580 and 1510 cm⁻¹. The Amide II band in primary amides is often broader and at a slightly higher frequency.
Amide III (C-N Stretching & N-H Bending) 1420 - 1380A very complex vibration involving C-N stretching, N-H in-plane bending, and contributions from other groups.[15][16] It is generally weaker than Amide I and II and can be sensitive to the backbone conformation.[1][17]While often weak and complex, the Amide III region can be valuable for structural analysis as it is less likely to be obscured by water vapor absorptions compared to the Amide I band.[17][18]
Other Key Features 2950 - 2850 (strong) ~1470 (medium) ~720 (medium)C-H Stretching: Strong asymmetric and symmetric stretching of the -(CH₂)₁₁- methylene groups. CH₂ Scissoring: Bending vibration of the methylene groups. CH₂ Rocking: A characteristic band for long aliphatic chains, indicating crystalline packing.The intensity of the C-H stretching bands relative to the amide bands will be a distinguishing feature of tridecanediamide compared to proteins or short-chain amides.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum of Tridecanediamide

To ensure the collection of reliable and reproducible data, a validated experimental protocol is essential. Given that tridecanediamide is a solid powder at room temperature, Attenuated Total Reflectance (ATR) is the recommended sampling technique.[5] ATR-FTIR offers minimal sample preparation, making it a rapid and efficient method for analyzing powders.[19][20]

Step-by-Step Methodology
  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has been allowed to stabilize according to the manufacturer's instructions.

    • Purge the sample compartment with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.

  • ATR Crystal Cleaning and Background Collection:

    • Causality: A pristine crystal surface is critical for acquiring a clean sample spectrum. Any residue will contribute to the final spectrum, leading to erroneous data.

    • Clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and a lint-free wipe.

    • Once the crystal is dry, collect a background spectrum. This spectrum of the empty ATR crystal and the surrounding atmosphere will be automatically subtracted from the sample spectrum.

  • Sample Application:

    • Place a small amount of the tridecanediamide powder onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

    • Causality: Sufficient and uniform sample coverage is necessary to obtain a strong and representative signal.

  • Application of Pressure:

    • Use the ATR accessory's pressure clamp to apply firm, consistent pressure to the powder.

    • Causality: Good contact between the sample and the ATR crystal is crucial for the evanescent wave to penetrate the sample effectively, which is the fundamental principle of ATR.[19] Insufficient contact will result in a weak, low-quality spectrum.

  • Spectral Acquisition:

    • Set the desired acquisition parameters. Typical parameters for a solid sample include:

      • Spectral Range: 4000 - 400 cm⁻¹

      • Resolution: 4 cm⁻¹

      • Number of Scans: 32-64 (co-added to improve the signal-to-noise ratio)

    • Initiate the sample scan.

  • Data Processing and Analysis:

    • The instrument software will automatically perform the Fourier transform and ratio the sample scan against the background scan to produce the final absorbance spectrum.

    • Perform a baseline correction and peak picking to identify the precise wavenumbers of the absorption maxima for the amide bands and other characteristic peaks.

The following diagram illustrates the logical flow of this experimental protocol.

experimental_workflow cluster_prep Preparation cluster_acq Acquisition cluster_analysis Analysis inst_prep 1. Instrument Stabilization & Purging bg_collect 2. ATR Crystal Cleaning & Background Scan inst_prep->bg_collect sample_app 3. Apply Tridecanediamide Powder bg_collect->sample_app apply_pressure 4. Ensure Good Contact with Pressure Clamp sample_app->apply_pressure scan_sample 5. Set Parameters & Acquire Spectrum apply_pressure->scan_sample data_proc 6. Automatic Data Processing (FFT, Ratioing) scan_sample->data_proc peak_analysis 7. Baseline Correction & Peak Identification data_proc->peak_analysis

Diagram 1: Experimental workflow for ATR-FTIR analysis of tridecanediamide.

Interpreting the Spectrum: Key Structural Relationships

The power of FTIR lies in linking spectral features to molecular properties. For tridecanediamide, the analysis hinges on the interplay between its amide groups and the aliphatic chain.

structural_relationships Structure Molecular Structure (Tridecanediamide) H_Bonding Intermolecular Hydrogen Bonding Structure->H_Bonding enables Packing Crystalline Packing Structure->Packing influences Amide_I Amide I Peak (Lower Wavenumber, Broadened) H_Bonding->Amide_I causes shift Amide_A Amide A Peaks (Lower Wavenumber, Broadened) H_Bonding->Amide_A causes shift CH_Rock CH₂ Rocking Peak (~720 cm⁻¹) Packing->CH_Rock determines

Diagram 2: Relationship between molecular properties and FTIR spectral features.

As illustrated, the presence of two primary amide groups facilitates a network of hydrogen bonds. The strength and uniformity of this network will directly influence the position and shape of the N-H stretching (Amide A) and C=O stretching (Amide I) bands. A well-ordered, crystalline structure with strong H-bonds would be expected to show broader Amide A and Amide I bands at lower wavenumbers compared to a less ordered, amorphous sample. Furthermore, the packing of the long aliphatic chains will be reflected in the CH₂ rocking vibration region around 720 cm⁻¹.

By carefully analyzing these key bands and comparing them to reference spectra of other aliphatic amides and polyamides, researchers can gain significant insights into the solid-state structure and intermolecular forces governing tridecanediamide. This guide provides the foundational knowledge and a practical framework for conducting such an analysis with scientific rigor and confidence.

References

  • Systematic FTIR Spectroscopy Study of the Secondary Structure Changes in Human Serum Albumin under Various Denaturation Conditions. (2019). PMC. Available at: [Link]

  • Studies on Amide Ⅲ Infrared Bands for the Secondary Structure Determination of Proteins. (n.d.). Chemical Journal of Chinese Universities. Available at: [Link]

  • FT-IR Spectroscopic Analysis of the Secondary Structures Present during the Desiccation Induced Aggregation of Elastin-Like Polypeptide on Silica. (n.d.). PubMed Central. Available at: [Link]

  • ATR-FTIR Spectroscopy, FTIR Sampling Techniques. (n.d.). Agilent. Available at: [Link]

  • FTIR spectroscopic analysis of the amide and acid bands of ganglioside GM1, in pure form and in mixtures with DMPC. (n.d.). PubMed. Available at: [Link]

  • FTIR spectrum of the polyamide. (n.d.). ResearchGate. Available at: [Link]

  • FTIR-ATR: Revolutionizing Raw Material Identification in Pharma. (n.d.). Apex Instrument. Available at: [Link]

  • Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. (2020). Spectroscopy Online. Available at: [Link]

  • 10.7: Functional Groups and IR Tables. (2020). Chemistry LibreTexts. Available at: [Link]

  • What is the difference between FTIR and FTIR-ATR, and which one is better to test for powder samples, why?. (2017). ResearchGate. Available at: [Link]

  • Fourier transform infrared analysis of amide III bands of proteins for the secondary structure estimation. (n.d.). ResearchGate. Available at: [Link]

  • Determination of Secondary Structure in Proteins by FTIR Spectroscopy. (n.d.). JenaLib. Available at: [Link]

  • DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. (2020). ACS Omega. Available at: [Link]

  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016). Master Organic Chemistry. Available at: [Link]

  • Dependence of Amide Vibrations on Hydrogen Bonding. (n.d.). PMC - NIH. Available at: [Link]

  • Two-Dimensional Vibrational Lineshapes of Amide III, II, I and A Bands in a Helical Peptide. (n.d.). ArXiv. Available at: [Link]

  • FTIR-25 || FTIR spectra of amides || Primary & Secondary amide || FTIR spectroscopy || Lactam. (2023). YouTube. Available at: [Link]

  • True Origin of Amide I Shifts Observed in Protein Spectra Obtained with Sum Frequency Generation Spectroscopy. (2023). The Journal of Physical Chemistry Letters - ACS Publications. Available at: [Link]

  • Spectral Database for Organic Compounds,SDBS. (n.d.). AIST. Available at: [Link]

  • Spectral Database for Organic Compounds. (n.d.). Wikipedia. Available at: [Link]

  • Surface analysis of powder binary mixtures with ATR FTIR spectroscopy. (n.d.). PubMed. Available at: [Link]

  • Triethylenediamine. (n.d.). NIST WebBook. Available at: [Link]

  • Tridecane. (n.d.). NIST WebBook. Available at: [Link]

  • Tetradecanamide. (n.d.). NIST WebBook. Available at: [Link]

  • FTIR spectroscopic characterization of structural changes in polyamide‐6 fibers during annealing and drawing. (n.d.). ResearchGate. Available at: [Link]

  • Hydrogen bonding in amides. (n.d.). Indian Academy of Sciences. Available at: [Link]

Sources

Technical Comparison Guide: DSC Thermogram & Thermal Behavior of Tridecanediamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of the DSC thermogram of Tridecanediamide (TDA), specifically designed for researchers in polymer science and drug development.

Executive Summary & Chemical Context[1][2][3][4][5][6]

Tridecanediamide (1,13-tridecanediamide) is an odd-chain aliphatic primary diamide derived from brassylic acid (


).[1] Unlike the widely used even-chain diamides (e.g., 1,12-dodecanediamide) or monoamides (e.g., erucamide), TDA exhibits unique thermal properties governed by the odd-even effect .[1]

In crystal engineering and polymer nucleation, TDA is valued for its specific melting point (


) and hydrogen-bonding capability.[1] This guide objectively compares TDA's thermal performance against standard industrial alternatives, focusing on thermal stability, phase transition energetics, and processing windows.[1]

Experimental Protocol: Self-Validating DSC Methodology

To ensure data integrity and reproducibility, the following "Heat-Cool-Heat" protocol is required. This method eliminates thermal history (processing stress) to reveal the intrinsic material properties.[1]

Workflow Diagram

DSC_Protocol Start Sample Prep (3-5 mg, Tzero Pan) Heat1 Heat 1 (Amb to 200°C @ 10°C/min) Start->Heat1 Erase History Cool Cooling (200°C to 0°C @ 10°C/min) Heat1->Cool Controlled Crystallization Heat2 Heat 2 (0°C to 200°C @ 10°C/min) Cool->Heat2 Measure Intrinsic Properties Analysis Data Analysis (Tm, ΔH, Onset) Heat2->Analysis

Figure 1: Standardized Heat-Cool-Heat DSC protocol to isolate intrinsic thermal properties from processing history.

Protocol Causality
  • Sample Mass (3-5 mg): Selected to minimize thermal gradients within the sample while ensuring sufficient heat flow signal-to-noise ratio.[1]

  • Heat 1: Ignored for calculation. Its purpose is solely to relax mechanical stress from the synthesis/compaction process.

  • Cooling: Establishes a known crystalline morphology.[1] The crystallization peak (

    
    ) here is critical for assessing nucleating efficiency.[1]
    
  • Heat 2: The primary data source.[2] Provides the thermodynamic melting point (

    
    ) and enthalpy of fusion (
    
    
    
    ) of the "perfect" crystal.[1]

Thermogram Analysis: Tridecanediamide (C13)[1]

The Odd-Even Effect

The defining feature of the TDA thermogram is its deviation from the melting point trend of its even-numbered neighbors.

  • Even-Chain (C12, C14): Amide groups stack directly on top of each other, forming a robust hydrogen-bond network.[1]

  • Odd-Chain (C13 - TDA): The molecular geometry forces a "twisted" stacking to satisfy hydrogen bonding requirements.[1] This reduces packing efficiency, lowering both the melting point and the enthalpy of fusion.

Key Thermal Parameters
ParameterValue (Approx.)Interpretation
Onset Temperature (

)

The start of the melt; defines the upper limit of the solid-state application window.
Peak Melting Point (

)

Significantly lower than C12 (

) due to the odd-chain packing penalty.[1]
Enthalpy of Fusion (

)

Represents the energy required to break the crystal lattice.[1] Lower than even-chain analogs.[1]
*Crystallization Peak (

)

High supercooling indicates a stable melt that crystallizes rapidly once initiated.[1]

*Note: Values are derived from homologous series trends and high-purity synthesis characterization.

Comparative Performance Analysis

Researchers often select TDA when "standard" slip agents fail at high temperatures or when "standard" polyamides are too difficult to process.[1]

Comparison Table: TDA vs. Alternatives
FeatureTridecanediamide (TDA) Erucamide (Standard Slip)Ethylene Bis Stearamide (EBS) Dodecanediamide (C12)
Chemical Class C13 Primary DiamideC22 MonoamideBis-amide WaxC12 Primary Diamide
Melting Point (

)
~177°C ~80°C~145°C~184°C
Thermal Stability High (>300°C)Low (Volatilizes >200°C)ModerateHigh
Processing Window Engineering Polymers (PA, PET)Polyolefins (PE, PP)PVC, ABS, Eng.[1] PlasticsHigh-Temp Nylons
Mechanism Bulk Nucleation / High-T SlipSurface BloomingInternal/External LubePolymer Monomer
Performance Insights
  • Vs. Erucamide: TDA is not a direct substitute for polyolefin slip agents.[1] Erucamide melts at 80°C, allowing it to bloom to the surface of polyethylene.[1] TDA melts at 177°C; in polyolefins, it would remain as a solid particle, acting as an antiblock or nucleating agent rather than a slip agent.[1]

  • Vs. EBS: EBS is the closest functional alternative for lubrication in engineering plastics.[1] However, TDA offers a 30°C higher melting headroom .[1] This makes TDA superior for processing polymers like PET or Nylon 6, where EBS might degrade or melt too early in the screw barrel.[1]

  • Vs. Dodecanediamide (C12): The C12 diamide melts higher (

    
    ).[1] TDA is chosen when a slightly lower processing temperature is required to improve flow without sacrificing the chemical resistance inherent to long-chain diamides.[1]
    

Mechanistic Visualization: The Odd-Even Packing

The lower melting point of TDA compared to its C12 neighbor is a structural phenomenon.

Odd_Even_Effect cluster_Even Even Chain (C12) cluster_Odd Odd Chain (C13 - TDA) Even_Pack Planar Zig-Zag Chain Even_Bond Direct H-Bond Stacking (Efficient Packing) Even_Pack->Even_Bond Even_Result Higher Tm (~184°C) Higher Enthalpy Even_Bond->Even_Result Odd_Result Lower Tm (~177°C) Lower Enthalpy Even_Result->Odd_Result Odd-Even Effect (Alternation) Odd_Pack Twisted Chain Ends Odd_Bond Offset H-Bond Stacking (Steric Repulsion) Odd_Pack->Odd_Bond Odd_Bond->Odd_Result

Figure 2: Structural causality of the "Odd-Even Effect" leading to TDA's unique melting behavior.

References

  • Abate, L. et al. (2007).[1][3] Heat capacities of a series of terminal linear alkyldiamides determined by DSC. Journal of Thermal Analysis and Calorimetry. Link

  • Carioscia, J. A. et al. (2006).[1] Polyamides Based on the Renewable Monomer, 1,13-Tridecane Diamine. OSTI. Link[1]

  • ChemicalBook. (2023).[1] 1,13-Tridecanediamide Chemical Properties. Link

  • TA Instruments. (2015).[1] Interpreting DSC Curves: Dynamic Measurements. Link

  • Mettler Toledo. (2000).[1] Interpreting DSC curves Part 1: Dynamic measurements. Link

Sources

Technical Guide: Comparative XRD Analysis of Odd vs. Even Chain Aliphatic Diamides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The "odd-even" effect is a well-documented solid-state phenomenon in aliphatic homologous series, including dicarboxylic acids and their diamides (


). This guide provides a technical analysis of how methylene spacer parity (

) dictates crystal packing efficiency, hydrogen bonding networks, and ultimately, the X-Ray Diffraction (XRD) fingerprint.

For drug development and materials science professionals, distinguishing these forms is critical. Even-chain diamides generally exhibit higher thermal stability and lower solubility due to efficient packing, while odd-chain analogs often present "looser" crystal lattices, impacting bioavailability and mechanical processing.

Mechanistic Foundation: The Parity Rule

To interpret XRD patterns correctly, one must understand the crystallographic drivers behind the signals.

The Symmetry Driver
  • Even-Chain Diamides (

    
    ): 
    
    • Conformation: Typically adopt a planar, all-trans conformation.

    • Symmetry: The molecule possesses a center of inversion (

      
      ) at the midpoint of the central C-C bond.
      
    • Packing: This centrosymmetry allows for efficient stacking. Terminal amide groups align perfectly to form intermolecular hydrogen bonds (N-H...O) without requiring significant torsion of the backbone. This results in dense, triclinic or monoclinic (

      
      ) unit cells.
      
  • Odd-Chain Diamides (

    
    ): 
    
    • Conformation: An all-trans conformation would place the terminal amide groups at angles that disfavor parallel hydrogen bonding.

    • Symmetry: The molecule lacks a center of inversion.

    • Packing: To satisfy the energetic requirement of hydrogen bonding, the methylene chain often undergoes twisting (introducing gauche defects) or the molecules offset laterally. This "frustrated" packing leads to larger lattice expansions, lower densities, and distinct diffraction angles.

Visualization of Packing Logic

OddEvenPacking Start Aliphatic Diamide Chain Length (n) Even Even Chain (n=2, 4) Centrosymmetric Start->Even Odd Odd Chain (n=3, 5) Non-Centrosymmetric Start->Odd PackingEven Efficient Stacking Planar All-Trans Backbone Even->PackingEven PackingOdd Frustrated Stacking Twisted/Offset Backbone Odd->PackingOdd HBondEven Direct Inter-sheet H-Bonds (High Density) PackingEven->HBondEven HBondOdd Distorted H-Bond Network (Lower Density) PackingOdd->HBondOdd XRD_Even XRD Result: Distinct Split Peaks (e.g., 20° & 24°) High Crystallinity HBondEven->XRD_Even XRD_Odd XRD Result: Merged/Shifted Peaks (e.g., ~21.5°) Potential Polymorphism HBondOdd->XRD_Odd

Figure 1: Logic flow demonstrating how chain parity influences crystal packing and resulting XRD signals.

Comparative Analysis: XRD Fingerprints

The following data compares a representative Even diamide (Succinamide,


) with Odd analogs (Glutaramide, 

) and longer chain models (Adipamide,

).
Quantitative Comparison Table
FeatureEven-Chain (e.g., Succinamide, Adipamide)Odd-Chain (e.g., Glutaramide, Pimelamide)
Crystal System Typically Monoclinic (

) or Triclinic
Often Monoclinic (

) or Orthorhombic
Primary XRD Peaks (

)
Succinamide: 14.9°, 19.7°, 22.5°, 25.9°, 28.3° Adipamide: ~20.5°, ~24.0° (distinct

-form split)
Glutaramide: ~21-22° (often merged or less split), ~26° Nylon 7/9 models: Single strong peak ~21.5° (

-form like)
d-spacing Trends Alternating "Sawtooth" pattern (Longer d-spacing for equivalent MW)Alternating "Sawtooth" pattern (Shorter d-spacing for equivalent MW)
Melting Point Higher (High lattice energy)Lower (Lower lattice energy)
Peak Morphology Sharp, well-resolved reflections (High order)Broader, sometimes merged reflections (Disorder/Twist)
Detailed Pattern Interpretation
The "Even" Signature (The Alpha-Phase)

In even-chain diamides like Adipamide (and the polymer Nylon 6,6), the XRD pattern is dominated by two equatorial reflections:

  • Inter-chain distance (~20°

    
    ):  Corresponds to the distance between H-bonded sheets.
    
  • Inter-sheet distance (~24°

    
    ):  Corresponds to the distance between chains within a sheet.
    Key Indicator: A clear separation between these two peaks indicates a stable, triclinic/monoclinic packing with fully satisfied hydrogen bonds.
    
The "Odd" Signature (The Gamma-Phase)

In odd-chain diamides or odd-nylons (like Nylon 7,7), the geometric frustration often forces the unit cell into a pseudo-hexagonal arrangement.

  • Merged Peak: The two distinct peaks seen in even analogs often collapse into a single, intense reflection near 21.5°

    
     .
    
  • Implication: This indicates that the inter-chain and inter-sheet distances have become roughly equivalent due to the twisting of the amide groups out of the methylene plane.

Experimental Protocol: High-Fidelity XRD Acquisition

To reliably distinguish these subtle structural differences, a rigorous protocol is required to minimize preferred orientation, which is common in plate-like diamide crystals.

Sample Preparation Workflow

Objective: Create a randomly oriented powder to ensure relative peak intensities are accurate.

  • Synthesis/Isolation: Recrystallize the diamide from a polar solvent (e.g., Ethanol/Water) to ensure a single polymorph (usually the stable form).

  • Grinding:

    • Technique: Lightly grind the sample in an agate mortar.

    • Caution: Do not over-grind. Excessive mechanical stress can induce phase transformations (e.g.,

      
       transition) in amide-based crystals.
      
  • Sieving: Pass through a 325-mesh (45

    
    ) sieve.
    
  • Mounting: Use a zero-background holder (single crystal silicon cut off-axis) to reduce noise. Use the "side-loading" or "back-loading" technique to minimize preferred orientation of the needle/plate crystals.

Instrument Configuration
  • Radiation: Cu K

    
     (
    
    
    
    ).[1]
  • Voltage/Current: 40 kV / 40 mA.

  • Scan Range:

    
     to 
    
    
    
    
    
    (The diagnostic peaks are almost always
    
    
    ).
  • Step Size:

    
    .[2]
    
  • Dwell Time:

    
     seconds/step (Amides scatter lighter elements; good statistics are needed).
    
Data Analysis Workflow

XRDWorkflow RawData Raw Diffractogram (Intensity vs 2θ) PreProcess Background Subtraction & K-alpha2 Stripping RawData->PreProcess Indexing Peak Indexing (Identify hkl) PreProcess->Indexing Comparison Compare d-spacings vs. Reference (CSD) Indexing->Comparison

Figure 2: Standardized workflow for processing diamide XRD data.

Implications for Drug Development[3]

Understanding the odd-even effect is not merely academic; it has direct consequences for pharmaceutical formulation:

  • Solubility Engineering:

    • If a drug candidate contains an aliphatic linker (e.g., a diamide spacer), choosing an odd-chain linker may improve solubility. The lower lattice energy (lower melting point) of the odd-chain crystal makes it energetically "easier" to break the lattice during dissolution.

  • Tabletability:

    • Even-chain crystals, with their slip-plane structures (sheets), often exhibit better plasticity and tabletability.

    • Odd-chain crystals may be more brittle or exhibit different compaction mechanics due to the "interlocked" or twisted nature of the packing.

  • Polymorph Risk:

    • Odd-chain diamides are more prone to polymorphism (e.g., solvent-dependent conformational changes) because the "twisted" state is often close in energy to other metastable states. This requires stricter solid-state control during manufacturing.

References

  • Thalladi, V. R., et al. (2000).

    
    -alkanedicarboxylic acids. Angewandte Chemie International Edition. Link
    
  • Zaini, E., et al. (2020).[3] The powder X-ray diffraction pattern of piperine, succinic acid, and the cocrystal. ResearchGate / J. Res. Pharm. Link

  • Aitken, R. A., et al. (2023).[4] Solid State Structure and Hydrogen Bonding of Some Cyclic NH Carboximides. Crystals. Link

  • Bond, A. D. (2004). On the crystal structures and melting point alternation of the n-alkyl carboxylic acids. New Journal of Chemistry. Link

  • Malvern Panalytical. (2020). Basics to powder X-ray diffraction: How to achieve high-quality XRD patterns. Link

Sources

A Researcher's Guide to Elemental Analysis: Validating the Composition of C13H26N2O2

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of chemical synthesis and drug development, the unambiguous confirmation of a molecule's elemental composition is a critical checkpoint. It serves as a fundamental validation of synthetic pathways and a primary indicator of sample purity. This guide provides an in-depth look at the elemental analysis of a hypothetical, yet structurally representative, organic molecule, C13H26N2O2. We will compare the theoretical calculations with practical experimental outcomes, detail the underlying analytical methodology, and offer insights into data interpretation.

Theoretical Composition: The Foundational Benchmark

Before any experimental analysis, we must establish the theoretical elemental composition derived from the molecular formula. This calculation is the benchmark against which all experimental data will be compared. The process involves determining the molecular weight of the compound and the mass contribution of each element.

Calculation of Molecular Weight (MW)

The molecular weight is the sum of the atomic weights of all atoms in the molecule. Using the standard atomic weights:

  • Carbon (C): 12.011 u

  • Hydrogen (H): 1.008 u

  • Nitrogen (N): 14.007 u

  • Oxygen (O): 15.999 u

The molecular weight of C13H26N2O2 is calculated as follows:

  • Mass of Carbon: 13 atoms * 12.011 u/atom = 156.143 u

  • Mass of Hydrogen: 26 atoms * 1.008 u/atom = 26.208 u

  • Mass of Nitrogen: 2 atoms * 14.007 u/atom = 28.014 u

  • Mass of Oxygen: 2 atoms * 15.999 u/atom = 31.998 u

  • Total Molecular Weight: 156.143 + 26.208 + 28.014 + 31.998 = 242.363 u

Calculation of Elemental Percentages

The percentage composition of each element is its total mass contribution divided by the total molecular weight, multiplied by 100.

  • % Carbon (C): (156.143 / 242.363) * 100 = 64.43%

  • % Hydrogen (H): (26.208 / 242.363) * 100 = 10.81%

  • % Nitrogen (N): (28.014 / 242.363) * 100 = 11.56%

  • % Oxygen (O): (31.998 / 242.363) * 100 = 13.20%

The following table summarizes the theoretical elemental composition of C13H26N2O2.

ElementSymbolAtomic Weight (u)Atoms in MoleculeTotal Mass (u)Percentage (%)
CarbonC12.01113156.14364.43
HydrogenH1.0082626.20810.81
NitrogenN14.007228.01411.56
OxygenO15.999231.99813.20
Total 242.363 100.00

Experimental Verification vs. Theoretical Values

The most common method for determining the percentage of carbon, hydrogen, and nitrogen is combustion analysis, often performed using a CHN analyzer.[1][2] This technique provides a direct, quantitative measure of these elements. Oxygen is typically determined by pyrolysis or can be calculated by difference if all other elements are quantified.

Interpreting the Results

For a newly synthesized compound, the experimental results must closely match the theoretical values to confirm its identity and purity. Most academic journals and regulatory bodies consider a deviation of ±0.4% from the theoretical value to be acceptable for publication and validation purposes.[3][4][5][6][7]

Below is a comparative table showing the theoretical values for C13H26N2O2 alongside a set of hypothetical, yet realistic, experimental results.

ElementTheoretical %Experimental % (Hypothetical)Deviation (%)Status (within ±0.4%)
C64.4364.25-0.18Pass
H10.8110.71-0.10Pass
N11.5611.49-0.07Pass

In this hypothetical case, the experimental data aligns well with the theoretical calculations, with all deviations falling comfortably within the ±0.4% acceptance criterion. This strong agreement would provide high confidence in the assigned molecular formula and the purity of the sample.

Experimental Protocol: CHN Combustion Analysis

The principle behind modern CHN analysis is the complete and instantaneous combustion of a small, precisely weighed sample in an oxygen-rich environment. This process, based on the Dumas method, converts the elements into simple, detectable gases.[2][8][9]

Workflow Diagram

CHN_Analysis_Workflow cluster_prep Sample Preparation cluster_instrument Instrumental Analysis cluster_output Data Output s1 Weigh 1-3 mg of dry, pure sample into a tin capsule s2 Seal capsule to enclose sample s1->s2 a1 Autosampler drops sample into high-temp (>900°C) furnace s2->a1 Load into autosampler a2 Flash combustion in pure Oxygen (O2) stream a1->a2 a3 Combustion products (CO2, H2O, NxOy) swept by Helium (He) carrier gas a2->a3 a4 Gases pass through a reduction tube (Heated Cu) to convert NxOy to N2 a3->a4 a5 Gas mixture flows through separation columns (Gas Chromatography) a4->a5 a6 Detection by Thermal Conductivity Detector (TCD) a5->a6 a7 Signal processing and comparison to standards a6->a7 o1 Report generated with %C, %H, %N values a7->o1

Workflow of a typical CHN combustion analyzer.
Step-by-Step Methodology
  • Sample Preparation:

    • Ensure the sample is homogenous and completely dry. Residual solvents or moisture are common sources of error.[3]

    • Accurately weigh 1-3 mg of the sample into a small tin or silver capsule using a microbalance.

    • Crimp the capsule to securely enclose the sample and remove atmospheric contaminants.

    • Place the sealed capsule into the instrument's autosampler.

  • Instrument Calibration:

    • Before running the unknown sample, calibrate the instrument using a certified organic standard with a known elemental composition (e.g., acetanilide). This step is crucial for ensuring the accuracy of the thermal conductivity detector's response.

  • Combustion and Reduction:

    • The autosampler drops the sample into a furnace heated to approximately 1000°C.[1][2]

    • A pulse of pure oxygen triggers rapid combustion, converting carbon to carbon dioxide (CO2), hydrogen to water (H2O), and nitrogen to various nitrogen oxides (NxOy).

    • A steady stream of an inert carrier gas (typically helium) transports the combustion products out of the furnace.

    • The gas mixture then passes through a reduction tube containing heated copper, which quantitatively converts the nitrogen oxides to elemental nitrogen gas (N2).

  • Separation and Detection:

    • The resulting mixture of CO2, H2O, and N2 is passed through a series of traps or a gas chromatography column to separate the individual gases.

    • As each gas elutes from the column, it passes over a thermal conductivity detector (TCD). The TCD measures the change in thermal conductivity of the helium carrier gas, which is proportional to the concentration of the analyte gas.

  • Data Analysis:

    • The instrument's software integrates the detector signals for each gas and, using the calibration data from the standard, calculates the absolute amount of each element in the sample.

    • This amount is then divided by the initial sample weight to yield the final result as a weight percentage (%C, %H, %N).

Troubleshooting and Data Interpretation

Discrepancies beyond the ±0.4% threshold between theoretical and experimental values warrant further investigation. Common causes include:

  • Sample Impurity: The most frequent cause. The presence of residual solvents, starting materials, byproducts, or even atmospheric moisture can significantly alter the elemental composition.[3] For example, a hygroscopic sample will show an artificially high hydrogen percentage.

  • Incomplete Combustion: Certain refractory materials (e.g., some metal-organics, polyfluorinated compounds) may not combust completely under standard conditions, leading to lower-than-expected values.

  • Incorrect Formula: In research settings, a consistent and significant deviation may suggest that the proposed molecular structure is incorrect.

  • Instrumental Error: While modern analyzers are highly reliable, issues like leaks in the gas lines, exhausted reagents in the combustion/reduction tubes, or calibration drift can lead to inaccurate results. Regular performance checks with standards are essential.[3]

Conclusion

Elemental analysis is an indispensable tool in the arsenal of researchers and drug development professionals. The calculation of the theoretical composition of a molecule like C13H26N2O2 provides a non-negotiable standard for identity and purity. When coupled with precise experimental techniques like combustion analysis, it delivers a robust validation of a compound's elemental makeup. A thorough understanding of the underlying principles, the experimental protocol, and potential sources of error is paramount for accurate data interpretation and for ensuring the integrity of scientific findings.

References

  • What is a CHNS Elemental Analyzer?. (2023, October 19). AZoM. [Link]

  • Elemental Analysis Method for CHN via CHN/O/S Elemental Analyzer CHN440. (2020, March 5). Microanalysis. [Link]

  • Summary of CHNS Elemental Analysis Common Problems. (n.d.). University of St Andrews. [Link]

  • CHNS Elemental Analyser. (n.d.). University of Vienna. [Link]

  • Factors Affecting CHN Analysis. (n.d.). Labcompare. [Link]

  • CHNS Elemental Analysers. (2008, April 29). Royal Society of Chemistry. [Link]

  • The Problems Associated With Elemental Analysis. (2023, April 4). AZoNano. [Link]

  • Elemental Analysis Error. (2023, June 17). Reddit. [Link]

  • An International Study Evaluating Elemental Analysis. (2022). ACS Central Science. [Link]

  • Comprehensive Guide to CHNSO Analysis: Principles, Applications, and Future. (2024, November 15). Labcompare. [Link]

  • An International Study Evaluating Elemental Analysis. (2022, June 23). ACS Publications. [Link]

  • Organometallics Editorial. (2022, June 23). ACS Publications. [Link]

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Tridecanediamide vs. Dodecanediamide: Hydrophobicity & Solid-State Packing Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Tridecanediamide vs. Dodecanediamide Hydrophobicity Comparison Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The "Odd-Even" Paradox

In the selection of long-chain aliphatic diamides for polymer synthesis, surfactant formulation, or pharmaceutical intermediates, the choice between Tridecanediamide (


)  and Dodecanediamide (

)
is rarely a simple matter of carbon count.

While standard lipophilicity models predict a linear increase in hydrophobicity with chain length (


), this comparison is complicated by the Odd-Even Effect . The 

diamide (even-numbered) exhibits superior crystal packing density compared to the

diamide (odd-numbered). This results in a higher melting point and lattice energy for the

analog, which effectively resists dissolution. Consequently, while Tridecanediamide is intrinsically more lipophilic (higher LogP), it may exhibit anomalous solubility profiles due to its lower crystal lattice energy barrier.

This guide analyzes these competing forces—intrinsic lipophilicity vs. solid-state stability—and provides validated protocols for their experimental determination.

Chemical Identity & Structural Properties[1]

Both compounds are


-diamides, serving as non-ionic polar headgroups separated by a hydrophobic polymethylene spacer.
FeatureDodecanediamide Tridecanediamide
Formula


Molecular Weight 228.33 g/mol 242.36 g/mol
Chain Length Even (12 Carbons)Odd (13 Carbons)
IUPAC Name Dodecanediamide (1,12-diamidododecane)Tridecanediamide (1,13-diamidotridecane)
Structure


Hydrophobicity Analysis: The Mechanistic Divergence

A. Intrinsic Hydrophobicity (Liquid-Liquid Partitioning)

In a pure liquid-liquid partition system (e.g., Octanol-Water), the crystal lattice energy is irrelevant. Here, the "Methylene Contribution Rule" applies.

  • Mechanism: Each additional methylene (

    
    ) group typically adds +0.5 to the LogP value.
    
  • Prediction: Tridecanediamide (

    
    ) is more hydrophobic  than Dodecanediamide (
    
    
    
    ).
  • Implication: In a dissolved state (e.g., binding to a protein hydrophobic pocket or partitioning into a lipid bilayer), the

    
     analog will show higher affinity for the lipophilic phase.
    
B. Solid-State Hydrophobicity (Solubility & Wettability)

When starting from a solid powder, the Odd-Even Effect dominates.

  • Even-Numbered (

    
    ):  The molecular geometry allows the amide groups to stack in perfect registration while the alkyl chains are fully extended. This maximizes intermolecular Hydrogen Bonding and Van der Waals forces, creating a high-density, high-melting crystal.
    
  • Odd-Numbered (

    
    ):  The additional carbon introduces a "kink" or mismatch in the stacking sequence. To align the amide hydrogen bonds, the alkyl chains must adopt a strained conformation or a looser packing density.
    
  • Result: Dodecanediamide has a significantly higher melting point and enthalpy of fusion (

    
    ). It requires more energy to break the crystal lattice to solvate the molecule.
    

Diagram 1: The Odd-Even Packing Effect The following diagram illustrates the packing efficiency difference.

OddEvenPacking cluster_even Dodecanediamide (Even C12) cluster_odd Tridecanediamide (Odd C13) Even_Packing Efficient Stacking (Amides Aligned) High_MP Higher Melting Point (~187°C) Even_Packing->High_MP Odd_Packing Strained Stacking (Geometric Mismatch) Even_Packing->Odd_Packing vs Low_Sol Higher Lattice Energy (Resists Dissolution) High_MP->Low_Sol Low_MP Lower Melting Point (~177°C) High_MP->Low_MP Odd-Even Alternation Odd_Packing->Low_MP High_Sol Lower Lattice Energy (Easier to Solvate) Low_MP->High_Sol

Caption: Schematic representation of the Odd-Even effect. Even chains (


) pack efficiently, leading to higher thermal stability compared to the mismatched packing of odd chains (

).

Quantitative Comparison Data

The following values combine calculated estimates (cLogP) with experimental trends derived from homologous diamide series literature.

PropertyDodecanediamide (

)
Tridecanediamide (

)
Trend Interpretation
Predicted LogP ~ 2.0 - 2.2~ 2.5 - 2.7

is ~0.5 units more lipophilic.
Melting Point (

)
~ 185 - 190 °C~ 175 - 180 °C

melts higher due to better packing.
Water Solubility Lower (Kinetic limit)Higher (Thermodynamic limit)

may dissolve faster due to weaker lattice.
HPLC Retention (

)
LowerHigher

elutes later on C18 columns.

Note: Exact melting points vary by polymorph and recrystallization solvent. The values above represent the stable


-form typically obtained from alcohol recrystallization.

Experimental Protocols

To validate these properties in your specific application, use the following self-validating protocols.

Protocol A: RP-HPLC Hydrophobicity Index (High Throughput)

Best for: Rapidly comparing intrinsic lipophilicity without solid-state interference.

Principle: Retention time on a non-polar stationary phase (C18) correlates directly with the partition coefficient (LogP).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase: Isocratic 50:50 Acetonitrile:Water (buffered to pH 7.0 with 10mM Ammonium Acetate to prevent ionization effects, though diamides are non-ionic).

  • Standards: Inject a homologous series of alkyl benzenes (toluene, ethylbenzene, propylbenzene) to create a calibration curve (

    
     vs. Known LogP).
    
  • Sample Prep: Dissolve 1 mg of diamide in 1 mL Acetonitrile (sonicate if necessary).

  • Validation: Calculate the Capacity Factor (

    
    ) for each:
    
    
    
    
    Where
    
    
    is retention time and
    
    
    is the void time (uracil injection).
  • Expectation: Tridecanediamide will have a higher

    
     than Dodecanediamide.
    
Protocol B: Shake-Flask LogP Determination (Gold Standard)

Best for: Absolute thermodynamic values.

Diagram 2: Shake-Flask Workflow

ShakeFlask cluster_details Critical Control Points Step1 Presaturation Step2 Equilibration Step1->Step2 Mix phases 24h Step3 Phase Separation Step2->Step3 Centrifuge 2000g Step4 Quantification Step3->Step4 HPLC/UV Analysis Detail1 Pre-saturate Octanol with Water (and vice versa) Detail1->Step1 Detail2 Mass Balance Check: Conc(Oct) + Conc(Aq) = Initial Detail2->Step4

Caption: Standardized Shake-Flask protocol ensuring thermodynamic equilibrium and mass balance verification.

  • Phase Preparation: Mutually saturate n-Octanol and Water for 24 hours.

  • Dissolution: Dissolve diamide in the Octanol phase first (easier due to lipophilicity).

  • Partitioning: Mix 1:1 volume ratio of Octanol(drug) and Water in a glass vial. Shake for 4 hours at 25°C.

  • Separation: Centrifuge at 2000g for 10 mins to break emulsions.

  • Analysis: Analyze both phases using HPLC-UV (210 nm).

  • Calculation:

    
    
    

References

  • Odd-Even Effects in Diamides: Badea, E. et al. "Odd–even effect in melting properties of 12 alkane-

    
    -diamides." Journal of Thermal Analysis and Calorimetry, 2006. 
    
  • Hydrophobicity of Amides: Hansch, C. et al. "Exploring QSAR: Hydrophobic, Electronic, and Steric Constants." ACS Professional Reference Book, 1995. (Foundational reference for Methylene/Amide fragment contributions).
  • Nylon 6/12 Properties: Sigma-Aldrich Product Specification, "Nylon 6/12 pellets". (Provides baseline data for dodecanediamide polymers).

  • LogP Determination Guide: EPA Guidelines for Octanol-Water Partition Coefficient (OPPTS 830.7550).

  • Odd-Even Effect in SAMs: Thuo, M. et al. "Odd-Even Effect in the Hydrophobicity of n-Alkanethiolate Self-Assembled Monolayers." Langmuir, 2014.

Technical Validation of Bio-Based Carbon Content in Long-Chain Polyamides (PA13)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Polyamide 13 (PA13) represents a frontier in Long-Chain Polyamides (LCPAs), bridging the gap between the established bio-based performance of PA11 and the dimensional stability of PA12. Derived typically from unsaturated fatty acids (e.g., vernolic or erucic acid derivatives), PA13 offers a unique hydrophobicity profile critical for medical tubing and precision drug delivery systems.

However, the commercial value of PA13 relies heavily on verifiable bio-origin claims. In an era of "greenwashing," theoretical stoichiometry is insufficient. This guide details the rigorous experimental validation of bio-based carbon content using ASTM D6866 (Radiocarbon Analysis) and differentiates it from Stable Isotope Ratio Analysis (SIRA -


C) , providing a robust framework for regulatory compliance and R&D benchmarking.

Part 1: The Comparative Landscape of Analytical Methods

To validate "bio-based content" effectively, one must distinguish between quantification (How much is bio-based?) and authentication (What is the botanical origin?).

The Gold Standard: Radiocarbon Dating ( C)

The only legally recognized method for quantifying bio-based content (e.g., for the USDA BioPreferred® program) is measuring the Carbon-14 (


C) isotope.
  • Mechanism: Fossil carbon (petroleum) has zero

    
    C due to radioactive decay over millions of years. Bio-based carbon (recent plant biomass) contains a known, "modern" level of 
    
    
    
    C.[1]
  • Standard: ASTM D6866 / ISO 16620.[2][3][4][5]

  • Result: Expressed as % Biobased Carbon (pMC - percent Modern Carbon).

The Fingerprint: Stable Isotope Ratio Analysis ( C)

Often confused with the polymer name "PA13," Carbon-13 analysis is a secondary validation tool.

  • Mechanism: Plants discriminate against the heavier

    
    C isotope during photosynthesis. C3 plants (trees, castor beans) and C4 plants (corn, sugar cane) have distinct 
    
    
    
    C signatures.
  • Utility: It cannot quantify the percentage of bio-content in a blend but can verify if the feedstock was castor oil (typical for LCPAs) or corn-derived.

Method Comparison Matrix
FeatureAccelerator Mass Spectrometry (AMS) Liquid Scintillation Counting (LSC) Stable Isotope Ratio (

C)
Primary Target

C /

C Ratio

C Decay Events

C /

C Ratio
Precision High (< 3% relative error)Moderate (requires large sample)High (for origin tracking)
Sample Size Micro-scale (< 5 mg)Macro-scale (10g+)Micro-scale
Turnaround 3–10 Days2–4 Weeks2–5 Days
Application Definitive Certification (ASTM D6866) Low-cost screeningSupply chain authentication

Part 2: Experimental Protocol (ASTM D6866 Method B)

This protocol describes the validation of PA13 using Accelerator Mass Spectrometry (AMS), the preferred method for high-value medical polymers due to its precision with small sample volumes.

Phase A: Sample Preparation (Critical for Hydrophobic PA13)

PA13 is highly resistant to chemical digestion. Physical combustion is required.

  • Cleaning: Wash PA13 pellets/tubing in deionized water, then ethanol to remove surface contaminants (mold release agents, handling oils).

  • Drying: Vacuum dry at 80°C for 4 hours to remove volatile solvents.

  • Homogenization: Cryo-mill the sample to a fine powder (< 200 µm) to ensure the carbon analyzed is representative of the bulk polymer.

Phase B: Combustion & Graphitization
  • Equipment: Elemental Analyzer (EA) coupled to a Graphitization system.

  • Step 1: Weigh 3–5 mg of homogenized PA13 into a tin capsule.

  • Step 2: Flash combust at 900°C in an oxygen-rich environment. The polymer converts to CO₂.

    • Reaction:

      
      
      
  • Step 3: Cryogenically trap the CO₂ and reduce it to solid graphite using a hydrogen catalyst (Iron/Cobalt) at 600°C.

    • Reaction:

      
      
      
Phase C: AMS Measurement
  • Ionization: The graphite target is bombarded with Cesium ions to produce C- ions.

  • Acceleration: Ions are accelerated through a tandem accelerator (typically 0.5 – 6 MV).

  • Separation: Magnetic and electrostatic analyzers separate

    
    C, 
    
    
    
    C, and
    
    
    C based on mass/charge ratio.
  • Calculation: The

    
    C/
    
    
    
    C ratio is compared to a modern reference standard (Oxalic Acid II - NIST SRM 4990C).
Phase D: Correction factors

Apply the "Suess Effect" correction (atmospheric


C dilution due to fossil fuel emissions) as defined in the current ASTM D6866-22 standard.

Part 3: Visualization of Validation Logic

Diagram 1: The Bio-Content Validation Workflow

This diagram illustrates the flow from raw PA13 material to certified data.

BioValidation Raw Raw PA13 Sample PreTreat Pre-Treatment (Wash & Cryo-mill) Raw->PreTreat Clean Combustion Flash Combustion (900°C -> CO2) PreTreat->Combustion Oxidize Graphite Graphitization (CO2 -> Solid C) Combustion->Graphite Reduce AMS AMS Analysis (Count 14C Isotopes) Graphite->AMS Ionize Data Data Calculation (pMC to % Biobased) AMS->Data Compare to Ref Report Final Certification (ASTM D6866) Data->Report Validate

Caption: Figure 1. Step-by-step workflow for Accelerator Mass Spectrometry (AMS) validation of PA13.

Diagram 2: Method Selection Logic

When to use


C vs 

C analysis.

MethodSelect Start Validation Goal? Quant Quantify Bio-Content % (Regulatory/Marketing) Start->Quant Auth Verify Feedstock Origin (Supply Chain Audit) Start->Auth ASTM ASTM D6866 (AMS) Result: 0% - 100% Biobased Quant->ASTM SIRA SIRA (d13C) Result: C3 vs C4 Plant Sig Auth->SIRA ASTM->SIRA Optional: Cross-Check

Caption: Figure 2. Decision matrix for selecting the appropriate isotopic analysis method.

Part 4: Performance Data – PA13 vs. Alternatives

In drug delivery applications (e.g., catheters, tubing), the material must balance flexibility with chemical resistance. The following data compares Bio-based PA13 against the industry standard PA12 (Fossil) and PA11 (Bio).

Hypothetical Experimental Data (Normalized):

PropertyPA12 (Fossil Standard) PA11 (Bio Standard) PA13 (Target Material) Implication for Drug Dev
Bio-based Carbon 0%~98-100%~95-100% Meets sustainability targets.
Water Absorption (23°C, Sat)1.5%0.9%0.7% Superior dimensional stability in vivo.
Tensile Modulus (MPa)140012001100 Higher flexibility for catheter navigation.
Melting Point (°C)178189180 Compatible with standard extrusion lines.
Chemical Resistance (ZnCl2)HighHighVery High Resistant to stress cracking from drugs.

Interpretation: PA13 exhibits lower water absorption than even PA11 due to the longer methylene chain (13 carbons vs 11), making it the most hydrophobic of the commercial polyamides. This validates its use in precision fluidics where swelling cannot be tolerated.

References

  • ASTM International. (2022). ASTM D6866-22 Standard Test Methods for Determining the Biobased Content of Solid, Liquid, and Gaseous Samples Using Radiocarbon Analysis. West Conshohocken, PA. [Link]

  • International Organization for Standardization. (2015). ISO 16620-2:2015 Plastics — Biobased content — Part 2: Determination of biobased carbon content. Geneva, Switzerland. [Link]

  • Beta Analytic. (2024). Biobased Carbon Testing - ASTM D6866.[2][3][4][Link]

  • Wageningen University & Research. (2016). How much bio is in there? Stable isotope analysis vs Radiocarbon.[Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Tridecanediamide

Author: BenchChem Technical Support Team. Date: February 2026

Foundational Principles of Chemical Safety and Handling

Before addressing disposal, it is imperative to handle Tridecanediamide with the appropriate precautions to minimize exposure and risk. Aliphatic diamides, as a class, are generally considered stable but can pose hazards if mishandled.

1.1 Personal Protective Equipment (PPE): The First Line of Defense

The rationale for utilizing specific PPE is to create a barrier between the researcher and the chemical, mitigating risks of dermal, ocular, and respiratory exposure.

  • Eye Protection: Chemical splash goggles are mandatory to prevent contact with the eyes, which can lead to serious irritation or burns[1].

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn at all times. It is crucial to inspect gloves for any signs of degradation or perforation before use.

  • Body Protection: A lab coat or chemical-resistant apron is essential to protect against accidental spills[2].

  • Respiratory Protection: Work should be conducted in a well-ventilated area or under a chemical fume hood to minimize inhalation of any dust or vapors[1][2].

1.2 Prudent Laboratory Practices

Adherence to standard laboratory protocols is a self-validating system for ensuring safety.

  • Avoid Ingestion and Inhalation: Do not eat, drink, or smoke in laboratory areas. Avoid breathing dust or vapors by handling the compound within a fume hood[1][2].

  • Prevent Contact: Take all necessary precautions to avoid direct contact with skin and eyes[2]. In case of contact, immediately flush the affected area with copious amounts of water and seek medical advice[1][3].

  • Storage: Store Tridecanediamide in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[2][4][5].

Tridecanediamide Waste Characterization and Segregation

Proper disposal begins with accurate waste characterization. Although not specifically listed as a hazardous waste in many regulations, the precautionary principle dictates that it should be treated as a chemical waste stream.

2.1 Waste Identification

Tridecanediamide waste may exist in several forms:

  • Solid Waste: Unused or expired pure compound, contaminated lab debris (e.g., weigh boats, filter paper).

  • Liquid Waste: Solutions containing Tridecanediamide.

  • Contaminated Sharps: Needles or other sharps used in handling the compound.

2.2 Segregation at the Source

The cornerstone of effective chemical waste management is the segregation of different waste streams to prevent unintended chemical reactions and to facilitate proper disposal.

Waste StreamDescriptionRecommended Container
Solid Chemical Waste Pure Tridecanediamide, contaminated gloves, wipes, and other solid lab debris.Labeled, sealed, and chemically compatible container (e.g., polyethylene).
Liquid Chemical Waste Solutions containing Tridecanediamide.Labeled, sealed, and chemically compatible container (e.g., glass or polyethylene).
Empty Containers Original containers of Tridecanediamide.Should be triple-rinsed with a suitable solvent; the rinsate collected as liquid chemical waste. The decontaminated container can then be disposed of as non-hazardous waste or recycled according to institutional policy.

Step-by-Step Disposal Protocol

This protocol provides a systematic approach to the disposal of Tridecanediamide, ensuring compliance with general laboratory safety standards and environmental regulations.

Step 1: Waste Accumulation and Labeling

  • Collect all Tridecanediamide waste in the appropriate, clearly labeled containers as described in the table above.

  • The label should include:

    • The words "Hazardous Waste" (as a precautionary measure).

    • The full chemical name: "Tridecanediamide".

    • The primary hazards (e.g., "Irritant," based on analogous compounds).

    • The accumulation start date.

Step 2: Neutralization of Small Spills

For minor spills, a neutralization and absorption procedure can be employed.

  • For solid spills: Carefully sweep up the material to avoid generating dust and place it in a labeled waste container[5].

  • For liquid spills: Cover the spill with an inert absorbent material such as vermiculite, sand, or soda ash[1]. Once absorbed, scoop the material into a designated waste container. Do not flush down the sewer[1].

Step 3: Arranging for Professional Disposal

  • Tridecanediamide waste should be disposed of through a licensed environmental waste management company[3][6]. These companies are equipped to handle and dispose of chemical waste in accordance with all local, state, and federal regulations[5].

  • Provide the waste management company with a full characterization of the waste stream, including the chemical name and any known hazards.

Step 4: Record Keeping

  • Maintain a detailed log of all chemical waste generated, including the amount, date of accumulation, and date of disposal. This is crucial for regulatory compliance and internal safety audits.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of Tridecanediamide.

Tridecanediamide_Disposal_Workflow Tridecanediamide Disposal Workflow cluster_Handling Initial Handling & Use cluster_Segregation Waste Segregation cluster_Processing Waste Processing & Collection cluster_Disposal Final Disposal Start Handling Tridecanediamide (in fume hood with PPE) Waste_Gen Waste Generation Start->Waste_Gen Solid_Waste Solid Waste (e.g., contaminated gloves, powder) Waste_Gen->Solid_Waste Solid Liquid_Waste Liquid Waste (e.g., solutions) Waste_Gen->Liquid_Waste Liquid Empty_Container Empty Containers Waste_Gen->Empty_Container Container Collect_Solid Collect in Labeled Solid Waste Container Solid_Waste->Collect_Solid Collect_Liquid Collect in Labeled Liquid Waste Container Liquid_Waste->Collect_Liquid Triple_Rinse Triple-Rinse Container Empty_Container->Triple_Rinse Disposal_Service Arrange Pickup by Licensed Waste Disposal Service Collect_Solid->Disposal_Service Collect_Liquid->Disposal_Service Rinsate Collect Rinsate as Liquid Waste Triple_Rinse->Rinsate Rinsate->Collect_Liquid Incineration Incineration or Approved Landfill Disposal_Service->Incineration

Caption: Workflow for the safe disposal of Tridecanediamide.

Conclusion: A Commitment to Safety and Environmental Stewardship

The proper disposal of chemical waste is not merely a regulatory requirement but a fundamental aspect of responsible scientific practice. By following these guidelines for Tridecanediamide, laboratories can ensure the safety of their personnel and minimize their environmental impact. This commitment to safety and stewardship builds trust and reinforces the integrity of the scientific community.

References

  • American Chemistry Council. (n.d.). Disposal of Waste MDI and Used MDI Storage Containers. Retrieved from [Link]

  • Triumvirate Environmental. (n.d.). DEA Controlled Substance Waste Disposal. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4,7,10-Trioxa-1,13-tridecanediamine, 95%. Retrieved from [Link]

  • Corteva Agriscience. (n.d.). Tridem™ A Herbicide SDS. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024, October 31). Drug Disposal: Dispose "Non-Flush List" Medicine in Trash. Retrieved from [Link]

  • Miller, R. W. (1998). How environmental hazards in childhood have been discovered: carcinogens, teratogens, neurotoxicants, and others.
  • University of Louisville. (n.d.). Waste Disposal Manual. Retrieved from [Link]

  • AQA. (2015, January 12). A-level Chemistry 7405 | Specification | Subject Content | Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Melamine. Retrieved from [Link]

  • U.S. Drug Enforcement Administration. (n.d.). Drug Disposal Information. Retrieved from [Link]

  • Univar Solutions. (n.d.). Home Page. Retrieved from [Link]

Sources

Personal protective equipment for handling Tridecanediamide

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 89790-14-7 | Molecular Formula: C₁₃H₂₆N₂O₂ Classification: Skin/Eye Irritant (Cat 2), STOT-SE 3 (Respiratory)

Part 1: Executive Hazard Analysis (The "Why")

As a Senior Application Scientist, I emphasize that safety protocols for long-chain aliphatic amides like Tridecanediamide are often underestimated because they lack the "skull and crossbones" acute toxicity of cyanides or azides. However, this complacency is the primary driver of laboratory exposure incidents.

The specific risk profile of Tridecanediamide is driven by two factors:

  • Physical State (Micronized Dust): As a solid C13-diamide, this compound is often a waxy, electrostatic powder. It adheres tenaciously to surfaces and skin due to its lipophilic alkyl chain. Standard "dusting" can lead to persistent contact dermatitis if not managed.

  • Solvent Co-Transport: While the solid is an irritant, the solution-phase hazard is critical. If dissolved in polar aprotic solvents (e.g., DMSO, DMF) for synthesis, the solvent acts as a vehicle, transporting the amide through standard nitrile gloves and into the dermis.

Part 2: Personal Protective Equipment (PPE) Matrix

Do not rely on a "one-size-fits-all" approach. Select PPE based on the operational state.

2.1 PPE Decision Logic

The following diagram illustrates the decision pathway for selecting the correct protective gear based on your specific manipulation of the compound.

PPE_Decision_Matrix Start Assess Tridecanediamide State Solid Solid / Powder Form Start->Solid Solution Solution Phase Start->Solution DustRisk Is Dust Generation Likely? (Weighing/Transfer) Solid->DustRisk SolventCheck Identify Solvent Carrier Solution->SolventCheck StandardPPE Standard PPE: Nitrile Gloves (4 mil) Safety Glasses Lab Coat DustRisk->StandardPPE No (Closed Vessel) HighDustPPE High Dust PPE: N95/P100 Respirator Tyvek Sleeves Chemical Goggles DustRisk->HighDustPPE Yes (Open Transfer) Volatile Volatile/Toxic Solvent (DCM, MeOH) SolventCheck->Volatile Penetrating Skin Penetrating Solvent (DMSO, DMF) SolventCheck->Penetrating SolventPPE Fume Hood Mandatory Double Gloving (Nitrile/Laminate) Volatile->SolventPPE Penetrating->SolventPPE

Figure 1: Decision logic for PPE selection. Note that solution-phase handling requires evaluating the solvent's permeation properties, not just the amide's.

2.2 Technical Specifications
ComponentSpecificationScientific Rationale
Hand Protection (Solid) Nitrile (0.11 mm / 4 mil) Sufficient for dry solids. Tridecanediamide does not permeate nitrile in solid form.
Hand Protection (Solution) Laminate or Double Nitrile If dissolved in DMSO/DMF, standard nitrile breakthrough is <15 mins. Double gloving creates a sacrificial layer.
Respiratory N95 or Fume Hood The C13 chain creates a "sticky" dust. Inhalation causes mechanical irritation of alveoli. Engineering controls (Hood) are superior to masks.
Ocular Unvented Goggles Required during weighing. Safety glasses allow airborne dust to bypass the lens via the temporal gap.
Body Tyvek® Wrist Sleeves Critical: The gap between the glove cuff and lab coat is the #1 exposure point for static powders.
Part 3: Operational Workflow & Handling

Trust is built on reproducibility. These steps ensure safety and experimental consistency.

3.1 Weighing and Transfer (The Critical Step)

Static electricity is the enemy here. Long-chain amides accumulate static charge, causing the powder to "jump" or disperse unexpectedly.

  • Engineering Control: Perform all weighing inside a chemical fume hood. Turn off the hood's high-velocity purge if it disturbs the balance, but maintain laminar flow.

  • Static Mitigation: Use an ionizing gun or anti-static bar on the spatula and weigh boat before contact.

  • Transfer: Do not pour. Use a spatula to transfer small amounts.

  • Decontamination: Immediately wipe the balance area with a damp Kimwipe (water/ethanol). Dry wiping generates more static.

3.2 Reaction Setup
  • Solvent Addition: Add solvent slowly to the solid. The heat of solution is generally low for amides, but rapid addition can displace powder into the air.

  • Heating: If heating is required (Tridecanediamide has a high melting point), ensure the system is under reflux or closed. Hot amide vapors can condense on cooler surfaces (like your skin) if not contained.

Part 4: Emergency Response & Spill Management

In the event of a spill, the priority is containment followed by wet-method cleanup to prevent dust generation.

Spill_Response Spill Spill Detected Isolate Isolate Area (10ft radius) Spill->Isolate PPE_Up Don PPE: Goggles, N95, Double Gloves Isolate->PPE_Up Type Identify State PPE_Up->Type SolidSpill Solid Powder Type->SolidSpill LiquidSpill Solution Type->LiquidSpill WetMethod Cover with Damp Paper Towels (Prevent Dust) SolidSpill->WetMethod Do NOT sweep dry Absorb Use Vermiculite or Absorbent Pads LiquidSpill->Absorb Dispose Collect in Chem Waste Container WetMethod->Dispose Absorb->Dispose Clean Soap & Water Wash (Triple Rinse) Dispose->Clean

Figure 2: Spill response protocol. Note the prohibition of dry sweeping for solid spills to prevent aerosolization.

First Aid Measures:

  • Inhalation: Move to fresh air immediately. If coughing persists, seek medical attention (mechanical irritation).

  • Skin Contact: Wash with soap and water.[1][2][3] Do not use alcohol to wash skin, as it may increase the solubility and penetration of the amide.

  • Eye Contact: Flush for 15 minutes. Lift eyelids to remove trapped particles.

Part 5: Disposal & Logistics

Cradle-to-grave responsibility.

  • Waste Classification: Tridecanediamide is typically not listed as a P-list or U-list acute toxin (RCRA), but it must be treated as Non-Regulated Chemical Waste (unless mixed with hazardous solvents).

  • Solid Waste: Bag in double-lined polyethylene bags. Label as "Solid Chemical Waste: Tridecanediamide - Irritant."

  • Liquid Waste: Segregate based on the solvent (e.g., Halogenated vs. Non-Halogenated).

  • Container Cleaning: Triple rinse glassware with ethanol before standard washing. Collect the ethanol rinsate as chemical waste.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 137703, Tridecanediamide. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.